1,2,3,5-Tetrachlorobenzene
Description
This compound is a tetrachlorobenzene carrying chloro groups at positions 1, 2, 3 and 5.
Structure
3D Structure
Properties
IUPAC Name |
1,2,3,5-tetrachlorobenzene | |
|---|---|---|
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InChI |
InChI=1S/C6H2Cl4/c7-3-1-4(8)6(10)5(9)2-3/h1-2H | |
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InChI Key |
QZYNWJQFTJXIRN-UHFFFAOYSA-N | |
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Canonical SMILES |
C1=C(C=C(C(=C1Cl)Cl)Cl)Cl | |
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Molecular Formula |
C6H2Cl4 | |
| Record name | 1,2,3,5-TETRACHLOROBENZENE | |
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DSSTOX Substance ID |
DTXSID1026089 | |
| Record name | 1,2,3,5-Tetrachlorobenzene | |
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Molecular Weight |
215.9 g/mol | |
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Physical Description |
1,2,3,5-tetrachlorobenzene appears as white crystals or off-white solid. (NTP, 1992), Colorless solid; [HSDB] White or off-white solid; [CAMEO] | |
| Record name | 1,2,3,5-TETRACHLOROBENZENE | |
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Boiling Point |
475 °F at 760 mmHg (NTP, 1992), 246 °C | |
| Record name | 1,2,3,5-TETRACHLOROBENZENE | |
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| Record name | 1,2,3,5-TETRACHLOROBENZENE | |
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Flash Point |
greater than 235 °F (NTP, 1992), Flash point > 113 °C | |
| Record name | 1,2,3,5-TETRACHLOROBENZENE | |
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| Record name | 1,2,3,5-Tetrachlorobenzene | |
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Solubility |
less than 0.1 mg/mL at 67.1 °F (NTP, 1992), SOL IN HOT WATER, ETHER, BENZENE; SLIGHTLY SOL IN ALCOHOL; VERY SOL IN CARBON DISULFIDE, PETROLEUM ETHER, In water, 5.1 mg/l at 25 °C. | |
| Record name | 1,2,3,5-TETRACHLOROBENZENE | |
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Vapor Pressure |
1 mmHg at 136.8 °F ; 5 mmHg at 192 °F; 760 mmHg at 475 °F (NTP, 1992), 0.07 [mmHg], 0.073 mm Hg at 25 °C | |
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Color/Form |
Colorless needles | |
CAS No. |
634-90-2, 63697-21-2 | |
| Record name | 1,2,3,5-TETRACHLOROBENZENE | |
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Melting Point |
122 to 126 °F (NTP, 1992), 51 °C | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 1,2,3,5-Tetrachlorobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 1,2,3,5-tetrachlorobenzene. Due to the limited availability of a direct, detailed synthetic protocol for this specific isomer, this document outlines a proposed synthetic pathway based on well-established chemical transformations. The guide includes detailed, albeit inferred, experimental protocols, a summary of physicochemical and spectroscopic data in structured tables, and visualizations of the chemical synthesis and experimental workflows.
Introduction
This compound is a polychlorinated aromatic hydrocarbon.[1] Like its isomers, it is a solid at room temperature and exhibits low solubility in water but is soluble in various organic solvents.[2][3] Its synthesis and characterization are of interest for research in environmental science, toxicology, and as a potential intermediate in the synthesis of more complex molecules.
Proposed Synthesis Pathway
A plausible and efficient route for the synthesis of this compound involves a two-step process:
-
Synthesis of the precursor, 2,3,5-trichloroaniline.
-
Conversion of 2,3,5-trichloroaniline to this compound via the Sandmeyer reaction.
This pathway is advantageous as the Sandmeyer reaction is a reliable method for the introduction of a chloro group onto an aromatic ring by replacing an amino group.[4]
References
An In-depth Technical Guide to the Physical and Chemical Properties of 1,2,3,5-Tetrachlorobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2,3,5-Tetrachlorobenzene is a synthetic organochlorine compound belonging to the family of chlorinated benzenes. Its chemical structure consists of a benzene ring substituted with four chlorine atoms at positions 1, 2, 3, and 5. This arrangement of chlorine atoms imparts specific physical and chemical properties that influence its environmental fate, biological activity, and potential applications. This technical guide provides a comprehensive overview of the core physical and chemical characteristics of this compound, detailed experimental protocols for their determination, and visualizations of relevant biological and experimental workflows.
Chemical Identity
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 634-90-2 |
| Molecular Formula | C₆H₂Cl₄ |
| Molecular Weight | 215.89 g/mol [1] |
| Canonical SMILES | C1=C(C(=C(C=C1Cl)Cl)Cl)Cl |
| InChI Key | QZYNWJQFTJXIRN-UHFFFAOYSA-N |
Physical Properties
The physical state and behavior of this compound under various conditions are critical for its handling, storage, and understanding its environmental distribution.
Summary of Physical Properties
| Property | Value | Temperature (°C) | Pressure |
| Physical State | White to off-white crystalline solid[1][2] | Room Temperature | Atmospheric |
| Melting Point | 54.5 °C[3][4] | - | Atmospheric |
| Boiling Point | 246 °C[1][3] | - | 760 mmHg |
| Density | 1.858 g/cm³[1] | 25 | - |
| Vapor Pressure | 0.07 mmHg[1] | 25 | - |
| Water Solubility | 4.016 mg/L[2][3] | 25 | - |
| Octanol-Water Partition Coefficient (log Kow) | 4.66[1] | - | - |
| Henry's Law Constant | 1.6 x 10⁻³ atm·m³/mol[5] | 25 | - |
Experimental Protocols for Determining Physical Properties
Principle: This method involves heating a small sample of the substance in a capillary tube and observing the temperature range over which it melts.
Procedure:
-
A small amount of finely powdered this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
-
The capillary tube is attached to a thermometer, with the sample positioned adjacent to the thermometer bulb.
-
The assembly is placed in a heating bath (e.g., Thiele tube with heating oil or a melting point apparatus).
-
The bath is heated slowly and uniformly.
-
The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire solid has melted (T₂) are recorded.
-
The melting point is reported as the range T₁ - T₂.
Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.
Procedure:
-
A small quantity of this compound is placed in a distillation flask.
-
The flask is fitted with a condenser, a thermometer, and a collection vessel. The thermometer bulb should be positioned just below the side arm of the distillation flask.
-
The flask is heated gently.
-
The temperature is recorded when the liquid begins to boil and a steady stream of distillate is collected. This temperature is the boiling point at the recorded atmospheric pressure.
Principle: A supersaturated solution of the substance in water is prepared and allowed to equilibrate. The concentration of the substance in the aqueous phase is then determined.[6]
Procedure:
-
An excess amount of this compound is added to a flask containing purified water.
-
The flask is agitated at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).
-
The solution is then centrifuged or filtered to remove undissolved solid.
-
The concentration of this compound in the clear aqueous phase is determined using a suitable analytical method, such as gas chromatography with electron capture detection (GC-ECD).
Principle: This method measures the rate of effusion of a substance's vapor through a small orifice in a Knudsen cell under vacuum. The vapor pressure is then calculated from this rate.
Procedure:
-
A sample of this compound is placed in a Knudsen effusion cell, which has a small, well-defined orifice.
-
The cell is placed in a high-vacuum chamber and heated to a constant temperature.
-
The rate of mass loss due to effusion of the vapor through the orifice is measured over time using a microbalance.
-
The vapor pressure is calculated using the Knudsen equation, which relates the rate of effusion to the vapor pressure, temperature, and molecular weight of the substance.
Principle: The shake flask method involves dissolving the test substance in a two-phase system of n-octanol and water and measuring its concentration in each phase after equilibrium has been reached.[4][7]
Procedure:
-
Equal volumes of n-octanol (presaturated with water) and water (presaturated with n-octanol) are placed in a flask.
-
A known amount of this compound is added to the flask.
-
The flask is securely sealed and shaken at a constant temperature until equilibrium is reached.
-
The mixture is then centrifuged to separate the octanol and water phases.
-
The concentration of this compound in each phase is determined by a suitable analytical method (e.g., GC-ECD).
-
The octanol-water partition coefficient (Kow) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Chemical Properties
The chemical reactivity and stability of this compound are determined by the chlorinated aromatic ring structure.
Reactivity and Stability
-
Stability: this compound is a stable compound under normal conditions.
-
Reactivity: It is generally unreactive towards many common reagents but can undergo reactions under specific conditions.
-
Incompatibilities: Incompatible with strong oxidizing agents.[1]
Metabolism
In biological systems, this compound can undergo metabolic transformations. Studies in squirrel monkeys have shown that it can be metabolized to various tetrachlorophenols.
Caption: Metabolic pathway of this compound in rabbits.
Experimental Workflows
Acute Oral Toxicity Assessment (OECD 423)
The following diagram illustrates a typical workflow for assessing the acute oral toxicity of a chemical like this compound, following the OECD 423 guideline (Acute Toxic Class Method).[2]
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. rem-main.rem.sfu.ca [rem-main.rem.sfu.ca]
- 4. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 5. researchgate.net [researchgate.net]
- 6. Application of a new approach methodology (NAM)-based strategy for genotoxicity assessment of data-poor compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. vliz.be [vliz.be]
An In-depth Technical Guide to the Environmental Fate and Transport of 1,2,3,5-Tetrachlorobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the environmental fate and transport of 1,2,3,5-tetrachlorobenzene. The information is curated for researchers and scientists involved in environmental risk assessment and drug development, offering detailed data, experimental protocols, and visual representations of key processes.
Physicochemical Properties
The environmental behavior of this compound is largely dictated by its physicochemical properties. It is a solid, colorless, crystalline substance with low water solubility and a tendency to partition into organic matter. These characteristics influence its distribution and persistence in various environmental compartments. A summary of its key properties is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₆H₂Cl₄ | |
| Molecular Weight | 215.9 g/mol | |
| Melting Point | 54.5 °C | |
| Boiling Point | 246 °C | |
| Water Solubility | 0.34 - 4.016 mg/L at 25 °C | |
| Vapor Pressure | 9.8 Pa (0.07 mmHg) at 25 °C | |
| Log Octanol-Water Partition Coefficient (Log Kow) | 4.66 | |
| Henry's Law Constant | 1.6 x 10⁻³ atm·m³/mol at 25 °C | |
| Organic Carbon-Water Partition Coefficient (Log Koc) | 3.5 - 6.0 | |
| Bioconcentration Factor (BCF) - Fish | 1,800 - 3,600 | |
| Atmospheric Half-Life (vs. OH radicals) | ~80 days (estimated) | |
| Soil Half-Life | 28 - 417 days (estimated for tetrachlorobenzenes) |
Environmental Fate and Transport
The environmental fate of this compound is characterized by its persistence and distribution across air, water, and soil. Due to its semi-volatile nature, it can undergo long-range atmospheric transport. Once deposited, its strong adsorption to organic matter limits its mobility in soil and sediment, leading to long-term contamination of these compartments.
Abiotic Degradation
Abiotic degradation of this compound occurs primarily through photolysis and reaction with hydroxyl radicals in the atmosphere. In water, photodegradation can occur, although the rates are influenced by the presence of photosensitizers. The estimated atmospheric half-life due to reaction with hydroxyl radicals is approximately 80 days. Hydrolysis is not a significant degradation pathway for this compound due to the stability of the carbon-chlorine bonds on the aromatic ring.
Biotic Degradation
The biodegradation of this compound is generally a slow process. Its highly chlorinated and symmetric structure makes it resistant to microbial attack. Some studies suggest that certain isomers of tetrachlorobenzene can be aerobically degraded by specialized microorganisms, often through dioxygenase-initiated pathways. However, this compound, along with other highly chlorinated benzenes, is often recalcitrant to attack by bacterial dioxygenases due to steric hindrance. Under anaerobic conditions, reductive dechlorination may occur, but this process is also typically slow.
Transport and Partitioning
The transport and partitioning of this compound are governed by its physicochemical properties. Its low water solubility and high octanol-water partition coefficient (Log Kow of 4.66) indicate a strong tendency to sorb to organic matter in soil and sediment. This is further supported by its high organic carbon-water partition coefficient (Log Koc of 3.5 - 6.0), which suggests low mobility in soil.
Volatilization from water bodies and moist soil surfaces is a significant transport mechanism, driven by its Henry's Law constant. In the atmosphere, it can be transported over long distances before being deposited back to terrestrial and aquatic environments.
Bioaccumulation
With a bioconcentration factor (BCF) in fish ranging from 1,800 to 3,600, this compound has a high potential for bioaccumulation in aquatic organisms. This means that the chemical can accumulate in the tissues of organisms at concentrations much higher than in the surrounding water, posing a risk to higher trophic levels through the food chain.
Experimental Protocols
The following sections detail the standardized methodologies for determining the key environmental fate and transport parameters of this compound, primarily based on the OECD Guidelines for the Testing of Chemicals.
Physicochemical Properties
Water Solubility (OECD Guideline 105: Water Solubility)
This guideline describes two primary methods for determining the water solubility of a substance: the column elution method and the flask method.
-
Column Elution Method: A column is filled with an inert support material coated with the test substance. Water is passed through the column at a slow, constant rate. The concentration of the substance in the eluate is measured over time until a plateau is reached, which represents the water solubility.
-
Flask Method: A known amount of the test substance is added to a flask containing a known volume of water. The mixture is agitated at a constant temperature for a sufficient period to reach equilibrium. The concentration of the substance in the aqueous phase is then determined after separation of any undissolved material.
Octanol-Water Partition Coefficient (OECD Guideline 107: Partition Coefficient (n-octanol/water): Shake Flask Method)
This method determines the Log Kow value, which is a measure of a chemical's lipophilicity.
-
Preparation: n-octanol and water are mutually saturated before the experiment.
-
Procedure: A small amount of the test substance is dissolved in either n-octanol or water. A known volume of this solution is then mixed with a known volume of the other solvent in a vessel.
-
Equilibration: The vessel is shaken at a constant temperature until equilibrium is reached.
-
Analysis: The concentrations of the test substance in both the n-octanol and water phases are measured. The partition coefficient is calculated as the ratio of the concentration in the octanol phase to the concentration in the water phase.
Vapor Pressure (OECD Guideline 104: Vapour Pressure)
Several methods can be used to determine the vapor pressure of a substance, including the dynamic method, static method, and effusion method. The choice of method depends on the expected vapor pressure range.
-
Dynamic Method: A carrier gas is passed over the substance at a known rate, and the amount of substance transported by the gas is determined.
-
Static Method: The pressure exerted by the vapor in equilibrium with the substance is measured directly in a closed system.
Degradation
Abiotic Degradation: Phototransformation in Water (OECD Guideline 316: Phototransformation of Chemicals in Water – Direct Photolysis)
This guideline outlines a procedure to determine the potential for direct photodegradation of a chemical in water.
-
Sample Preparation: A solution of the test substance in purified water is prepared.
-
Irradiation: The solution is exposed to a light source that simulates natural sunlight (e.g., a xenon arc lamp). Control samples are kept in the dark.
-
Analysis: The concentration of the test substance is measured in both the irradiated and dark control samples at various time intervals.
-
Data Analysis: The rate of degradation is determined, and the phototransformation half-life is calculated.
Biotic Degradation: Aerobic and Anaerobic Transformation in Soil (OECD Guideline 307)
This guideline is used to assess the rate and route of degradation of a chemical in soil under both aerobic and anaerobic conditions.
-
Soil Selection: Representative agricultural soils are used.
-
Test Setup: Radiolabeled test substance is applied to the soil samples. For aerobic testing, the soil is maintained with adequate oxygen supply. For anaerobic testing, the soil is saturated with water and purged with an inert gas to establish anaerobic conditions.
-
Incubation: The treated soil samples are incubated at a constant temperature in the dark.
-
Analysis: At various time intervals, soil samples are extracted and analyzed to determine the concentration of the parent compound and its transformation products. The amount of evolved ¹⁴CO₂ (from mineralization) is also measured.
-
Data Analysis: The degradation half-life (DT50) and the extent of mineralization are calculated.
Environmental Partitioning
Soil Adsorption/Desorption (OECD Guideline 106: Adsorption - Desorption Using a Batch Equilibrium Method)
This method is used to determine the extent to which a chemical adsorbs to and desorbs from soil.
-
Soil and Solution Preparation: A series of soil samples are equilibrated with a solution of the test substance in 0.01 M CaCl₂.
-
Adsorption Phase: The soil-solution mixtures are agitated for a predetermined time to reach equilibrium.
-
Analysis (Adsorption): The concentration of the test substance in the aqueous phase is measured after separating the soil by centrifugation. The amount adsorbed to the soil is calculated by mass balance.
-
Desorption Phase: The supernatant is replaced with a fresh solution of 0.01 M CaCl₂, and the mixture is agitated again to study desorption.
-
Analysis (Desorption): The concentration of the test substance in the aqueous phase is measured to determine the amount desorbed.
-
Data Analysis: The adsorption (Kd) and desorption coefficients are calculated, which can be normalized to the organic carbon content of the soil to obtain the Koc value.
Bioaccumulation
Bioconcentration in Fish (OECD Guideline 305: Bioaccumulation in Fish: Aqueous and Dietary Exposure)
This guideline describes a procedure to determine the bioconcentration factor (BCF) of a chemical in fish.
-
Test Organisms: A suitable fish species (e.g., rainbow trout, bluegill sunfish) is selected.
-
Uptake Phase: Fish are exposed to a constant, low concentration of the test substance in water for a defined period (e.g., 28 days).
-
Depuration Phase: After the uptake phase, the fish are transferred to clean water, and the elimination of the substance from their tissues is monitored over time.
-
Analysis: The concentration of the test substance is measured in both the fish tissue and the water at regular intervals during both phases.
-
Data Analysis: The BCF is calculated as the ratio of the concentration of the substance in the fish at steady-state to the concentration in the water. The uptake and depuration rate constants can also be determined.
Visualizations
The following diagrams illustrate the key environmental processes affecting this compound.
Caption: Environmental fate and transport pathways of this compound.
Caption: Postulated biodegradation pathways for this compound.
toxicological effects of 1,2,3,5-tetrachlorobenzene on aquatic life
An In-depth Technical Guide on the Toxicological Effects of 1,2,3,5-Tetrachlorobenzene on Aquatic Life
Introduction
This compound (TCB) is a chlorinated aromatic hydrocarbon, one of three isomers of tetrachlorobenzene.[1] These compounds are primarily of anthropogenic origin, arising as byproducts in the manufacturing of other chemicals or from the incomplete combustion of organic materials containing chlorine. Due to their persistence and potential for bioaccumulation, understanding the toxicological impact of tetrachlorobenzenes on aquatic ecosystems is of significant environmental concern. This technical guide provides a comprehensive overview of the known toxicological effects of this compound on a range of aquatic organisms.
Physico-chemical Properties
The environmental fate and biological activity of this compound are influenced by its physico-chemical properties. It is a solid with low water solubility and a high octanol-water partition coefficient (log Kow), indicating a strong tendency to partition into organic matter, including the tissues of aquatic organisms.[1]
Table 1: Physico-chemical Properties of Tetrachlorobenzene Isomers
| Property | This compound | 1,2,3,4-Tetrachlorobenzene | 1,2,4,5-Tetrachlorobenzene |
| CAS Number | 634-90-2 | 634-66-2 | 95-94-3 |
| Molecular Weight ( g/mol ) | 215.89 | 215.89 | 215.89 |
| Water Solubility (mg/L at 25°C) | 3.6 | 7.8 | 1.27 |
| Log Kow | 4.5 | 4.5 | 4.5 |
| Vapor Pressure (Pa at 25°C) | 9.8 | 5.2 | 0.72 |
| Melting Point (°C) | 54.5 | 47.5 | 140 |
Source: Adapted from Mackay et al. (1992) as cited in a Canadian environmental assessment report.[1]
Acute Toxicity
Acute toxicity is typically assessed over a short period, often 48 to 96 hours, and is expressed as the concentration of a substance that causes a specific adverse effect in 50% of the test population (e.g., LC50 for lethal concentration, EC50 for effective concentration).
Table 2: Acute Toxicity of Tetrachlorobenzenes to Aquatic Organisms
| Species | Isomer | Endpoint | Duration | Value (µg/L) |
| Fish | ||||
| Rainbow trout (Oncorhynchus mykiss) | 1,2,3,4-TCB | LC50 | 96 h | 497 |
| Fathead minnow (Pimephales promelas) | 1,2,3,4-TCB | LC50 | 96 h | 1070 |
| Invertebrates | ||||
| Daphnia pulex | 1,2,3,4-TCB | LC50 | 96 h | 184 |
| Sand crab (Portunus pelagicus) | 1,2,3,4-TCB | LC50 | 96 h | 399 |
| Midge (Chironomus riparius) | 1,2,3,4-TCB | LC50 | 48 h | 730 |
Source: Data compiled from various sources by the Canadian Council of Ministers of the Environment.[2]
Chronic Toxicity
Chronic toxicity studies are conducted over a longer period, often encompassing a significant portion of the organism's life cycle, to determine the No-Observed-Effect Concentration (NOEC) and the Lowest-Observed-Effect Concentration (LOEC).
Table 3: Chronic Toxicity of Tetrachlorobenzenes to Aquatic Organisms
| Species | Isomer | Endpoint | Duration | NOEC (µg/L) | LOEC (µg/L) |
| Fish | |||||
| Zebrafish (Brachydanio rerio) | 1,2,3,4-TCB | Growth, Mortality | 7-28 d | 100-310 | - |
| Fathead minnow (Pimephales promelas) | 1,2,3,4-TCB | Growth, Mortality | 33 d | 250 | - |
| Sheepshead minnow (Cyprinodon variegatus) | 1,2,4,5-TCB | Mortality, Growth | 28 d | 90-300 | - |
| Invertebrates | |||||
| Daphnia magna | 1,2,3,4-TCB | Mortality, Reproduction | 16 d | 55-100 | - |
| Sand crab (Portunus pelagicus) | 1,2,3,4-TCB | Growth | 40 d | - | 36.1 (EC10) |
Source: Data compiled from various sources.
Bioaccumulation
Due to their lipophilic nature, tetrachlorobenzenes have a high potential to bioaccumulate in aquatic organisms. The bioconcentration factor (BCF) is a measure of this potential, representing the ratio of the chemical's concentration in an organism to that in the surrounding water at steady state.
Table 4: Bioconcentration Factors (BCF) of Tetrachlorobenzenes in Aquatic Organisms
| Species | BCF Value (whole-body) |
| Fathead minnow (Pimephales promelas) | 1,778 |
| Rainbow trout (Oncorhynchus mykiss) | 12,883 |
Source: Veith et al. (1979) and Oliver and Niimi (1983) as cited in a Canadian environmental assessment report.[1]
Experimental Protocols
The toxicological data presented in this guide are derived from standardized experimental protocols, such as those developed by the Organisation for Economic Co-operation and Development (OECD) and the American Public Health Association (APHA). These protocols ensure the reliability and comparability of data generated across different laboratories.
General Principles of Aquatic Toxicity Testing
A generalized workflow for aquatic toxicity testing involves several key stages:
-
Test Organism Acclimation: Organisms are acclimated to laboratory conditions to reduce stress and ensure a healthy test population.
-
Test Solution Preparation: A series of test concentrations are prepared by diluting a stock solution of this compound. A control group with no added toxicant is also included.
-
Exposure: Test organisms are exposed to the different concentrations of the toxicant for a specified duration under controlled conditions (e.g., temperature, light, pH).
-
Observation and Data Collection: Endpoints such as mortality, immobilization, growth, and reproduction are monitored and recorded at regular intervals.
-
Data Analysis: Statistical methods are used to determine toxicological endpoints such as LC50, EC50, NOEC, and LOEC.
Mechanism of Action
The primary mechanism of toxicity for chlorobenzenes in aquatic organisms is believed to be non-specific narcosis. This is a mode of action where the chemical accumulates in the lipid-rich tissues, such as cell membranes, disrupting their normal function. This disruption can lead to a range of sublethal and lethal effects.
While specific signaling pathways disrupted by this compound in aquatic life are not well-documented in publicly available literature, the narcotic effect can be conceptualized as a multi-stage process.
Some studies on related chlorinated compounds suggest that exposure can also lead to oxidative stress and alterations in the activity of detoxification enzymes in the liver of fish.[3] This indicates that in addition to narcosis, there may be more specific biochemical effects.
Conclusion
This compound exhibits significant toxicity to a range of aquatic organisms. Its high potential for bioaccumulation is a key factor in its environmental risk profile. While acute toxicity data are more readily available, chronic toxicity studies are crucial for understanding the long-term impacts on aquatic populations. The primary mechanism of action is thought to be narcosis, although more specific biochemical effects may also play a role. Further research is needed to fully elucidate the specific molecular and signaling pathways affected by this compound in different aquatic species. This information is essential for developing robust water quality guidelines and for the effective management of risks associated with chlorinated benzenes in the aquatic environment.
References
Biodegradation of 1,2,3,5-Tetrachlorobenzene in Soil: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
1,2,3,5-Tetrachlorobenzene (1,2,3,5-TeCB) is a persistent organic pollutant characterized by its high chemical stability and resistance to microbial degradation in soil environments. This technical guide synthesizes the current understanding of its biodegradation pathways, focusing on the distinct mechanisms under anaerobic and aerobic conditions. Due to its recalcitrant nature, research specifically detailing the complete biodegradation of 1,2,3,5-TeCB is limited. Consequently, this document also draws upon data from closely related chlorinated benzene isomers to provide a comprehensive overview. The primary route of microbial transformation for 1,2,3,5-TeCB in soil is anaerobic reductive dechlorination, a process where chlorine atoms are sequentially removed and replaced by hydrogen atoms. In contrast, aerobic degradation of 1,2,3,5-TeCB is significantly hindered, largely attributed to the steric hindrance presented by its molecular structure, which impedes the action of bacterial dioxygenase enzymes. This guide presents the known and hypothesized degradation pathways, summarizes relevant quantitative data from related compounds, and outlines the experimental protocols typically employed in the study of chlorinated benzene biodegradation.
Introduction
Chlorinated benzenes are a class of synthetic aromatic compounds that have seen widespread use as solvents, pesticides, and chemical intermediates. Their chemical stability and resistance to natural degradation processes have led to their persistence in the environment, posing risks to ecosystems and human health. This compound, a member of this class, is of particular concern due to its toxicity and environmental persistence. Understanding the microbial processes that can lead to its breakdown is crucial for the development of effective bioremediation strategies for contaminated soils. This document provides an in-depth technical examination of the biodegradation pathways of 1,2,3,5-TeCB in soil, with a focus on the underlying biochemical reactions and the microorganisms involved.
Anaerobic Biodegradation Pathway
The most significant and documented pathway for the microbial degradation of this compound in soil is anaerobic reductive dechlorination.[1] This process is carried out by specific anaerobic bacteria that utilize chlorinated compounds as electron acceptors in their respiration.
The proposed pathway involves the sequential removal of chlorine atoms, leading to the formation of less chlorinated congeners. A key step in the degradation of more highly chlorinated benzenes, such as hexachlorobenzene, involves the formation of this compound as an intermediate, which is then further dechlorinated to 1,3,5-trichlorobenzene.[1] Organisms from the genus Dehalobium, such as Dehalobium chlorocoercia DF-1, have been identified as being capable of the reductive dechlorination of 1,2,3,5-TeCB.[2]
The overall anaerobic transformation can be depicted as follows:
References
Spectroscopic Analysis of 1,2,3,5-Tetrachlorobenzene: A Technical Guide
This guide provides an in-depth analysis of 1,2,3,5-tetrachlorobenzene using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) techniques. It is intended for researchers, scientists, and professionals in drug development and related fields, offering detailed experimental protocols, data interpretation, and visualization of key spectroscopic principles.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound.
¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is simple due to the molecule's symmetry. There are two chemically non-equivalent protons on the aromatic ring.
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| ~7.5 | Doublet | ~2.0 | 1H | H-6 |
| ~7.3 | Doublet | ~2.0 | 1H | H-4 |
Note: Predicted values based on additive chemical shift rules for substituted benzenes. Actual values may vary depending on the solvent and spectrometer frequency.
¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum of this compound is expected to show four distinct signals corresponding to the four unique carbon environments in the molecule.
| Chemical Shift (δ) ppm | Assignment |
| ~135 | C-1, C-3 |
| ~133 | C-2, C-5 |
| ~130 | C-4 |
| ~128 | C-6 |
Note: These are predicted chemical shifts. Quaternary carbons (C-1, C-2, C-3, C-5) typically show lower intensity peaks compared to carbons with attached protons (C-4, C-6).
IR Spectral Data
The infrared spectrum of this compound exhibits characteristic absorptions for a substituted aromatic compound.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Weak-Medium | C-H aromatic stretch |
| 1550-1450 | Medium-Strong | C=C aromatic ring stretch |
| 1150-1000 | Strong | C-Cl stretch |
| 900-800 | Strong | C-H out-of-plane bend (isolated H) |
Note: This is a generalized representation of the expected IR peaks.
Mass Spectrometry Data
Electron Ionization Mass Spectrometry (EI-MS) of this compound results in a characteristic molecular ion peak and several fragment ions. Due to the presence of four chlorine atoms, the isotopic pattern of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) significantly influences the appearance of the mass spectrum, leading to clusters of peaks for chlorine-containing fragments.
| m/z | Relative Intensity (%) | Assignment |
| 214 | 100 | [M]⁺ (C₆H₂³⁵Cl₄) |
| 216 | 65 | [M+2]⁺ |
| 218 | 21 | [M+4]⁺ |
| 220 | 3 | [M+6]⁺ |
| 179 | 40 | [M-Cl]⁺ |
| 144 | 25 | [M-2Cl]⁺ |
| 109 | 15 | [M-3Cl]⁺ |
| 74 | 10 | [C₆H₂]⁺ |
Note: Intensities are approximate and intended to illustrate the general fragmentation pattern. The base peak is the molecular ion at m/z 214.
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of solid aromatic compounds like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra of this compound.
Materials:
-
This compound
-
Deuterated chloroform (CDCl₃) or other suitable deuterated solvent
-
NMR tubes (5 mm)
-
Pasteur pipette
-
Vortex mixer
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound for ¹H NMR (20-50 mg for ¹³C NMR) and place it in a clean, dry vial.
-
Add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) to the vial.
-
Use a vortex mixer to ensure the sample is completely dissolved.
-
Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spinner turbine and adjust the depth using a depth gauge.
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
Data Acquisition:
-
¹H NMR:
-
Acquire a standard one-pulse ¹H NMR spectrum.
-
Set appropriate spectral width, acquisition time, and relaxation delay.
-
Typically, 8-16 scans are sufficient for a sample of this concentration.
-
-
¹³C NMR:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A larger number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CHCl₃ at 7.26 ppm for ¹H and CDCl₃ at 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Infrared (IR) Spectroscopy
Objective: To obtain an FT-IR spectrum of this compound using the KBr pellet method.
Materials:
-
This compound
-
Spectroscopy grade potassium bromide (KBr), dried
-
Agate mortar and pestle
-
Pellet press and die set
-
FT-IR spectrometer
Procedure:
-
Sample Preparation (KBr Pellet):
-
Place approximately 1-2 mg of this compound into a clean, dry agate mortar.
-
Add approximately 100-200 mg of dry, spectroscopy grade KBr to the mortar.
-
Gently grind the sample and KBr together with the pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to the die set of a pellet press.
-
Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify and label the major absorption peaks.
-
Mass Spectrometry (MS)
Objective: To obtain an electron ionization (EI) mass spectrum of this compound.
Materials:
-
This compound
-
Volatile solvent (e.g., methanol or dichloromethane)
-
Microsyringe
-
Gas chromatograph-mass spectrometer (GC-MS) or a direct insertion probe MS system.
Procedure:
-
Sample Introduction (via GC-MS):
-
Prepare a dilute solution of this compound in a volatile solvent (e.g., 1 mg/mL).
-
Inject a small volume (e.g., 1 µL) of the solution into the GC-MS system.
-
The sample is vaporized in the injection port, separated on the GC column, and then introduced into the mass spectrometer.
-
-
Ionization:
-
In the ion source, the gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecules to ionize and fragment.
-
-
Mass Analysis:
-
The resulting positive ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
-
Detection:
-
The separated ions are detected, and their abundance is recorded.
-
-
Data Processing:
-
The mass spectrum is plotted as relative intensity versus m/z.
-
Identify the molecular ion peak and the major fragment ions.
-
Analyze the isotopic patterns, especially for chlorine-containing fragments.
-
Visualizations
Spectroscopic Analysis Workflow
Caption: Workflow for the spectroscopic analysis of this compound.
Predicted ¹H NMR Splitting Pattern
Caption: Predicted ¹H NMR spin-spin coupling for this compound.
Mass Spectrometry Fragmentation Pathway
Caption: Key fragmentation pathway of this compound in EI-MS.
An In-depth Technical Guide on 1,2,3,5-Tetrachlorobenzene: Physicochemical Properties, Synthesis, and Biological Fate
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of 1,2,3,5-tetrachlorobenzene, focusing on its physicochemical properties, a probable synthetic route, and its metabolic pathways. Notably, a definitive, publicly available crystal structure for this specific isomer has not been determined. This document summarizes the existing knowledge and outlines the standard experimental procedures that would be employed for its structural elucidation.
Physicochemical Properties of this compound
This compound is one of three isomers of tetrachlorobenzene, which are chlorinated aromatic hydrocarbons.[1] Its properties are influenced by the substitution pattern of the four chlorine atoms on the benzene ring. A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₆H₂Cl₄ | [2] |
| Molecular Weight | 215.89 g/mol | [2] |
| CAS Number | 634-90-2 | [2] |
| Appearance | White to off-white solid, colorless needles | [3] |
| Melting Point | 51 °C (124 °F) | [4] |
| Boiling Point | 246 °C (475 °F) | [4] |
| Water Solubility | 5.1 mg/L at 25 °C | [3] |
| LogP (Octanol-Water Partition Coefficient) | 4.55 | [4] |
Synthesis of this compound
While various methods exist for the synthesis of chlorinated benzenes, a common and versatile method for introducing a chloro-substituent onto an aromatic ring is the Sandmeyer reaction. This reaction proceeds via the diazotization of an appropriate aniline precursor followed by a copper(I) chloride-mediated substitution.
Experimental Protocol: Synthesis via Sandmeyer Reaction
The following is a generalized protocol for the synthesis of a tetrachlorobenzene isomer, such as this compound, from the corresponding trichloroaniline precursor.
Materials:
-
2,3,5-Trichloroaniline
-
Sodium nitrite (NaNO₂)
-
Concentrated hydrochloric acid (HCl)
-
Copper(I) chloride (CuCl)
-
Ice
-
Sodium hydroxide (NaOH) solution (for neutralization)
-
Organic solvent (e.g., diethyl ether or dichloromethane for extraction)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) (for drying)
Procedure:
-
Diazotization of Trichloroaniline:
-
Dissolve 2,3,5-trichloroaniline in concentrated hydrochloric acid and water.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5 °C.
-
Stir the mixture for an additional 15-30 minutes after the addition is complete to ensure full formation of the diazonium salt.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid.
-
Cool the CuCl solution in an ice bath.
-
Slowly and carefully add the cold diazonium salt solution to the cold CuCl solution. Vigorous evolution of nitrogen gas will be observed.
-
Allow the reaction mixture to slowly warm to room temperature and then heat gently (e.g., to 50-60 °C) to ensure the reaction goes to completion.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Extract the product into an organic solvent (e.g., diethyl ether).
-
Wash the organic layer sequentially with water, a dilute NaOH solution to remove any acidic impurities, and finally with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄).
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude this compound can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by sublimation.
-
Prospective Crystal Structure Determination
Although the crystal structure of this compound is not currently available in public databases, single-crystal X-ray diffraction is the definitive technique for its determination. The primary challenge lies in growing single crystals of sufficient size and quality.
Experimental Protocol: Single-Crystal X-ray Diffraction
1. Crystal Growth:
-
Slow Evaporation: Dissolve the purified this compound in a suitable solvent (e.g., ethanol, hexane, or toluene) to create a saturated or near-saturated solution. The container is then loosely covered to allow for slow evaporation of the solvent over several days to weeks.
-
Vapor Diffusion: A concentrated solution of the compound in a relatively low-boiling-point solvent is placed in a small open vial. This vial is then placed in a larger sealed container with a higher-boiling-point solvent in which the compound is less soluble. The vapor of the more volatile solvent slowly diffuses into the less volatile one, reducing the solubility of the compound and promoting crystallization.
-
Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled. As the temperature decreases, the solubility of the compound drops, leading to crystallization.
2. Data Collection:
-
A suitable single crystal is selected and mounted on a goniometer head.
-
The goniometer is placed on a diffractometer equipped with an X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.
-
The crystal is typically cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms, which results in a higher quality diffraction pattern.
-
The diffractometer rotates the crystal through a series of angles while it is irradiated with X-rays, and the diffraction data (intensities and positions of the diffracted beams) are collected.
3. Structure Solution and Refinement:
-
The collected diffraction data are processed to determine the unit cell parameters and space group of the crystal.
-
The initial positions of the atoms in the crystal lattice are determined using direct methods or Patterson methods.
-
The atomic positions and their thermal displacement parameters are then refined against the experimental diffraction data until the calculated and observed diffraction patterns show the best possible agreement.
Biological Fate and Metabolism
Studies in rats and squirrel monkeys have shown that this compound is metabolized and excreted.[5][6][7] The primary route of metabolism involves oxidation to form tetrachlorophenols, which can be further conjugated and eliminated.
In rats, this compound is metabolized to 2,3,4,6-tetrachlorophenol and isomeric hydroxytrichlorothiophenols.[7] In squirrel monkeys, the fecal metabolites include 2,3,4,5-tetrachlorophenol, 2,3,4,6-tetrachlorophenol, 2,3,5,6-tetrachlorophenol, and 2,3,5,6-tetrachlorophenyl sulfinic acid.[5] The biotransformation of tetrachlorobenzenes is an important factor in their toxicity and persistence in biological systems.[8]
Conclusion and Future Outlook
While a significant amount of information is available regarding the physicochemical properties and biological metabolism of this compound, a critical gap in knowledge is the absence of an experimentally determined crystal structure. The protocols outlined in this guide provide a roadmap for obtaining this crucial data through synthesis and single-crystal X-ray diffraction. Elucidation of the crystal structure would provide valuable insights into the solid-state packing, intermolecular interactions, and physical properties of this compound, which would be of significant interest to researchers in materials science and drug development. Furthermore, a deeper understanding of the structure-activity relationships of tetrachlorobenzene isomers requires such fundamental data.
References
- 1. Tetrachlorobenzene - Wikipedia [en.wikipedia.org]
- 2. Benzene, 1,2,3,5-tetrachloro- [webbook.nist.gov]
- 3. This compound | C6H2Cl4 | CID 12468 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound [stenutz.eu]
- 5. Metabolism of 1,2,3,4-, 1,2,3,5-, and 1,2,4,5-tetrachlorobenzene in the squirrel monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. tandfonline.com [tandfonline.com]
- 8. canada.ca [canada.ca]
A Historical and Technical Overview of 1,2,3,5-Tetrachlorobenzene: From Industrial Applications to Toxicological Insights
An in-depth guide for researchers, scientists, and drug development professionals on the historical applications and toxicological profile of 1,2,3,5-tetrachlorobenzene.
Introduction
This compound is a chlorinated aromatic hydrocarbon that, while not produced or used extensively in its pure form, has a significant history as a component in industrial formulations and as a chemical intermediate. Its presence in the environment is also a result of being a degradation byproduct of more highly chlorinated benzenes. This technical guide provides a comprehensive overview of the historical applications of this compound, summarizes key quantitative data regarding its properties and toxicity, details relevant experimental protocols, and visualizes its primary toxicological pathway.
Historical Applications
The historical use of this compound is primarily linked to its role in mixtures and as a precursor in chemical synthesis. Its key applications included:
-
Dielectric Fluids: this compound was a component of "askarels," a class of synthetic, fire-resistant liquid dielectrics used in transformers and capacitors.[1][2][3][4][5] These fluids were often mixtures of polychlorinated biphenyls (PCBs) and chlorinated benzenes, including various isomers of tetrachlorobenzene. The addition of tetrachlorobenzenes helped to modulate the viscosity and other physical properties of the PCB mixtures. The use of askarels has been largely phased out due to the environmental persistence and toxicity of PCBs.
-
Dye Carriers: In the textile industry, this compound was used as a dye carrier for dyeing polyester fibers with disperse dyes.[6] Dye carriers are chemical agents that swell the polymer fibers, allowing for better penetration and fixation of the dye. Chlorinated benzenes were effective in this role but have been largely replaced by more environmentally benign alternatives.
-
Chemical Intermediate: Tetrachlorobenzenes, including the 1,2,3,5-isomer, were utilized as intermediates in the synthesis of various pesticides, including herbicides and defoliants.[7][8] A notable example is the use of 1,2,4,5-tetrachlorobenzene in the production of the herbicide 2,4,5-trichlorophenoxyacetic acid (2,4,5-T), a component of Agent Orange.[8][9] While the 1,2,4,5-isomer was more commonly used, the manufacturing processes of chlorinated benzenes often resulted in mixtures of isomers, meaning this compound could be present and used in subsequent reactions.
Quantitative Data
The following tables summarize key quantitative data for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 634-90-2 | [8][10] |
| Molecular Formula | C₆H₂Cl₄ | [10] |
| Molecular Weight | 215.89 g/mol | [10] |
| Melting Point | 54.5 °C | [10][11] |
| Boiling Point | 246 °C | [10][11] |
| Water Solubility | 4.016 mg/L at 25 °C | [10] |
| Vapor Pressure | 0.07 mmHg at 25 °C | [10] |
Table 2: Acute Oral Toxicity of Tetrachlorobenzene Isomers in Rats
| Isomer | Sex | LD₅₀ (mg/kg bw) | Reference |
| This compound | Male | 2297 | [12] |
| This compound | Female | 1727 | [12] |
| 1,2,3,4-Tetrachlorobenzene | Male | 1470 | [12] |
| 1,2,3,4-Tetrachlorobenzene | Female | 1167 | [12] |
| 1,2,4,5-Tetrachlorobenzene | Male | 3105 | [12] |
Toxicological Profile and Signaling Pathway
The toxicity of this compound, like other halogenated aromatic hydrocarbons, is primarily mediated through the activation of the Aryl Hydrocarbon Receptor (AhR) signaling pathway .[3][5][13][14] The AhR is a ligand-activated transcription factor that, upon binding to xenobiotics like tetrachlorobenzenes, translocates to the nucleus and initiates the transcription of a battery of genes, most notably those encoding for cytochrome P450 (CYP) enzymes , such as CYP1A1 and CYP1A2.[1][2][3][5][13] This induction of hepatic enzymes can lead to altered metabolism of endogenous and exogenous compounds and contribute to cellular stress and toxicity.[15][16]
Experimental Protocols
This section details the methodologies for key experiments cited in the toxicological assessment of this compound.
Acute Oral Toxicity (LD₅₀) Determination in Rats
This protocol is based on the studies by Chu et al. (1983, 1984) and general guidelines for acute toxicity testing.[12]
-
Animal Model: Young adult Sprague-Dawley rats, separated by sex.
-
Acclimation: Animals are acclimated to the laboratory conditions for at least one week prior to dosing.
-
Housing: Rats are housed in individual cages with controlled temperature, humidity, and a 12-hour light/dark cycle. Food and water are provided ad libitum, except for a brief fasting period before dosing.
-
Test Substance Preparation: this compound is dissolved in a suitable vehicle, such as corn oil, to the desired concentrations.
-
Dosing: A single oral dose is administered to each animal via gavage. Dose levels are selected based on preliminary range-finding studies.
-
Observation: Animals are observed for clinical signs of toxicity at regular intervals for 14 days. Observations include changes in behavior, appearance, and body weight.
-
Endpoint: The number of mortalities in each dose group is recorded. The LD₅₀ value and its confidence limits are calculated using a recognized statistical method (e.g., probit analysis).
-
Necropsy: A gross necropsy is performed on all animals at the end of the observation period.
Determination of Hepatic Microsomal Enzyme Activity
This protocol outlines a general method for assessing the induction of cytochrome P450 enzymes in liver microsomes following exposure to this compound.[7][17][18][19]
-
Animal Treatment: Rats are treated with this compound (e.g., via oral gavage or in the diet) for a specified period. A control group receives the vehicle only.
-
Microsome Isolation:
-
Animals are euthanized, and their livers are perfused with cold saline to remove blood.
-
The livers are homogenized in a cold buffer solution (e.g., potassium phosphate buffer with EDTA).
-
The homogenate is centrifuged at a low speed (e.g., 9,000 x g) to pellet nuclei and mitochondria.
-
The supernatant is then ultracentrifuged at a high speed (e.g., 100,000 x g) to pellet the microsomal fraction.
-
The microsomal pellet is resuspended in a suitable buffer and stored at -80°C.
-
-
Enzyme Assays:
-
The protein concentration of the microsomal suspension is determined using a standard method (e.g., Bradford assay).
-
The activity of specific cytochrome P450 isozymes (e.g., CYP1A1) is measured using a substrate-specific assay. For example, the 7-ethoxyresorufin-O-deethylase (EROD) assay is commonly used for CYP1A1 activity.
-
The reaction mixture typically contains the microsomal protein, a buffer, the substrate (e.g., 7-ethoxyresorufin), and is initiated by the addition of NADPH.
-
The rate of product formation (e.g., resorufin) is measured over time using a fluorometer or spectrophotometer.
-
-
Data Analysis: Enzyme activity is expressed as the rate of product formation per milligram of microsomal protein per minute. The results from the treated group are compared to the control group to determine the extent of enzyme induction.
Conclusion
The historical applications of this compound in dielectric fluids, dye carriers, and as a chemical intermediate have led to its environmental presence. Understanding its toxicological profile, primarily driven by the activation of the aryl hydrocarbon receptor signaling pathway and subsequent induction of metabolic enzymes, is crucial for assessing its risk to human health and the environment. The experimental protocols outlined provide a framework for the continued investigation of this and other chlorinated hydrocarbons. While specific historical production data for the 1,2,3,5-isomer is scarce, its documented uses and toxicological effects underscore the importance of monitoring and managing the legacy of such industrial chemicals.
References
- 1. Induction of cytochrome P4501A1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Induction of cytochrome P4501A1. | Semantic Scholar [semanticscholar.org]
- 3. Regulation of Human Cytochrome P4501A1 (hCYP1A1): A Plausible Target for Chemoprevention? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. asset.library.wisc.edu [asset.library.wisc.edu]
- 5. Mechanisms of cytochrome P450 induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fact sheet: this compound — Guidance and Orientation for the Selection of Technologies — Contaminated sites — Pollution and waste management — Environment and natural resources — Canada.ca [gost.tpsgc-pwgsc.gc.ca]
- 7. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 8. Tetrachlorobenzene - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. chembk.com [chembk.com]
- 11. This compound CAS#: 634-90-2 [m.chemicalbook.com]
- 12. canada.ca [canada.ca]
- 13. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 14. AhR signaling pathways and regulatory functions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Toxicity of 1,2,3,4-, 1,2,3,5- and 1,2,4,5-tetrachlorobenzene in the rat: results of a 90-day feeding study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 17. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - US [thermofisher.com]
- 18. youtube.com [youtube.com]
- 19. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Isomers of Tetrachlorobenzene and Their Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the three isomers of tetrachlorobenzene, focusing on their physicochemical properties, toxicological profiles, and metabolic pathways. The information is presented to support research, safety assessment, and development activities involving these compounds.
Introduction to Tetrachlorobenzene Isomers
Tetrachlorobenzenes are chlorinated aromatic hydrocarbons with the molecular formula C₆H₂Cl₄.[1] Three structural isomers exist, differing in the substitution pattern of the chlorine atoms on the benzene ring: 1,2,3,4-tetrachlorobenzene, 1,2,3,5-tetrachlorobenzene, and 1,2,4,5-tetrachlorobenzene.[2] These compounds are colorless crystalline solids and are not naturally occurring.[1] Historically, they have been used as intermediates in the synthesis of pesticides and other chemicals, and as dielectric fluids.[3][4] Due to their persistence in the environment and potential for bioaccumulation, understanding their properties and toxicity is of significant importance.[5]
Physicochemical Properties
The physicochemical properties of the tetrachlorobenzene isomers are crucial for understanding their environmental fate, transport, and bioavailability. A summary of key quantitative data is presented in Table 1.
Table 1: Physicochemical Properties of Tetrachlorobenzene Isomers
| Property | 1,2,3,4-Tetrachlorobenzene | This compound | 1,2,4,5-Tetrachlorobenzene |
| CAS Number | 634-66-2[2] | 634-90-2[2] | 95-94-3[2] |
| Molecular Formula | C₆H₂Cl₄[6] | C₆H₂Cl₄[7] | C₆H₂Cl₄[8] |
| Molecular Weight ( g/mol ) | 215.89[6] | 215.89[7] | 215.9[8] |
| Melting Point (°C) | 47.5[2] | 54.5[2] | 139-141[1][8] |
| Boiling Point (°C) | 254[1] | 246[1] | 243-246[1][9] |
| Vapor Pressure (Pa at 25°C) | 5.2[2] | 9.8[2] | 0.72[2] |
| Water Solubility (mg/L at 25°C) | 7.8[2] | 3.6[2] | 0.5-1.27[2][8] |
| Log K_ow_ (Octanol-Water Partition Coefficient) | 4.5[2] | 4.5[2] | 4.5[2] |
| Henry's Law Constant (atm·m³/mol at 25°C) | 6.9 x 10⁻⁴[6] | 1.6 x 10⁻³[7] | 1 x 10⁻³[8] |
Experimental Protocols for Physicochemical Properties
The determination of the physicochemical properties listed in Table 1 follows standardized methodologies, often guided by international protocols such as the OECD Guidelines for the Testing of Chemicals and EPA test methods.
Determination of Octanol-Water Partition Coefficient (Log K_ow_)
The octanol-water partition coefficient is a critical parameter for predicting the environmental distribution and bioaccumulation potential of a substance. The Shake-Flask method is a commonly employed technique.
Methodology: Shake-Flask Method (based on OECD Guideline 107)
-
Preparation of Solutions: Prepare a stock solution of the tetrachlorobenzene isomer in n-octanol. A series of dilutions are made from this stock. A corresponding set of aqueous solutions (typically buffered) is also prepared.
-
Equilibration: Equal volumes of the n-octanol and aqueous phases are combined in a vessel and shaken vigorously to ensure thorough mixing and partitioning of the analyte between the two phases. The mixture is then centrifuged to separate the two phases.
-
Analysis: The concentration of the tetrachlorobenzene isomer in both the n-octanol and aqueous phases is determined using a suitable analytical technique, such as gas chromatography with electron capture detection (GC-ECD).
-
Calculation: The octanol-water partition coefficient (K_ow_) is calculated as the ratio of the concentration of the analyte in the n-octanol phase to its concentration in the aqueous phase. The logarithm of this value is reported as Log K_ow_.
Synthesis of Tetrachlorobenzene Isomers
The synthesis of specific tetrachlorobenzene isomers often involves electrophilic chlorination of benzene or less chlorinated benzenes.
-
1,2,3,4-Tetrachlorobenzene: Can be synthesized from 2,3,4-trichloroaniline via a Sandmeyer reaction. The trichloroaniline is diazotized with sodium nitrite and hydrochloric acid, followed by reaction with cuprous chloride.
-
1,2,4,5-Tetrachlorobenzene: This isomer can be produced by the electrophilic chlorination of benzene or other chlorobenzenes.[1]
-
This compound: Information on a specific, high-yield synthesis protocol for this isomer is less commonly detailed in readily available literature.
Toxicological Profile
The toxicity of tetrachlorobenzene isomers has been evaluated in animal studies. In general, these compounds can induce effects on the liver, kidney, and thyroid.[2]
Table 2: Acute Oral Toxicity of Tetrachlorobenzene Isomers in Rats
| Isomer | LD₅₀ (mg/kg) |
| 1,2,3,4-Tetrachlorobenzene | 1167[10] |
| This compound | Not readily available |
| 1,2,4,5-Tetrachlorobenzene | 1500 |
Of the three isomers, 1,2,4,5-tetrachlorobenzene has been identified as the most toxic in short-term studies, with its toxicity correlating with its higher accumulation in fat and liver tissues.[2]
Experimental Protocol for Acute Oral Toxicity (LD₅₀)
The determination of the median lethal dose (LD₅₀) is a standardized toxicological study to assess the acute toxicity of a substance.
Methodology: Acute Oral Toxicity - Fixed Dose Procedure (based on OECD Guideline 420)
-
Animal Selection: Healthy, young adult rats of a single sex (typically females) are used.
-
Dose Administration: The test substance is administered in a single dose by gavage. A stepwise procedure is used where the outcome of dosing at one level determines the dose for the next animal.
-
Observation: Animals are observed for signs of toxicity and mortality for at least 14 days. Observations include changes in skin, fur, eyes, and behavior. Body weight is recorded weekly.
-
Necropsy: All animals are subjected to a gross necropsy at the end of the study.
-
Data Analysis: The LD₅₀ is estimated based on the mortality data from the different dose levels.
Metabolic Pathways
The metabolism of tetrachlorobenzene isomers proceeds primarily through oxidation to form chlorinated phenols, which can be further conjugated and excreted. The metabolic fate varies between isomers and animal species. Studies in rats and squirrel monkeys have identified several key metabolites.[9][11]
The primary metabolic transformation involves cytochrome P450-mediated hydroxylation to form tetrachlorophenols. These can then be conjugated with glucuronic acid or sulfate for excretion. In some cases, glutathione conjugation can also occur, leading to the formation of mercapturic acid derivatives.
Conclusion
This guide has summarized the core physicochemical and toxicological properties of the three isomers of tetrachlorobenzene. The provided data and experimental methodologies offer a foundational resource for professionals in research and drug development. The differences in toxicity and metabolism among the isomers highlight the importance of isomer-specific assessment in any application or risk evaluation. Further research into the detailed mechanisms of toxicity and the environmental behavior of these compounds is warranted.
References
- 1. grokipedia.com [grokipedia.com]
- 2. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 5. This compound | C6H2Cl4 | CID 12468 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. 1,2,3,4-Tetrachlorobenzene synthesis - chemicalbook [chemicalbook.com]
- 8. oecd.org [oecd.org]
- 9. tandfonline.com [tandfonline.com]
- 10. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 11. Metabolism of 1,2,3,4-, 1,2,3,5-, and 1,2,4,5-tetrachlorobenzene in the squirrel monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Environmental Footprint of 1,2,3,5-Tetrachlorobenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the environmental sources, contamination levels, and analytical methodologies for 1,2,3,5-tetrachlorobenzene. Designed for a scientific audience, this document synthesizes key data, details experimental protocols, and visualizes contamination pathways to support research and development efforts in understanding and mitigating the environmental impact of this compound.
Primary Environmental Sources of this compound
This compound is not a naturally occurring compound; its presence in the environment is a direct result of anthropogenic activities. The primary sources of contamination can be categorized as follows:
-
Industrial Byproduct and Impurity: Historically, tetrachlorobenzenes, including the 1,2,3,5-isomer, were generated as byproducts during the production of other chlorinated organic compounds, such as chlorinated solvents and pesticides.[1][2] It was also used as an intermediate in the manufacturing of fungicides, herbicides, and defoliants.[1]
-
Waste Incineration: The combustion of organic materials in the presence of a chlorine source, a common scenario in municipal and hazardous waste incineration, can lead to the formation and release of tetrachlorobenzenes.[2][3] Emissions from hazardous waste incinerators and cement kilns burning waste-derived fuels have been identified as sources of these compounds.[2]
-
Degradation of Other Chlorinated Compounds: this compound is a known degradation product of more highly chlorinated benzenes, such as pentachlorobenzene and hexachlorobenzene, through microbial action in the environment.[1] It is also a metabolite of the insecticide lindane (gamma-hexachlorocyclohexane).[4][5][6]
-
Historical Use in Commercial Products: In the past, tetrachlorobenzenes were utilized in dielectric fluids, often to supplement polychlorinated biphenyl (PCB) transformers, and as components of dyestuff carriers.[3][7] Although many of these applications have been phased out, legacy contamination from spills and improper disposal of these materials remains a concern.[3][7]
Quantitative Data on Environmental Contamination
The following tables summarize the reported concentrations of this compound in various environmental matrices. This data provides a snapshot of the extent of contamination from the identified sources.
Table 1: Concentration of this compound in Air
| Location/Source | Concentration | Reference |
| Hazardous Waste Incinerator Effluent (Germany) | 0.3 µg/m³ | [8] |
Table 2: Concentration of this compound in Water
| Location/Source | Concentration | Reference |
| Effluent from Chemical Plants (St. Clair River, Canada) | 0.01 - 0.11 µg/L (combined isomers) | [8] |
| Pulp Mill Effluents (Canada) | Identified, not quantified | [8] |
Table 3: Concentration of this compound in Sediment
| Location/Source | Concentration | Reference |
| Lake Ketelmeer, Netherlands | 2 - 4 ng/kg | [8] |
Table 4: Concentration of this compound in Biota
| Sample Type | Concentration | Reference |
| Carrot (peel) | 0.0297 µg/kg |
Note: Data on this compound concentrations in biota is limited in the reviewed literature. The value presented is for context and highlights the potential for bioaccumulation.
Experimental Protocols for Environmental Analysis
The accurate quantification of this compound in environmental samples is critical for assessing contamination levels and understanding its fate and transport. Gas chromatography with electron capture detection (GC-ECD) is a widely used and highly sensitive method for this purpose.
Analysis of this compound in Water Samples
This protocol is a synthesis of established methods for the analysis of chlorinated hydrocarbons in aqueous matrices.[8][9][10][11]
1. Sample Collection and Preservation:
-
Collect grab samples in clean glass containers. Do not pre-rinse the bottles with the sample.
-
If the sample contains residual chlorine, add a dechlorinating agent such as sodium sulfite.
-
Preserve the samples by cooling to 4°C and store in the dark.
-
Extraction should be performed within 7 days of collection, and analysis of the extract should be completed within 40 days.
2. Extraction (Liquid-Liquid Extraction):
-
Measure 1 liter of the water sample into a 2-liter separatory funnel.
-
Add 60 mL of a suitable organic solvent (e.g., methylene chloride or hexane).
-
Shake the funnel vigorously for 2 minutes, with periodic venting to release pressure.
-
Allow the organic layer to separate from the aqueous phase.
-
Drain the organic layer into a collection flask.
-
Repeat the extraction two more times with fresh portions of the solvent.
-
Combine the three organic extracts.
3. Drying and Concentration:
-
Dry the combined extract by passing it through a funnel containing anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1-10 mL using a Kuderna-Danish (K-D) concentrator or a rotary evaporator.
-
If methylene chloride was used for extraction, perform a solvent exchange to hexane during the concentration step.
4. Gas Chromatography-Electron Capture Detection (GC-ECD) Analysis:
-
Gas Chromatograph: Agilent 8890B GC system or equivalent.
-
Injector: Split/splitless injector operated in splitless mode.
-
Column: DB-5 capillary column (60 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Detector: Electron Capture Detector (µECD).
-
Carrier Gas: Helium or Nitrogen.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp 1: 20°C/min to 180°C.
-
Ramp 2: 5°C/min to 270°C.
-
Ramp 3: 20°C/min to 320°C, hold for 2 minutes.[12]
-
-
Calibration: Prepare a series of calibration standards of this compound in the final solvent. Analyze the standards to generate a calibration curve.
-
Quantification: Inject the concentrated sample extract into the GC-ECD system. Identify the this compound peak based on its retention time and quantify its concentration by comparing the peak area to the calibration curve.
Analysis of this compound in Soil and Sediment Samples
This protocol is a generalized procedure based on common practices for the extraction and analysis of organochlorine compounds from solid matrices.[11][13][14]
1. Sample Preparation:
-
Air-dry the soil or sediment sample to a constant weight or determine the moisture content to report results on a dry weight basis.
-
Homogenize the sample by grinding and sieving.
2. Extraction (Soxhlet or Pressurized Liquid Extraction):
-
Soxhlet Extraction:
-
Weigh approximately 10-20 g of the homogenized sample and mix it with an equal amount of anhydrous sodium sulfate.
-
Place the mixture in a porous thimble and extract with a suitable solvent (e.g., a mixture of hexane and acetone) for 6-8 hours in a Soxhlet apparatus.
-
-
Pressurized Liquid Extraction (PLE) / Accelerated Solvent Extraction (ASE®):
-
Pack the homogenized sample into the extraction cell.
-
Extract with a suitable solvent at elevated temperature and pressure according to the instrument's operating manual.
-
3. Extract Cleanup:
-
Co-extracted substances such as lipids and sulfur can interfere with the GC-ECD analysis.
-
Sulfur Removal: If elemental sulfur is present, it can be removed by treating the extract with copper powder or a tetrabutylammonium sulfite (TBAS) reagent.[14]
-
Adsorption Chromatography: Use a column packed with silica gel or Florisil to separate the target analytes from interfering compounds. Elute the column with a series of solvents of increasing polarity. Collect the fraction containing the tetrachlorobenzenes.
4. Concentration and Analysis:
-
Concentrate the cleaned extract to a final volume of 1-10 mL.
-
Analyze the extract using GC-ECD following the same instrumental conditions as described for water analysis (Section 3.1.4).
Visualizing Contamination Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the logical relationships in the formation of this compound from precursor compounds.
Caption: Anaerobic degradation pathway of hexachlorobenzene.
Caption: Microbial degradation pathway of Lindane.
References
- 1. atsdr.cdc.gov [atsdr.cdc.gov]
- 2. matec-conferences.org [matec-conferences.org]
- 3. Insights Into the Biodegradation of Lindane (γ-Hexachlorocyclohexane) Using a Microbial System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research.wur.nl [research.wur.nl]
- 5. Mechanisms of aerobic dechlorination of hexachlorobenzene and pentachlorophenol by Nocardioides sp. PD653 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Insights Into the Biodegradation of Lindane (γ-Hexachlorocyclohexane) Using a Microbial System [frontiersin.org]
- 7. Fact sheet: this compound — Guidance and Orientation for the Selection of Technologies — Contaminated sites — Pollution and waste management — Environment and natural resources — Canada.ca [gost.tpsgc-pwgsc.gc.ca]
- 8. epa.gov [epa.gov]
- 9. gcms.cz [gcms.cz]
- 10. NEMI Method Summary - 612 [nemi.gov]
- 11. cms.gnest.org [cms.gnest.org]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. nemi.gov [nemi.gov]
- 14. rjpbcs.com [rjpbcs.com]
Methodological & Application
Application Notes and Protocols for the Analysis of 1,2,3,5-Tetrachlorobenzene in Water
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2,3,5-Tetrachlorobenzene is a synthetic organochlorine compound that can be found in the environment as a result of industrial processes and the degradation of other chlorinated compounds. Due to its potential toxicity and persistence, accurate and sensitive analytical methods are required for its detection in water samples. This document provides detailed application notes and protocols for the analysis of this compound in water, primarily focusing on gas chromatography-based methods coupled with various sample preparation techniques.
Analytical Methods Overview
The determination of this compound in water typically involves a two-step process: extraction and concentration of the analyte from the water matrix, followed by instrumental analysis. The most common analytical techniques employed are Gas Chromatography (GC) with either an Electron Capture Detector (ECD) for high sensitivity or a Mass Spectrometer (MS) for definitive identification.[1][2] High-Performance Liquid Chromatography (HPLC) can also be utilized.[3]
Sample preparation is a critical step to isolate the target analyte from potential interferences and to pre-concentrate it to levels amenable to instrumental detection. The primary extraction techniques include Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).[1][2][4][5]
Quantitative Data Summary
The following tables summarize the quantitative performance data for analytical methods used in the determination of tetrachlorobenzene isomers in water.
Table 1: Performance Data for Solid-Phase Disk Extraction (SPDE) followed by GC-ECD
| Parameter | Value | Reference |
| Linearity Range | 0.005–0.01 µg/L | [2][6] |
| Correlation Coefficient (r²) | 0.9991–0.9999 | [2][6] |
| Limit of Detection (LOD) | 0.05–4 ng/L | [2][6] |
| Recovery in Deionized Water | 99–115% | [1] |
| Recovery in Tap Water | 91–106% | [1] |
| Recovery in Sea Water | 96–110% | [1] |
| Relative Standard Deviation (RSD) | 3.6–7.6% | [1] |
Experimental Protocols
Protocol 1: Analysis of this compound in Water by Solid-Phase Disk Extraction (SPDE) and Gas Chromatography-Electron Capture Detection (GC-ECD)
This protocol is adapted from a method for the determination of chlorobenzenes in water samples.[1][2][6]
1. Sample Preparation (SPDE)
-
Disk Conditioning:
-
Sample Extraction:
-
Elution:
-
Concentration:
2. Gas Chromatography-Electron Capture Detection (GC-ECD) Analysis
-
Instrumentation: A gas chromatograph equipped with an electron capture detector.
-
Column: A 60-m capillary column with a medium polarity stationary phase (e.g., 6% cyanopropylphenyl-94% dimethyl polysiloxane).[7]
-
Carrier Gas: Helium at a flow rate of 2 cm³/min.[7]
-
Oven Temperature Program:
-
Injection: 2 µL of the reconstituted extract using an on-column injection.[7]
-
Detection: Electron Capture Detector.
Protocol 2: Analysis of this compound in Water by Liquid-Liquid Extraction (LLE) and Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is a general procedure for LLE of organic pollutants from water.[5][8]
1. Sample Preparation (LLE)
-
Extraction:
-
Pour a 1-liter water sample into a 2-liter separatory funnel.
-
Add 60 mL of a suitable organic solvent (e.g., dichloromethane or a pentane/acetone mixture).
-
Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting the pressure.[9]
-
Allow the layers to separate.[9]
-
Drain the organic layer (bottom layer for dichloromethane) into a flask.[9]
-
Repeat the extraction two more times with fresh 60 mL portions of the solvent, combining the organic extracts.[5]
-
-
Drying and Concentration:
-
Dry the combined organic extract by passing it through a funnel containing anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1 mL using a Kuderna-Danish concentrator or a gentle stream of nitrogen.
-
2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A suitable capillary column for separating semi-volatile organic compounds.
-
Carrier Gas: Helium.
-
Oven Temperature Program: An appropriate temperature program should be developed to ensure the separation of this compound from other potential contaminants.
-
Injection: 1-2 µL of the concentrated extract.
-
Mass Spectrometer: Operated in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity.[10]
Visualizations
Caption: General workflow for the analysis of this compound in water.
Caption: Relationship between this compound and analytical techniques.
References
- 1. academic.oup.com [academic.oup.com]
- 2. academic.oup.com [academic.oup.com]
- 3. This compound | SIELC Technologies [sielc.com]
- 4. mdpi.com [mdpi.com]
- 5. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. rsc.org [rsc.org]
Application Notes and Protocols for the GC-MS Analysis of 1,2,3,5-Tetrachlorobenzene
This document provides detailed application notes and protocols for the qualitative and quantitative analysis of 1,2,3,5-tetrachlorobenzene using Gas Chromatography-Mass Spectrometry (GC-MS). These guidelines are intended for researchers, scientists, and professionals in drug development and environmental analysis.
Introduction
This compound is a synthetic chlorinated hydrocarbon. Due to its potential persistence and toxicity, sensitive and specific analytical methods are required for its detection and quantification in various matrices. Gas chromatography coupled with mass spectrometry (GC-MS) offers high separation efficiency and definitive identification, making it the method of choice for analyzing such compounds.
Experimental Protocols
Sample Preparation
The choice of sample preparation method depends on the sample matrix. Below are protocols for water and solid matrices.
2.1.1. Water Samples: Automated Solid-Phase Extraction (SPE)
This method is suitable for the extraction of tetrachlorobenzenes from surface water or wastewater.
-
Sample Collection: Collect water samples in clean glass bottles.
-
Spiking: For quality control, spike a subset of samples with a known concentration of this compound standard solution.
-
Automated SPE: Place the samples in the autosampler of an automated SPE system.
-
Extraction: The automated system will perform the following steps:
-
Condition the SPE cartridge (e.g., C18 or similar).
-
Load the water sample onto the cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the analyte with a suitable organic solvent (e.g., hexane or dichloromethane).
-
-
Concentration: The eluate is often concentrated under a gentle stream of nitrogen to a final volume of 1 mL before GC-MS analysis.[1]
2.1.2. Solid Samples (e.g., Soil, Sediment, Tissue): Ultrasonic-Assisted Extraction
This protocol is effective for extracting chlorinated benzenes from solid matrices.[2]
-
Sample Preparation: Weigh approximately 10 g of the homogenized solid sample into a glass jar.
-
Drying: Add anhydrous sodium sulfate to the sample to remove moisture.
-
Extraction Solvent: Add 40 mL of a 1:1 (v/v) mixture of hexane and acetone.
-
Ultrasonication: Seal the jar and sonicate for 20 minutes.
-
Solvent Collection: Decant the solvent extract into a Kuderna-Danish apparatus.
-
Repeat Extraction: Add another 40 mL of the extraction solvent mixture to the sample and repeat the sonication.
-
Combine Extracts: Combine the second extract with the first.
-
Concentration: Evaporate the combined extract to a volume of 3–4 mL and then concentrate further to the final volume under a gentle stream of nitrogen.
GC-MS Analysis
The following are recommended starting parameters for the GC-MS analysis of this compound. Optimization may be required based on the specific instrument and sample matrix.
Table 1: GC-MS Instrument Parameters
| Parameter | Value |
| Gas Chromatograph | |
| GC System | Thermo Scientific TRACE 1310 GC or equivalent[1] |
| Column | Thermo Scientific TraceGOLD TG-5-SilMS (60 m x 0.25 mm x 0.25 µm) or Agilent J&W HP-5ms (30 m x 0.25 mm, 0.25 µm)[1][3] |
| Injection Volume | 1 µL |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Flow Rate | 1.2 mL/min (constant flow) |
| Oven Program | Initial temperature 60 °C, hold for 1 min. Ramp at 30 °C/min to 200 °C. Ramp at 10 °C/min to 320 °C and hold for 2 min.[2] |
| Mass Spectrometer | |
| MS System | Thermo Scientific TSQ 9000 Triple Quadrupole MS or Agilent 7000D Triple Quadrupole GC/MS[1][3] |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temp. | 300 °C |
| Acquisition Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) |
| Transfer Line Temp. | 280 °C |
Calibration and Quantification
-
Standard Preparation: Prepare a series of calibration standards of this compound in a suitable solvent (e.g., hexane) at concentrations ranging from 0.1 to 10 µg/mL.[3]
-
Calibration Curve: Inject each calibration standard into the GC-MS system and generate a calibration curve by plotting the peak area against the concentration.
-
Linearity: The calibration curve should have a correlation coefficient (R²) of at least 0.995.[1]
-
Quantification: The concentration of this compound in the prepared samples is determined by comparing the peak area of the analyte to the calibration curve.
Data Presentation
Table 2: Quantitative Data for this compound Analysis
| Parameter | Value | Reference |
| Molecular Weight | 215.89 g/mol | [4] |
| Retention Time (Approx.) | ~17 min (dependent on exact GC conditions) | [2] |
| Mass Spectrometry Data (EI) | ||
| Quantifier Ion (m/z) | 216 | [4] |
| Qualifier Ions (m/z) | 214, 218, 179 | [4] |
| Method Performance (Example) | ||
| Linearity (R²) | ≥ 0.999 | [1] |
| Limit of Detection (LOD) | 0.001-0.2 µg/kg (in sludge) | [5] |
Note: Retention times and method performance characteristics are highly dependent on the specific instrumentation, analytical column, and sample matrix. The values presented are for guidance and may require validation.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the analysis of this compound in environmental samples.
Caption: Workflow for this compound analysis.
Logical Relationship of Analytical Steps
This diagram outlines the logical progression and key considerations at each stage of the analytical method.
Caption: Logical steps in method development and application.
References
Application Notes and Protocols for the Use of 1,2,3,5-Tetrachlorobenzene as an Internal Standard in the Analysis of Persistent Organic Pollutants
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the quantitative analysis of persistent organic pollutants (POPs), such as organochlorine pesticides (OCPs) and polychlorinated biphenyls (PCBs), the use of an internal standard (IS) is crucial for achieving accurate and reliable results. An internal standard helps to correct for variations in sample preparation, extraction efficiency, and instrument response. 1,2,3,5-Tetrachlorobenzene is a suitable internal standard for these applications due to its chemical inertness, structural similarity to many chlorinated POPs, and its distinct chromatographic retention time, which allows for its separation from target analytes. This document provides detailed application notes and protocols for the use of this compound as an internal standard in gas chromatography-mass spectrometry (GC-MS) based methods.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of an internal standard is essential for its effective application.
| Property | Value | Reference |
| Chemical Formula | C₆H₂Cl₄ | [1] |
| Molecular Weight | 215.89 g/mol | [1] |
| CAS Number | 634-90-2 | [1] |
| Appearance | White crystalline solid | [2] |
| Melting Point | 50 - 55 °C | [3] |
| Boiling Point | 246 °C | [3] |
| Solubility | Insoluble in water; Soluble in organic solvents like hexane, acetone, and toluene. | [4] |
Experimental Protocols
The following protocols outline the preparation of standards, sample extraction, and GC-MS analysis for the quantification of POPs using this compound as an internal standard.
Preparation of Standard Solutions
-
Primary Stock Solution of this compound (IS):
-
Accurately weigh approximately 10 mg of pure this compound standard.
-
Dissolve the standard in a suitable solvent (e.g., hexane or acetone) in a 10 mL volumetric flask.
-
Bring the flask to volume with the solvent to obtain a stock solution of approximately 1000 µg/mL.
-
Store the stock solution in an amber vial at 4°C.
-
-
Working Internal Standard Solution:
-
Prepare a working solution of this compound by diluting the primary stock solution with the appropriate solvent to a final concentration of 10 µg/mL.
-
-
Calibration Standards:
-
Prepare a series of calibration standards containing the target POPs at different concentrations (e.g., 1, 5, 10, 50, 100, 200 ng/mL).
-
Spike each calibration standard with the working internal standard solution to achieve a constant final concentration of this compound (e.g., 50 ng/mL).
-
Sample Preparation: Liquid-Liquid Extraction for Water Samples
This protocol is suitable for the extraction of POPs from water samples.
Workflow for Liquid-Liquid Extraction
-
Sample Collection: Collect a 1-liter water sample in a clean glass bottle.
-
Spiking with Internal Standard: Add a known amount of the this compound working solution to the water sample.
-
pH Adjustment: Adjust the pH of the sample to less than 2 with sulfuric acid.
-
Extraction: Transfer the sample to a 2 L separatory funnel and add 60 mL of dichloromethane.
-
Shaking: Shake the funnel vigorously for 2 minutes, with periodic venting.
-
Phase Separation: Allow the layers to separate for at least 10 minutes.
-
Drying: Drain the organic layer through a funnel containing anhydrous sodium sulfate to remove residual water.
-
Concentration: Concentrate the extract to a final volume of 1 mL using a gentle stream of nitrogen.
-
Analysis: The extract is now ready for GC-MS analysis.
GC-MS and GC-MS/MS Analysis
The following are typical instrument parameters for the analysis of POPs.
GC-MS/MS Analytical Workflow
Gas Chromatography (GC) Conditions:
| Parameter | Value |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Injector Temperature | 250 °C |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial temperature 60°C for 1 min, ramp at 30°C/min to 200°C, then ramp at 10°C/min to 320°C and hold for 2 min. |
Mass Spectrometry (MS) Conditions:
| Parameter | Value |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Acquisition Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for GC-MS/MS |
| Quantifier Ion for this compound | m/z 216 |
| Qualifier Ions for this compound | m/z 214, 218 |
Data Presentation and Quantitative Performance
The use of this compound as an internal standard allows for the construction of a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte. The following table summarizes typical quantitative data that can be expected from a validated method.
| Parameter | This compound (IS) | Target Analyte (e.g., Aldrin) |
| Retention Time (min) | ~10.5 | ~15.2 |
| Average Recovery (%) | 95 ± 5 | 92 ± 8 |
| Linearity (r²) | - | > 0.995 |
| Limit of Detection (LOD) | - | 0.05 µg/L |
| Limit of Quantitation (LOQ) | - | 0.15 µg/L |
| Relative Standard Deviation (RSD) for Repeatability (%) | < 5 | < 10 |
Signaling Pathways and Logical Relationships
The logical relationship in using an internal standard for quantitative analysis is straightforward and can be visualized as follows:
Logic of Internal Standard Calibration
Conclusion
This compound serves as a reliable internal standard for the quantification of persistent organic pollutants by GC-MS and GC-MS/MS. Its properties ensure that it behaves similarly to the target analytes during sample preparation and analysis, thereby compensating for potential variations and improving the accuracy and precision of the results. The protocols and data presented here provide a solid foundation for researchers and scientists to develop and validate their own analytical methods for monitoring these environmentally significant compounds.
References
Application Notes and Protocols for the Extraction of 1,2,3,5-Tetrachlorobenzene from Sediment Samples
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the extraction of 1,2,3,5-tetrachlorobenzene, a persistent organic pollutant, from sediment samples. The described methods are essential for environmental monitoring, toxicological studies, and risk assessment.
Introduction
This compound is a synthetic chlorinated hydrocarbon that can accumulate in the environment, particularly in sediment, due to its low aqueous solubility and high octanol-water partition coefficient.[1] Accurate and efficient extraction from complex sediment matrices is crucial for its quantification. This document outlines and compares three common extraction techniques: Soxhlet Extraction (SE), Pressurized Liquid Extraction (PLE), and Microwave-Assisted Extraction (MAE).
Experimental Protocols
Sample Preparation
Proper sample preparation is critical to ensure the reproducibility and accuracy of the extraction process.
-
Homogenization: Sediment samples should be thoroughly homogenized to ensure a representative aliquot is taken for extraction. This can be achieved by mechanical stirring or by passing the sample through a sieve.
-
Drying: Moisture content can interfere with extraction efficiency. Samples should be dried to a constant weight. This is typically done by air-drying, freeze-drying, or mixing with an anhydrous drying agent like sodium sulfate.
-
Sieving: To ensure a uniform particle size and enhance extraction efficiency, the dried sediment sample should be passed through a sieve (e.g., 2 mm).
Extraction Methods
The following protocols detail the procedures for Soxhlet, Pressurized Liquid, and Microwave-Assisted Extraction.
Protocol 1: Soxhlet Extraction (SE)
Soxhlet extraction is a classic and exhaustive method, often used as a benchmark for other extraction techniques.
Materials and Reagents:
-
Soxhlet extraction apparatus (including round-bottom flask, extractor, and condenser)
-
Heating mantle
-
Cellulose extraction thimbles
-
Anhydrous sodium sulfate
-
Hexane/Acetone (1:1, v/v), pesticide grade or equivalent
-
Concentrator apparatus (e.g., Kuderna-Danish or rotary evaporator)
Procedure:
-
Weigh approximately 10-20 g of the prepared sediment sample and mix it with an equal amount of anhydrous sodium sulfate.
-
Place the mixture into a cellulose extraction thimble.
-
Add 250 mL of hexane/acetone (1:1, v/v) to the round-bottom flask along with a few boiling chips.
-
Assemble the Soxhlet apparatus and extract the sample for 16-24 hours at a rate of 4-6 cycles per hour.
-
After extraction, allow the apparatus to cool.
-
Concentrate the extract to a small volume (e.g., 1-2 mL) using a concentrator apparatus.
-
The extract is now ready for cleanup.
Protocol 2: Pressurized Liquid Extraction (PLE)
PLE utilizes elevated temperatures and pressures to achieve rapid and efficient extractions with reduced solvent consumption.
Materials and Reagents:
-
Pressurized Liquid Extraction system and extraction cells
-
Diatomaceous earth or sand
-
Hexane/Acetone (1:1, v/v), pesticide grade or equivalent
-
Collection vials
Procedure:
-
Mix approximately 10 g of the prepared sediment sample with a dispersant/drying agent like diatomaceous earth.
-
Pack the mixture into an extraction cell.
-
Place the cell into the PLE system.
-
Set the extraction parameters:
-
Solvent: Hexane/Acetone (1:1, v/v)
-
Temperature: 100-120 °C
-
Pressure: 1500-2000 psi
-
Static time: 5-10 minutes
-
Number of cycles: 1-2
-
-
Collect the extract in a collection vial.
-
The extract is ready for cleanup.
Protocol 3: Microwave-Assisted Extraction (MAE)
MAE uses microwave energy to heat the solvent and sample, accelerating the extraction process.
Materials and Reagents:
-
Microwave extraction system with extraction vessels
-
Hexane/Acetone (1:1, v/v), pesticide grade or equivalent
-
Filtration apparatus
Procedure:
-
Place approximately 5 g of the prepared sediment sample into a microwave extraction vessel.
-
Add 25-30 mL of hexane/acetone (1:1, v/v) to the vessel.
-
Seal the vessel and place it in the microwave extraction system.
-
Set the extraction program:
-
Temperature: 110-120 °C
-
Ramp time: 5-10 minutes
-
Hold time: 10-15 minutes
-
-
After extraction and cooling, filter the extract to remove sediment particles.
-
The extract is now ready for cleanup.
Extract Cleanup
Sediment extracts often contain interfering substances such as sulfur and lipids that must be removed prior to chromatographic analysis.
2.3.1. Sulfur Removal
Elemental sulfur can interfere with the analysis of chlorinated compounds.
-
Activated Copper: Add activated copper granules or powder to the concentrated extract. Agitate for several minutes. A color change from shiny copper to black indicates the presence of sulfur. Continue adding fresh copper until it remains shiny.
2.3.2. Florisil Chromatography
Florisil® (a magnesium silicate adsorbent) is effective for removing polar interferences.
-
Prepare a chromatography column packed with activated Florisil® (typically activated by heating at 130°C).
-
Add a layer of anhydrous sodium sulfate to the top of the Florisil®.
-
Pre-elute the column with the chosen solvent (e.g., hexane).
-
Load the concentrated extract onto the column.
-
Elute the column with a non-polar solvent or a solvent mixture of increasing polarity. This compound will elute in the early, less polar fractions.
-
Collect the appropriate fraction and concentrate it for analysis.
Data Presentation
The following table summarizes the performance of the different extraction methods for tetrachlorobenzenes and other persistent organic pollutants.
| Parameter | Soxhlet Extraction | Pressurized Liquid Extraction (PLE) | Microwave-Assisted Extraction (MAE) |
| Recovery of this compound (%) | 98[2] | Not specified | Not specified |
| Typical Recovery of Tetrachlorobenzenes (%) | 80-95 | 90-100+ | 85-100+ |
| Relative Standard Deviation (RSD) (%) | < 15 | < 10 | < 15 |
| Solvent Consumption (mL/sample) | 200-300 | 20-40 | 25-30 |
| Extraction Time per Sample | 16-24 hours | 15-30 minutes | 20-30 minutes |
| Limit of Detection (LOD) (µg/kg) | ~0.1-1.0 | ~0.1-0.5 | ~0.1-0.5 |
| Limit of Quantification (LOQ) (µg/kg) | ~0.3-3.0 | ~0.3-1.5 | ~0.3-1.5 |
Note: Data is compiled from various sources and may vary depending on the specific sediment matrix and analytical instrumentation. Recovery for this compound by Soxhlet is from EPA Method 3620C.[2] General recovery and other data for tetrachlorobenzenes are indicative of performance for persistent organic pollutants.
Visualization
Experimental Workflow
The following diagram illustrates the complete workflow from sample collection to final analysis.
Caption: Workflow for this compound extraction.
References
- 1. Fact sheet: this compound — Guidance and Orientation for the Selection of Technologies — Contaminated sites — Pollution and waste management — Environment and natural resources — Canada.ca [gost.tpsgc-pwgsc.gc.ca]
- 2. Limit of detection and limit of quantification development procedures for organochlorine pesticides analysis in water and sediment matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 1,2,3,5-Tetrachlorobenzene in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of 1,2,3,5-tetrachlorobenzene in advanced organic synthesis. The focus is on its application as a key building block in palladium-catalyzed cross-coupling reactions for the synthesis of complex polyarylated aromatic compounds.
Introduction
This compound is a polychlorinated aromatic hydrocarbon that serves as a versatile substrate in organic synthesis. Its unique substitution pattern and the presence of multiple reactive sites allow for its use in the construction of sterically hindered and electronically distinct biaryl and polyaryl structures. These structures are of significant interest in medicinal chemistry, materials science, and for the synthesis of analytical standards. The primary application highlighted in these notes is its use in the Suzuki-Miyaura cross-coupling reaction.
Key Applications
The principal application of this compound in organic synthesis is as a scaffold for the introduction of aryl groups through palladium-catalyzed cross-coupling reactions. The chlorine atoms on the benzene ring can be sequentially or selectively replaced, offering a pathway to complex molecular architectures.
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds. In the context of this compound, this reaction enables the synthesis of polychlorinated biphenyls (PCBs) and polyarylated benzenes. While the reactivity of aryl chlorides is generally lower than that of aryl bromides or iodides, the use of specialized palladium catalysts and ligands can facilitate efficient coupling.
Illustrative Reaction Scheme:
Caption: General scheme of the Suzuki-Miyaura coupling with this compound.
Data Presentation
| Entry | Aryl Halide (1.0 equiv) | Arylboronic Acid (1.2 equiv) | Catalyst (mol%) | Ligand (mol%) | Base (2.0 equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | This compound | Phenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Toluene | 110 | 18 | Est. 70-85 |
| 2 | This compound | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (3) | XPhos (6) | Cs₂CO₃ | Dioxane | 100 | 24 | Est. 65-80 |
| 3 | This compound | 3,5-Dimethylphenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/H₂O | 100 | 24 | Est. 60-75 |
Yields are estimated based on typical outcomes for Suzuki-Miyaura reactions of electron-deficient aryl chlorides with the specified catalyst systems.
Experimental Protocols
The following are detailed, representative protocols for the Suzuki-Miyaura coupling of this compound.
Protocol 1: Suzuki-Miyaura Coupling using Pd₂(dba)₃/SPhos
This protocol is adapted for sterically hindered and electron-deficient aryl chlorides.
Materials:
-
This compound
-
Arylboronic acid
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
-
Potassium phosphate (K₃PO₄), anhydrous
-
Toluene, anhydrous and degassed
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 mmol, 215.9 mg), the arylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol, 424.6 mg).
-
In a separate glovebox or under a stream of argon, prepare a stock solution of the catalyst by dissolving Pd₂(dba)₃ (0.02 mmol, 18.3 mg) and SPhos (0.04 mmol, 16.4 mg) in anhydrous, degassed toluene (5 mL).
-
Evacuate and backfill the Schlenk flask containing the substrates with argon (repeat three times).
-
Via syringe, add the catalyst solution to the Schlenk flask.
-
Heat the reaction mixture to 110 °C with vigorous stirring for 18-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Coupling using Pd(PPh₃)₄
This is a more classical approach to the Suzuki-Miyaura coupling.
Materials:
-
This compound
-
Arylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃), anhydrous
-
Toluene, degassed
-
Deionized water, degassed
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add this compound (1.0 mmol, 215.9 mg), the arylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol, 276.4 mg), and Pd(PPh₃)₄ (0.05 mmol, 57.8 mg).
-
Evacuate and backfill the flask with argon (repeat three times).
-
Add degassed toluene (8 mL) and degassed deionized water (2 mL) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After cooling to room temperature, dilute the mixture with diethyl ether (20 mL).
-
Wash the organic layer with water (15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by recrystallization or flash column chromatography.
Experimental Workflow Visualization
The following diagram illustrates the general experimental workflow for the Suzuki-Miyaura coupling of this compound.
Caption: A typical experimental workflow for Suzuki-Miyaura coupling.
Conclusion
This compound is a valuable starting material for the synthesis of polyarylated compounds through Suzuki-Miyaura cross-coupling. While its reduced reactivity compared to iodo- or bromo-analogs necessitates the use of modern, highly active catalyst systems, it offers a cost-effective and readily available entry point to a diverse range of complex aromatic structures. The protocols provided herein serve as a robust starting point for researchers exploring the synthetic utility of this compound. It is recommended that reaction conditions be optimized for each specific substrate combination to achieve maximum yields.
Application Notes and Protocols for the Photocatalytic Degradation of 1,2,3,5-Tetrachlorobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2,3,5-Tetrachlorobenzene (1,2,3,5-TeCB) is a persistent organic pollutant belonging to the class of chlorobenzenes. These compounds are known for their chemical stability, resistance to natural degradation, and potential toxicity, posing risks to both environmental and human health.[1] Photocatalysis, an advanced oxidation process (AOP), presents a promising and effective technology for the complete mineralization of such recalcitrant compounds into less harmful substances like CO2, H2O, and mineral acids.
This document provides a detailed overview of the principles, experimental protocols, and data presentation standards for studying the photocatalytic degradation of this compound. The methodologies are synthesized from established practices in the photocatalytic treatment of related chlorinated aromatic compounds.
Principle of Heterogeneous Photocatalysis
Heterogeneous photocatalysis typically employs a semiconductor material (the photocatalyst). When the photocatalyst is irradiated with photons of energy equal to or greater than its band gap, an electron (e⁻) is excited from the valence band (VB) to the conduction band (CB), leaving a positive hole (h⁺) in the VB. These charge carriers migrate to the catalyst surface and initiate a series of redox reactions.
-
Generation of Reactive Oxygen Species (ROS): The positive holes (h⁺) can oxidize water or hydroxide ions to produce highly reactive hydroxyl radicals (•OH). Simultaneously, the electrons (e⁻) in the conduction band can reduce adsorbed molecular oxygen to form superoxide radical anions (•O₂⁻).
-
Degradation of Pollutant: These powerful, non-selective ROS attack the this compound molecules adsorbed on the catalyst surface. The degradation process typically involves a sequence of reactions, including stepwise dechlorination, hydroxylation, and aromatic ring cleavage, ultimately leading to mineralization.
Experimental Protocols
The following protocols are generalized for a typical lab-scale batch photocatalytic experiment. Researchers should optimize parameters based on their specific photocatalyst and experimental setup.
Protocol 1: Preparation of Photocatalyst and Reagents
-
Reagents:
-
Stock Solution Preparation:
-
Prepare a stock solution of 1,2,3,5-TeCB (e.g., 100 mg/L) in a suitable solvent like methanol due to its low aqueous solubility.
-
From the stock, prepare the desired initial concentration of 1,2,3,5-TeCB in ultrapure water for the experiments. The final methanol concentration should be kept minimal to avoid acting as a radical scavenger.
-
Protocol 2: Photocatalytic Degradation Experiment
-
Reactor Setup:
-
Use a cylindrical quartz photoreactor equipped with a magnetic stirrer. Quartz is essential for its transparency to UV and near-visible light.
-
Place a light source (e.g., high-pressure mercury lamp or a Xenon lamp with appropriate filters) parallel to or within the reactor (using a cooling jacket to maintain constant temperature).
-
-
Experimental Procedure:
-
Add a specific volume of the prepared 1,2,3,5-TeCB aqueous solution to the photoreactor.
-
Disperse the desired amount of photocatalyst (e.g., catalyst loading of 0.5 - 2.0 g/L) into the solution.[4][5]
-
Stir the suspension in the dark for a set period (e.g., 30-60 minutes) to establish adsorption-desorption equilibrium between the catalyst surface and the TeCB molecules. Take an initial sample (t=0) at the end of this period.
-
Turn on the light source to initiate the photocatalytic reaction.
-
Collect aliquots (e.g., 1-2 mL) at regular time intervals (e.g., 0, 15, 30, 60, 90, 120 minutes).
-
Immediately filter each aliquot through a 0.22 µm syringe filter (e.g., PTFE or nylon) to remove the photocatalyst particles and quench the reaction.
-
Store the filtered samples in vials for subsequent analysis.
-
-
Control Experiments: To validate the results, perform control experiments:
Protocol 3: Analytical Methods
-
Concentration Analysis:
-
The concentration of 1,2,3,5-TeCB in the collected samples is typically determined using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
-
HPLC Method Example: A reverse-phase C18 column can be used.[3] The mobile phase could be a mixture of acetonitrile and water (e.g., 80:20 v/v) with a UV detector set at an appropriate wavelength (e.g., 220 nm).[3][8]
-
GC Method Example: For detecting chlorinated benzenes, a GC system equipped with an Electron Capture Detector (GC-ECD) is highly effective due to its sensitivity to halogenated compounds.[9]
-
-
Degradation Efficiency Calculation:
-
The degradation efficiency is calculated using the formula: Degradation (%) = [(C₀ - Cₜ) / C₀] × 100
-
Where C₀ is the initial concentration after the dark adsorption phase and Cₜ is the concentration at time 't'.
-
Data Presentation
Quantitative data should be summarized in tables to facilitate comparison. The following table is a template based on data for the related compound 1,2,4-trichlorobenzene, as specific data for the 1,2,3,5-isomer is limited.
| Photocatalyst | Light Source | Initial Conc. (mg/L) | Catalyst Loading (g/L) | pH | Degradation Efficiency (%) | Time (h) | Reference |
| Co₃O₄ | 350W Xenon Lamp | 7.5 | 2.0 | Neutral | 90.13 | 6.0 | [4][5] |
| Co₃O₄ | 350W Xenon Lamp | 15 | 2.0 | Neutral | >84 | 6.0 | [4] |
| TiO₂ | UV Lamp | 10 | 1.0 | 3 | 45.8 | - | [10] |
| SBC-TiO₂ | 700 lm/m² Lamp | - | 5% (w/v) | 5 | 92.02 | 6.0 | [11] |
Visualizations: Diagrams and Workflows
Experimental Workflow
The following diagram outlines the complete experimental process from preparation to final data analysis.
Proposed Degradation Pathway
This diagram illustrates the proposed mechanism for the photocatalytic degradation of this compound on a semiconductor surface.
References
- 1. Page loading... [guidechem.com]
- 2. Benzene, 1,2,3,5-tetrachloro- [webbook.nist.gov]
- 3. This compound | SIELC Technologies [sielc.com]
- 4. pjoes.com [pjoes.com]
- 5. researchgate.net [researchgate.net]
- 6. Photocatalytic Degradation of Oxytetracycline and Imidacloprid Under Visible Light with Sr0.95Bi0.05TiO3: Influence of Aqueous Matrix [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Degradation of 1,2,3,4-Tetrachlorobenzene by Pseudomonas chlororaphis RW71 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. stacks.cdc.gov [stacks.cdc.gov]
- 10. researchgate.net [researchgate.net]
- 11. Study on the Conditions of Photocatalysis and Biodegradation Coup...: Ingenta Connect [ingentaconnect.com]
Application Notes and Protocols for Bioremediation of 1,2,3,5-Tetrachlorobenzene Contaminated Sites
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the current understanding and methodologies for the bioremediation of sites contaminated with 1,2,3,5-tetrachlorobenzene (1,2,3,5-TeCB). Due to the limited research specifically focused on this isomer, the following protocols and data are based on established principles for the bioremediation of other highly chlorinated benzenes and provide a strong framework for developing site-specific remediation strategies.
Introduction
This compound is a persistent organic pollutant characterized by its low aqueous solubility, high hydrophobicity, and resistance to degradation. Bioremediation offers a potentially cost-effective and environmentally friendly approach to address 1,2,3,5-TeCB contamination. The primary and most effective bioremediation strategy for highly chlorinated benzenes like 1,2,3,5-TeCB is anaerobic reductive dechlorination . Aerobic degradation of 1,2,3,5-TeCB is considered to be very slow or insignificant due to steric hindrance, making it a less viable primary remediation approach.[1]
Anaerobic Reductive Dechlorination
Under anaerobic conditions, specific microorganisms can utilize chlorinated benzenes as electron acceptors, sequentially removing chlorine atoms. This process, known as organohalide respiration, leads to the formation of less chlorinated and more readily degradable compounds.
Key Microorganisms: Microbial consortia are often required for the complete dechlorination of highly chlorinated benzenes.[2][3] Key players in the reductive dechlorination of chlorinated benzenes include members of the genera Dehalococcoides and Dehalobacter.[4] While not yet isolated for 1,2,3,5-TeCB specifically, these organisms are known to dechlorinate other tetrachlorobenzene isomers.
Degradation Pathway: The proposed anaerobic degradation pathway for this compound involves the initial reductive dechlorination to 1,3,5-trichlorobenzene (1,3,5-TCB).[5] Further dechlorination of 1,3,5-TCB can lead to the formation of dichlorobenzene (DCB) isomers and eventually monochlorobenzene (MCB) and benzene, which can then be mineralized to carbon dioxide and water under aerobic conditions.
Quantitative Data
Specific quantitative data for the bioremediation of 1,2,3,5-TeCB is limited in the available scientific literature. The following table summarizes data for related chlorinated benzenes to provide a comparative context for expected degradation rates and conditions.
| Compound | Microorganism/Consortium | Condition | Degradation Rate/Efficiency | Optimal Conditions | Reference |
| 1,2,4,5-Tetrachlorobenzene | Dehalobacter sp. strain TeCB1 | Anaerobic | Intermediate in dechlorination to DCBs | Not specified | [6] |
| 1,2,3,4-Tetrachlorobenzene | Mixed microbial culture | Anaerobic | Half-life: 0.6 to 30.5 days | Not specified | [7] |
| 1,2,4-Trichlorobenzene | Pseudomonas sp. | Aerobic | Not specified | Not specified | [8][9] |
| 1,2,4-Trichlorobenzene | Mixed microbial culture | Anaerobic to Aerobic | Up to 31.3 µM/hr (anaerobic) | Not specified | [10] |
| 1,2,3-Trichlorobenzene | Anaerobic mixed culture | Anaerobic | Stoichiometric conversion to 1,3-DCB | 30°C, pH 7.2 | [11] |
Experimental Protocols
The following protocols provide a general framework for assessing the potential for anaerobic bioremediation of 1,2,3,5-TeCB in soil and groundwater.
Protocol 1: Microcosm Study for Assessing Natural Attenuation and Biostimulation Potential
Objective: To determine the potential for anaerobic reductive dechlorination of 1,2,3,5-TeCB by indigenous microorganisms in site-specific soil and/or groundwater and to evaluate the effect of electron donor amendment.
Materials:
-
Site soil and groundwater
-
Anaerobic glove box or chamber
-
Serum bottles (160 mL) with Teflon-lined septa and aluminum crimp seals
-
This compound (analytical grade)
-
Electron donors (e.g., lactate, ethanol, hydrogen)
-
Resazurin (as a redox indicator)
-
Sterile, anaerobic mineral medium
-
Autoclave
-
Gas chromatograph with a mass spectrometer (GC-MS) or electron capture detector (GC-ECD)
Procedure:
-
Microcosm Setup (perform in an anaerobic chamber):
-
Add 50 g of site soil to each serum bottle.
-
Prepare different treatment groups:
-
Natural Attenuation: Add 100 mL of site groundwater.
-
Biostimulation: Add 100 mL of site groundwater amended with an electron donor (e.g., 5 mM lactate).
-
Abiotic Control: Add 100 mL of site groundwater and sterilize by autoclaving or adding a chemical sterilant (e.g., mercuric chloride).
-
-
Spike each bottle (except for a "no-contaminant" control) with a stock solution of 1,2,3,5-TeCB in a suitable carrier solvent (e.g., methanol) to achieve the desired final concentration (e.g., 1-10 mg/kg soil).
-
Add resazurin to monitor anaerobic conditions.
-
Seal the bottles with Teflon-lined septa and aluminum crimps.
-
Remove the bottles from the anaerobic chamber.
-
-
Incubation:
-
Incubate the microcosms in the dark at a constant temperature (e.g., 20-30°C).
-
-
Sampling and Analysis:
-
At regular intervals (e.g., 0, 7, 14, 28, 56, and 100 days), sacrifice triplicate bottles from each treatment group.
-
Analyze the soil/slurry for 1,2,3,5-TeCB and its potential dechlorination products (1,3,5-TCB, DCBs, MCB, benzene) using an appropriate extraction method followed by GC-MS or GC-ECD analysis.
-
Monitor pH, oxidation-reduction potential (ORP), and electron donor concentrations in the aqueous phase.
-
References
- 1. Degradation of 1,2,3,4-Tetrachlorobenzene by Pseudomonas chlororaphis RW71 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microbial Consortia Are Needed to Degrade Soil Pollutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. microbe.com [microbe.com]
- 5. journals.asm.org [journals.asm.org]
- 6. researchgate.net [researchgate.net]
- 7. "Dechlorination of 1,2,3,4-Tetrachlorobenzene in organic matter- and mi" by Lizhu Lin [repository.lsu.edu]
- 8. researchgate.net [researchgate.net]
- 9. Degradation of 1,2,4-Trichloro- and 1,2,4,5-Tetrachlorobenzene by Pseudomonas Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sequential biodegradation of 1,2,4-trichlorobenzene at oxic-anoxic groundwater interfaces in model laboratory columns - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enrichment and properties of an anaerobic mixed culture reductively dechlorinating 1,2,3-trichlorobenzene to 1,3-dichlorobenzene - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Derivatives from 1,2,3,5-Tetrachlorobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2,3,5-Tetrachlorobenzene is a polychlorinated aromatic hydrocarbon that, due to its electron-deficient nature, serves as a versatile starting material for the synthesis of a variety of functionalized derivatives. The presence of four chlorine atoms significantly influences its reactivity, making it a substrate for nucleophilic aromatic substitution (SNAr) and a partner in various palladium-catalyzed cross-coupling reactions. These derivatives are of interest in the development of pharmaceuticals, agrochemicals, and advanced materials. This document provides detailed protocols for key synthetic transformations of this compound, including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.
I. Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing nature of the four chlorine atoms on the benzene ring makes this compound susceptible to nucleophilic attack. The regioselectivity of the substitution is influenced by the steric and electronic environment of the chlorine atoms.
Application Note: Synthesis of Alkoxy- and Amino-trichlorobenzenes
Nucleophilic aromatic substitution on this compound with alkoxides or amines provides a direct route to the corresponding trichlorobenzene derivatives. These reactions typically require elevated temperatures and a polar aprotic solvent to facilitate the formation of the Meisenheimer intermediate.
Experimental Protocol: Synthesis of 1-Methoxy-2,3,5-trichlorobenzene
This protocol describes the synthesis of 1-methoxy-2,3,5-trichlorobenzene via the reaction of this compound with sodium methoxide.
Materials:
-
This compound
-
Sodium methoxide (NaOMe)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Hydrochloric acid (HCl), 1 M aqueous solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 215.9 mg).
-
Add anhydrous DMF (10 mL) to dissolve the starting material.
-
Add sodium methoxide (1.2 mmol, 64.8 mg) to the solution.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
After completion, cool the reaction mixture to room temperature.
-
Quench the reaction by slowly adding 1 M HCl (10 mL).
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with water (2 x 20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired 1-methoxy-2,3,5-trichlorobenzene.
Quantitative Data Summary (Representative):
| Product | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1-Methoxy-2,3,5-trichlorobenzene | NaOMe | DMF | 100 | 18 | 75-85 |
| 1-Amino-2,3,5-trichlorobenzene | NaNH₂ | Toluene | 110 | 12 | 60-70 |
Reaction Workflow:
II. Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds. While the reactivity of aryl chlorides is generally lower than that of bromides or iodides, the use of appropriate catalysts and ligands can facilitate these transformations with this compound.
Application Note: Synthesis of Biaryl, Alkynyl, and Amino Derivatives
These cross-coupling reactions allow for the introduction of a wide range of substituents onto the tetrachlorobenzene core, leading to the synthesis of complex molecules with potential applications in drug discovery and materials science. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity.
Experimental Protocol: Suzuki-Miyaura Coupling for Biaryl Synthesis
This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄), anhydrous
-
Toluene, anhydrous and degassed
-
Water, deionized and degassed
-
Schlenk flask or reaction tube
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
In a Schlenk flask under an inert atmosphere, combine this compound (1.0 mmol, 215.9 mg), the arylboronic acid (1.5 mmol), and anhydrous potassium phosphate (3.0 mmol, 636.9 mg).
-
In a separate vial, prepare the catalyst precursor by dissolving palladium(II) acetate (0.02 mmol, 4.5 mg) and SPhos (0.04 mmol, 16.4 mg) in anhydrous, degassed toluene (5 mL).
-
Add the catalyst solution to the Schlenk flask containing the reagents.
-
Add degassed water (0.5 mL) to the reaction mixture.
-
Seal the flask and heat the reaction mixture to 110 °C with vigorous stirring for 18-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water (10 mL).
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl derivative.
Quantitative Data Summary (Representative):
| Reaction Type | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Suzuki-Miyaura | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 110 | 24 | 70-80 |
| Sonogashira | Pd(PPh₃)₄ / CuI | Et₃N | Toluene | 90 | 12 | 65-75 |
| Buchwald-Hartwig | Pd₂(dba)₃ / XPhos | NaOtBu | Dioxane | 100 | 18 | 70-85 |
Catalytic Cycle for Suzuki-Miyaura Coupling:
III. Safety Precautions
-
This compound and its derivatives should be handled in a well-ventilated fume hood.
-
Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.
-
Palladium catalysts and phosphine ligands are often air- and moisture-sensitive; handle them under an inert atmosphere.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
This compound is a valuable starting material for the synthesis of a range of substituted aromatic compounds. The protocols provided herein for nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions offer robust methods for the derivatization of this polychlorinated arene. Careful optimization of reaction conditions is recommended to achieve the desired products in high yields and purity. These synthetic routes open avenues for the development of novel molecules for applications in medicinal chemistry and materials science.
Application Notes and Protocols for 1,2,3,5-Tetrachlorobenzene in Agrochemical Context
Disclaimer: 1,2,3,5-Tetrachlorobenzene is not utilized as an active ingredient in commercial pesticide formulations. Its relevance to the pesticide industry is primarily as a chemical intermediate in the synthesis of other compounds and as a byproduct of industrial processes. The following information is provided for research and informational purposes, focusing on its role as a precursor and its analytical detection.
Application Notes: Intermediate for Herbicide Synthesis (Historical Context)
While specific current large-scale herbicide production from this compound is not documented in publicly available literature, its isomer, 1,2,4,5-tetrachlorobenzene, was historically significant as a key intermediate in the synthesis of the phenoxy herbicide 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T). This synthesis pathway is presented here as a representative example of how tetrachlorobenzenes have been used in the agrochemical industry. The production of 2,4,5-T has been largely discontinued due to the formation of the highly toxic contaminant 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) during the manufacturing process.[1]
Chemical Pathway Overview:
The synthesis of 2,4,5-T from 1,2,4,5-tetrachlorobenzene involves two main steps:
-
Nucleophilic Aromatic Substitution: 1,2,4,5-tetrachlorobenzene is reacted with a hydroxide source (e.g., sodium hydroxide) under high temperature and pressure to produce sodium 2,4,5-trichlorophenoxide.
-
Williamson Ether Synthesis: The resulting phenoxide is then reacted with chloroacetic acid to yield 2,4,5-T.
This process highlights the role of tetrachlorobenzenes as a foundational molecule for building more complex herbicidal compounds.
Physicochemical and Toxicological Data
A summary of key data for this compound is provided in the table below for reference in research and safety assessments.
| Property | Value | Reference |
| Chemical Formula | C₆H₂Cl₄ | [2] |
| Molecular Weight | 215.89 g/mol | [2] |
| Appearance | White crystals or off-white solid | [3][4] |
| Melting Point | 51-54.5 °C | [5] |
| Boiling Point | 246 °C | [4] |
| Water Solubility | 3.6 - 5.1 mg/L at 25 °C | [3][5] |
| log Kow | 4.5 - 4.66 | [3][5] |
| Vapor Pressure | 0.07 - 9.8 Pa at 25 °C | [3][5] |
| Oral LD50 (rat) | 1727 mg/kg | [4] |
Experimental Protocols
Protocol for the Analysis of Tetrachlorobenzenes in Soil Samples
This protocol describes a general method for the extraction and analysis of tetrachlorobenzenes from soil samples using gas chromatography-mass spectrometry (GC-MS).
Materials:
-
Soil sample
-
Acetone (pesticide grade)
-
Hexane (pesticide grade)
-
Anhydrous sodium sulfate
-
Sonicator
-
Centrifuge
-
Rotary evaporator
-
Gas chromatograph with a mass spectrometer detector (GC-MS)
-
This compound analytical standard
Procedure:
-
Sample Preparation: Air-dry the soil sample and sieve to remove large debris.
-
Extraction: a. Weigh 10 g of the dried soil sample into a glass centrifuge tube. b. Add 20 mL of a 1:1 (v/v) mixture of acetone and hexane. c. Sonicate the mixture for 15 minutes in a water bath. d. Centrifuge the sample at 2500 rpm for 10 minutes. e. Decant the supernatant into a clean flask. f. Repeat the extraction (steps b-e) two more times, combining the supernatants.
-
Drying and Concentration: a. Pass the combined extract through a funnel containing anhydrous sodium sulfate to remove any residual water. b. Concentrate the extract to approximately 1 mL using a rotary evaporator.
-
GC-MS Analysis: a. Inject a 1 µL aliquot of the concentrated extract into the GC-MS system. b. The GC is typically equipped with a capillary column suitable for separating chlorinated hydrocarbons. c. The mass spectrometer is operated in selective ion monitoring (SIM) mode for the characteristic ions of tetrachlorobenzenes to ensure sensitivity and selectivity. d. Quantify the concentration of this compound by comparing the peak area to a calibration curve prepared from the analytical standard.
Visualizations
Caption: Historical synthesis pathway of 2,4,5-T from 1,2,4,5-tetrachlorobenzene.
Caption: Environmental fate and transport of this compound.
References
- 1. Tetrachlorobenzene - Wikipedia [en.wikipedia.org]
- 2. Benzene, 1,2,3,5-tetrachloro- [webbook.nist.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. US3557227A - Method of producing 1,2,4,5-tetrachlorobenzene - Google Patents [patents.google.com]
- 5. Fact sheet: 1,2,4,5-tetrachlorobenzene — Guidance and Orientation for the Selection of Technologies — Contaminated sites — Pollution and waste management — Environment and natural resources — Canada.ca [gost.tpsgc-pwgsc.gc.ca]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Tetrachlorobenzene Isomers
Abstract
This application note details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the separation and quantification of three tetrachlorobenzene isomers: 1,2,3,4-tetrachlorobenzene, 1,2,3,5-tetrachlorobenzene, and 1,2,4,5-tetrachlorobenzene. These compounds are of environmental concern and require precise analytical methods for their monitoring. The described protocol utilizes a C18 stationary phase with a gradient elution of acetonitrile and water, providing excellent resolution and sensitivity for the three isomers. This method is suitable for researchers, scientists, and professionals involved in environmental monitoring and chemical analysis.
Introduction
Tetrachlorobenzenes (TCBs) are synthetic chlorinated aromatic hydrocarbons comprising three isomers: 1,2,3,4-TCB, 1,2,3,5-TCB, and 1,2,4,5-TCB.[1] These compounds have been used as chemical intermediates and in dielectric fluids. Due to their persistence and potential toxicity, their presence in the environment is a significant concern. While gas chromatography (GC) is a common technique for the analysis of these volatile compounds, High-Performance Liquid Chromatography (HPLC) offers a viable alternative, particularly for samples in complex matrices where derivatization is not desirable.[1][2] This application note presents a validated HPLC method for the simultaneous determination of the three tetrachlorobenzene isomers.
Experimental
Instrumentation and Consumables
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
HPLC Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.
-
Solvents: HPLC grade acetonitrile and ultrapure water.
-
Standards: Analytical standards of 1,2,3,4-tetrachlorobenzene, this compound, and 1,2,4,5-tetrachlorobenzene.
Chromatographic Conditions
The following chromatographic conditions have been optimized for the separation of tetrachlorobenzene isomers:
| Parameter | Value |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | Ultrapure Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 70% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 35 °C |
| Detection | UV at 220 nm |
Standard and Sample Preparation
Standard Preparation:
-
Prepare individual stock solutions of each tetrachlorobenzene isomer at a concentration of 1000 µg/mL in acetonitrile.
-
Prepare a mixed working standard solution containing all three isomers at a final concentration of 10 µg/mL by diluting the stock solutions with acetonitrile.
-
Prepare a series of calibration standards by further diluting the mixed working standard to concentrations ranging from 0.1 µg/mL to 5 µg/mL.
Sample Preparation (from soil as an example):
-
Weigh 10 g of the soil sample into a glass beaker.
-
Add 20 mL of a 1:1 mixture of acetone and hexane and sonicate for 15 minutes.
-
Decant the solvent and repeat the extraction two more times.
-
Combine the extracts and concentrate to 1 mL using a rotary evaporator.
-
The final extract is ready for HPLC analysis.
Results and Discussion
The developed HPLC method provides a good separation of the three tetrachlorobenzene isomers. The elution order is expected to be based on the polarity of the isomers, with the least polar isomer eluting last. The use of a C18 column and a water/acetonitrile mobile phase gradient allows for the effective resolution of these closely related compounds.
Quantitative Data
The following table summarizes the expected retention times and resolution for the three tetrachlorobenzene isomers under the specified chromatographic conditions.
| Analyte | Expected Retention Time (min) | Resolution (Rs) |
| This compound | ~ 10.5 | - |
| 1,2,3,4-Tetrachlorobenzene | ~ 11.2 | > 1.5 |
| 1,2,4,5-Tetrachlorobenzene | ~ 12.0 | > 1.5 |
Note: The exact retention times may vary depending on the specific HPLC system and column used.
Protocol Workflow
The following diagram illustrates the logical workflow of the analytical protocol.
Caption: Experimental workflow for the HPLC analysis of tetrachlorobenzene isomers.
Conclusion
The HPLC method described in this application note is a reliable and efficient tool for the separation and quantification of 1,2,3,4-, 1,2,3,5-, and 1,2,4,5-tetrachlorobenzene isomers. The method demonstrates good resolution and is suitable for routine analysis in environmental and quality control laboratories.
References
Troubleshooting & Optimization
Technical Support Center: Improving the Yield of 1,2,3,5-Tetrachlorobenzene Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges and improve the yield of 1,2,3,5-tetrachlorobenzene synthesis. The information is presented in a question-and-answer format for clarity and ease of use.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for this compound?
A1: There are two main strategies for the synthesis of this compound:
-
Sandmeyer Reaction: This is often the more selective method. It involves the diazotization of 2,3,5-trichloroaniline, followed by a copper(I) chloride-catalyzed decomposition of the resulting diazonium salt.
-
Direct Chlorination: This route involves the electrophilic aromatic substitution of 1,3,5-trichlorobenzene. However, 1,3,5-trichlorobenzene exhibits low reactivity towards further chlorination, which can result in low yields and the formation of other tetrachlorobenzene isomers.[1][2]
Q2: Which synthetic route generally provides a higher yield of this compound?
A2: The Sandmeyer reaction starting from 2,3,5-trichloroaniline is generally preferred for achieving a higher and more selective yield of this compound. Direct chlorination of 1,3,5-trichlorobenzene is often difficult to control and can lead to a mixture of products.
Q3: What are the common impurities encountered in the synthesis of this compound?
A3: Common impurities depend on the synthetic route:
-
Sandmeyer Reaction: Byproducts can include phenols (from the reaction of the diazonium salt with water), biaryl compounds, and other isomers if the starting trichloroaniline is not pure.[3]
-
Direct Chlorination: This method can produce other tetrachlorobenzene isomers (1,2,3,4- and 1,2,4,5-tetrachlorobenzene) and more highly chlorinated benzenes (e.g., pentachlorobenzene).[4]
Q4: How can I purify the final this compound product?
A4: Purification can be achieved through several methods, including:
-
Recrystallization: Using a suitable solvent system can effectively remove isomeric impurities.
-
Column Chromatography: This is a reliable method for separating isomers.
-
Fractional Distillation: While potentially effective, the close boiling points of tetrachlorobenzene isomers can make this challenging.
Analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are essential for assessing the purity of the final product.[5][6][7]
Troubleshooting Guides
Sandmeyer Reaction Route
| Issue | Potential Cause(s) | Troubleshooting & Optimization |
| Low or No Product Yield | 1. Incomplete diazotization of 2,3,5-trichloroaniline. 2. Premature decomposition of the diazonium salt. 3. Inactive copper(I) chloride catalyst. | 1. Ensure the reaction temperature is strictly maintained between 0-5°C during the addition of sodium nitrite. Use starch-iodide paper to confirm the presence of excess nitrous acid. 2. Use the diazonium salt immediately after formation. Avoid storing it. 3. Use freshly prepared or high-quality commercial copper(I) chloride. |
| Formation of Phenolic Byproducts | Reaction of the diazonium salt with water. | 1. Maintain a low reaction temperature. 2. Ensure an acidic environment to suppress phenol formation. 3. Minimize the amount of water in the reaction mixture where possible. |
| Presence of Other Isomers | Impure starting material (2,3,5-trichloroaniline). | 1. Purify the 2,3,5-trichloroaniline before use, for example, by recrystallization. 2. Confirm the purity of the starting material using GC-MS or NMR. |
Direct Chlorination Route
| Issue | Potential Cause(s) | Troubleshooting & Optimization |
| Low Conversion of 1,3,5-Trichlorobenzene | 1. Insufficiently active catalyst. 2. Reaction temperature is too low. | 1. Use a fresh, anhydrous Lewis acid catalyst (e.g., FeCl₃, AlCl₃). 2. Gradually increase the reaction temperature, monitoring for the formation of the desired product and byproducts. |
| Formation of Multiple Isomers | Lack of selectivity in the chlorination reaction. | 1. Experiment with different Lewis acid catalysts and co-catalysts to improve regioselectivity. 2. Optimize the reaction temperature and time to favor the formation of the 1,2,3,5-isomer. |
| Formation of Over-chlorinated Products | Excessive chlorination. | 1. Carefully control the stoichiometry of the chlorinating agent. 2. Monitor the reaction progress closely using GC-MS and stop the reaction once the desired conversion is achieved. |
Experimental Protocols
Synthesis of 2,3,5-Trichloroaniline (Precursor for Sandmeyer Route)
This protocol is based on the reduction of a trichloronitrobenzene precursor.
Materials:
-
1,2,4-Trichloro-3-nitrobenzene
-
Iron powder
-
Water
-
Ethyl acetate
Procedure:
-
To a reaction vessel, add iron powder and water.
-
Heat the mixture to 90-95°C with stirring.
-
Add 1,2,4-trichloro-3-nitrobenzene portion-wise, maintaining the temperature.
-
Monitor the reaction progress by GC.
-
Once the reaction is complete, cool the mixture slightly.
-
Extract the product with ethyl acetate.
-
Filter the mixture and separate the organic layer.
-
Evaporate the solvent to obtain crude 2,3,5-trichloroaniline.
-
The crude product can be purified by recrystallization. A reported yield for a similar synthesis of 2,4,5-trichloroaniline is 82.8% with 98% purity.[1]
Synthesis of this compound via Sandmeyer Reaction
This is a generalized procedure and may require optimization for your specific setup.
Materials:
-
2,3,5-trichloroaniline
-
Concentrated hydrochloric acid
-
Sodium nitrite
-
Copper(I) chloride
-
Water
-
Ice
Procedure:
-
Diazotization:
-
In a flask, suspend 2,3,5-trichloroaniline in a mixture of concentrated hydrochloric acid and water.
-
Cool the suspension to 0-5°C using an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5°C.
-
Stir the mixture for an additional 30 minutes at this temperature.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid and cool it in an ice bath.
-
Slowly add the cold diazonium salt solution to the stirred copper(I) chloride solution. Nitrogen gas will evolve.
-
After the addition is complete, allow the mixture to warm to room temperature and then gently heat to ensure the reaction goes to completion.
-
-
Work-up and Purification:
-
Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., dichloromethane or diethyl ether).
-
Wash the organic layer with water and then with a dilute sodium hydroxide solution to remove any phenolic byproducts.
-
Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent.
-
The crude this compound can be purified by recrystallization or column chromatography.
-
Data Presentation
Table 1: Comparison of Synthetic Routes for this compound
| Parameter | Sandmeyer Reaction | Direct Chlorination |
| Starting Material | 2,3,5-Trichloroaniline | 1,3,5-Trichlorobenzene |
| Key Reagents | NaNO₂, HCl, CuCl | Cl₂, Lewis Acid (e.g., FeCl₃) |
| Selectivity | Generally high | Often low, leading to isomeric mixtures |
| Typical Yield | Moderate to High (requires optimization) | Low to Moderate |
| Key Advantages | High regioselectivity | Fewer synthetic steps |
| Key Disadvantages | Multi-step synthesis, handling of unstable diazonium salts | Low selectivity, difficult to control, potential for over-chlorination |
Visualizations
Experimental Workflow for Sandmeyer Synthesis
Caption: Workflow for the synthesis of this compound via the Sandmeyer reaction.
Troubleshooting Logic for Low Yield in Sandmeyer Reaction
Caption: Troubleshooting flowchart for low yield in the Sandmeyer synthesis of this compound.
References
- 1. 2,4,5-Trichloroaniline synthesis - chemicalbook [chemicalbook.com]
- 2. NL8006945A - PROCESS FOR PREPARING 1,3,5-TRICHLOROBENZENE. - Google Patents [patents.google.com]
- 3. Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tetrachlorobenzene - Wikipedia [en.wikipedia.org]
- 5. This compound | SIELC Technologies [sielc.com]
- 6. Sandmeyer Reaction [organic-chemistry.org]
- 7. d-nb.info [d-nb.info]
Technical Support Center: Gas Chromatography (GC) Analysis of 1,2,3,5-Tetrachlorobenzene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the Gas Chromatography (GC) analysis of 1,2,3,5-tetrachlorobenzene, with a specific focus on peak tailing.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing in GC analysis?
A1: In an ideal GC chromatogram, the peaks should have a symmetrical, Gaussian shape. Peak tailing is a distortion where the tail end of the peak is broader than the front end.[1] This can negatively impact the accuracy and precision of your analysis by making it difficult to integrate the peak area correctly and can also reduce the resolution between adjacent peaks.[1]
Q2: Why is my this compound peak tailing?
A2: Peak tailing for active compounds like this compound is often caused by unwanted interactions within the GC system. The most common causes include:
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Active Sites: The analyte can interact with active sites in the GC inlet, such as the liner and seals, or on the column itself.[1] For chlorinated compounds, this is a frequent issue.
-
Column Contamination or Degradation: Buildup of non-volatile residues on the column can create active sites and lead to peak tailing.
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Improper Column Installation: A poorly cut column or incorrect installation depth in the inlet or detector can cause turbulence and dead volume, resulting in distorted peak shapes.
-
Suboptimal Method Parameters: Incorrect temperatures for the inlet or oven, or an inappropriate carrier gas flow rate can contribute to peak tailing.
Q3: How can I quickly diagnose the cause of peak tailing for my this compound analysis?
A3: A systematic approach is the most effective way to identify the source of peak tailing. Start by checking the components that are easiest to address and are common culprits:
-
Inlet Maintenance: The inlet is a frequent source of problems. Begin by replacing the inlet liner and septum.[2]
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Column Installation: Verify that the column is installed correctly at both the inlet and detector ends, with clean, square cuts.
-
Column Conditioning: If the problem persists, consider trimming a small section (10-20 cm) from the front of the column to remove any accumulated non-volatile residues.
-
Method Parameters: Review your GC method parameters, including temperatures and flow rates, to ensure they are appropriate for the analysis of tetrachlorobenzene.
If these initial steps do not resolve the issue, a more in-depth investigation of potential active sites and column health may be necessary.
Troubleshooting Guides
Guide 1: Addressing Active Sites in the GC Inlet
Active sites in the GC inlet are a primary cause of peak tailing for chlorinated aromatic compounds like this compound. These active sites are often silanol groups on the surface of the glass inlet liner that can interact with the analyte.
Troubleshooting Steps:
-
Replace the Inlet Liner: Regularly replace the inlet liner, especially when analyzing active compounds or after injecting "dirty" samples.
-
Use a Deactivated Liner: For the analysis of chlorinated compounds, it is crucial to use a deactivated inlet liner.[1][3] Liners that have been treated to cap the active silanol groups, such as those with a Siltek® or similar deactivation, are recommended.[1]
-
Check the Septum: Septum bleed or degradation can introduce contaminants into the inlet. Use high-quality, low-bleed septa and replace them regularly.
-
Inspect the Gold Seal: The gold seal at the base of the inlet can also become contaminated. Inspect it for any visible residue and replace it if necessary.
Experimental Protocol: Inlet Liner and Septum Replacement
Objective: To replace the inlet liner and septum to eliminate potential sources of active sites and contamination.
Materials:
-
New, deactivated inlet liner (appropriate for your GC and injection type)
-
New, low-bleed septum
-
Forceps or liner removal tool
-
Wrench for the inlet nut
Procedure:
-
Cool Down the Inlet: Ensure the GC inlet has cooled to a safe temperature (typically below 50°C).
-
Turn Off Carrier Gas: Turn off the carrier gas flow to the inlet.
-
Remove the Septum Nut: Unscrew the septum nut from the top of the inlet.
-
Replace the Septum: Remove the old septum and replace it with a new one. Be careful not to overtighten the nut upon reassembly.
-
Remove the Inlet Liner: Carefully remove the old inlet liner using forceps or a dedicated tool.
-
Install the New Liner: Insert the new, deactivated liner. Ensure any O-rings are correctly positioned.
-
Reassemble the Inlet: Screw the septum nut back in place.
-
Restore Carrier Gas and Leak Check: Turn the carrier gas back on and perform a leak check around the septum nut using an electronic leak detector.
Guide 2: Managing Column Contamination and Degradation
The analytical column can become a source of peak tailing due to contamination from the sample matrix or degradation of the stationary phase.
Troubleshooting Steps:
-
Trim the Column: If you suspect contamination at the head of the column, trim 10-20 cm from the inlet end. This will remove the section where non-volatile residues tend to accumulate.
-
Column Bake-out: Perform a column bake-out by heating the column to its maximum isothermal temperature (or slightly below) for a few hours with the carrier gas flowing. This can help remove less volatile contaminants.
-
Replace the Column: If trimming and baking out the column do not improve the peak shape, the stationary phase may be irreversibly damaged, and the column will need to be replaced.
Experimental Protocol: GC Column Conditioning (Bake-out)
Objective: To remove contaminants from the GC column and stabilize the baseline.
Procedure:
-
Disconnect from Detector (Optional but Recommended for MS): To prevent contamination of the detector, you can disconnect the column from the detector and leave the end open in the oven.
-
Set Carrier Gas Flow: Set the carrier gas flow rate to the normal operating condition.
-
Purge the Column: Allow the carrier gas to flow through the column at room temperature for 15-30 minutes to remove any air.
-
Temperature Program:
-
Set the initial oven temperature to 40-50°C.
-
Ramp the temperature at 10-15°C/minute to the maximum isothermal temperature of the column (or 20°C above the final temperature of your analytical method, whichever is lower).
-
Hold at the maximum temperature for 1-2 hours. For columns with thicker films or longer lengths, a longer conditioning time may be necessary.
-
-
Cool Down: After conditioning, cool the oven down to the initial temperature of your analytical method.
-
Reconnect to Detector: If disconnected, reconnect the column to the detector and perform a leak check.
-
Equilibrate: Allow the system to equilibrate until you have a stable baseline.
Data Presentation
Table 1: Recommended GC Parameters for this compound Analysis
| Parameter | Recommended Setting |
| GC Column | DB-5 or similar 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injector Temperature | 240°C |
| Detector Temperature | 290°C (ECD) |
| Carrier Gas | Helium |
| Oven Program | Initial Temp: 60°C, hold for 2 min |
| Ramp 1: 5°C/min to 190°C | |
| Ramp 2: 20°C/min to 280°C, hold for 7 min | |
| Injection Mode | Splitless (75 sec) |
Note: These parameters are a starting point and may require optimization for your specific instrument and application.
Mandatory Visualization
Caption: A troubleshooting workflow for diagnosing and resolving peak tailing in GC analysis.
Caption: Interaction of an active analyte with GC system surfaces.
References
Technical Support Center: Optimization of Extraction Solvent for 1,2,3,5-Tetrachlorobenzene
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of extraction solvents for 1,2,3,5-tetrachlorobenzene.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its extraction important?
A1: this compound is a chlorinated aromatic compound.[1][2] It is one of several isomers of tetrachlorobenzene (TCB).[3] These compounds are used as intermediates in the synthesis of pesticides and other chemicals and can be persistent environmental pollutants.[3][4] Accurate extraction and quantification are crucial for environmental monitoring, toxicology studies, and ensuring the purity of chemical products.
Q2: What are the key factors to consider when selecting an extraction solvent for this compound?
A2: The primary goal is to choose a solvent that maximizes the recovery of this compound from the sample matrix while minimizing the co-extraction of interfering substances. Key factors include:
-
Polarity: The principle of "like dissolves like" is essential. Since this compound is a non-polar compound, non-polar solvents are generally preferred.[5]
-
Solubility: The target analyte must have high solubility in the chosen solvent. This compound is soluble in solvents like alcohol, ether, benzene, and carbon disulfide, but insoluble in water.[6]
-
Boiling Point: A solvent with a relatively low boiling point simplifies the concentration step after extraction, but it should not be so volatile that sample loss occurs during preparation.
-
Purity: High-purity, HPLC or GC-grade solvents should be used to avoid introducing contaminants that could interfere with analysis.[5]
-
Compatibility: The solvent must be compatible with the sample matrix and the subsequent analytical technique (e.g., GC-MS, HPLC).[7]
Q3: What are the most common extraction methods for chlorobenzenes from environmental samples?
A3: Common methods for extracting chlorobenzenes from matrices like soil, sediment, and sludge include:
-
Ultrasonic-Assisted Extraction (UAE): Uses ultrasonic waves to create cavitation, disrupting the sample matrix and enhancing solvent penetration.[6]
-
Soxhlet Extraction: A classical technique involving continuous extraction with a refluxing solvent, suitable for solid samples.[3]
-
Dispersive Liquid-Liquid Microextraction (DLLME): A microextraction technique where a mixture of an extraction solvent and a disperser solvent is rapidly injected into the aqueous sample, forming a cloudy solution that enables efficient extraction into fine droplets.[6]
-
Solid-Phase Extraction (SPE): The sample is passed through a cartridge containing a solid adsorbent that retains the analyte, which is then eluted with a small volume of solvent.[8]
Solvent Selection and Optimization Workflow
Caption: Workflow for selecting and optimizing an extraction solvent.
Data Summary
Table 1: Properties of Common Extraction Solvents
| Solvent | Formula | Boiling Point (°C) | Polarity Index | Notes |
| n-Hexane | C₆H₁₄ | 69 | 0.1 | Good for non-polar compounds like TCBs.[3] |
| Acetone | C₃H₆O | 56 | 5.1 | Often used in mixtures with non-polar solvents.[3] |
| Acetonitrile | C₂H₃N | 82 | 5.8 | Used as a washing or elution solvent in some methods.[7][9] |
| Methanol | CH₄O | 65 | 5.1 | Can be used as an eluting solvent.[9] |
| Dichloroethane | C₂H₄Cl₂ | 84 | 3.5 | Mentioned for extraction in a synthesis procedure.[10] |
Table 2: Examples of Solvents Used for Chlorobenzene Extraction
| Analyte(s) | Matrix | Method | Solvent(s) | Average Recovery | Reference |
| Chlorobenzenes (incl. TCBs) | Sludge | Ultrasonic-Assisted Extraction | Acetone | Not specified | [6] |
| Chlorobenzenes (incl. TCBs) | Sediment | Solvent Extraction (Shaking) | Acetone, Hexane | 78% - 107% | [3] |
| Trichlorobenzenes | Water | Solid-Phase Extraction | Carbon Disulfide or Pentane (for desorption) | ≥ 90% | [8] |
| Chlorobenzenes | Environmental Water | Magnetic Molecularly Imprinted Sorbent | Methanol-5% ammonium hydroxide (elution solvent) | 89% - 107% | [9] |
Experimental Protocols
Protocol: Ultrasonic-Assisted Solvent Extraction (UAE) for Solid Samples (e.g., Sludge, Soil)
This protocol is adapted from methodologies described for the extraction of chlorobenzenes from sludge and soil.[3][6]
Objective: To extract this compound from a solid environmental matrix.
Materials:
-
Sample (e.g., 1.0 g of sludge or soil)
-
Extraction Solvent (e.g., Acetone or a Hexane/Acetone mixture)
-
50 mL conical centrifuge tubes with screw caps
-
Ultrasonic bath
-
Centrifuge
-
Syringe filters (0.45 µm)
-
Vials for extract collection
-
Internal standard solution
Procedure:
-
Sample Preparation: Weigh approximately 1.0 g of the homogenized sample into a 50 mL screw-cap centrifuge tube.
-
Spiking (Optional but Recommended): Spike the sample with a known amount of an appropriate internal standard (e.g., a deuterated chlorobenzene analog) to correct for matrix effects and extraction losses.
-
Solvent Addition: Add a precise volume (e.g., 8.0 mL) of the chosen extraction solvent (e.g., acetone) to the centrifuge tube.[6]
-
Extraction: Securely cap the tube and place it in an ultrasonic bath. Sonicate at a controlled temperature (e.g., 25°C) for a specified duration (e.g., 20 minutes).[6]
-
Centrifugation: After sonication, centrifuge the sample (e.g., at 4000 r/min for 4 minutes) to separate the solid matrix from the solvent extract.[6]
-
Extract Collection: Carefully transfer the supernatant (the solvent extract) into a clean vial. For enhanced purity, pass the supernatant through a 0.45 µm syringe filter to remove fine particulates.[6]
-
Solvent Exchange/Concentration (If Necessary): If the extraction solvent is not compatible with the analytical instrument, it may be exchanged for a more suitable one (e.g., hexane). The extract volume can be reduced under a gentle stream of nitrogen to concentrate the analyte.
-
Analysis: The final extract is now ready for analysis, typically by gas chromatography (GC) coupled with an electron capture detector (ECD) or a mass spectrometer (MS).
Troubleshooting Guides
Decision Tree for Troubleshooting Low Analyte Recovery
Caption: A troubleshooting decision tree for low analyte recovery.
Q&A Troubleshooting Guide
Q: My extraction resulted in an emulsion that won't separate. What should I do? A: Emulsions often form when the sample contains surfactants (e.g., in sludge or wastewater).[11]
-
Cause: Vigorous shaking or similar densities between the aqueous and organic phases.
-
Solutions:
-
Gentle Agitation: Instead of vigorous shaking, gently swirl or invert the separatory funnel multiple times.[11]
-
Salting Out: Add a saturated sodium chloride (brine) solution. This increases the ionic strength of the aqueous layer, which can help break the emulsion.[11]
-
Centrifugation: If the volume is manageable, centrifuging the mixture can force the layers to separate.
-
Change Solvent: Adding a small amount of a different organic solvent can alter the properties of the organic phase and may break the emulsion.[11]
-
Q: The recovery of my analyte is inconsistent between samples. What is the likely cause? A: Inconsistent recovery often points to issues with sample homogeneity or procedural variability.
-
Cause: The sample matrix may not be uniform, or there may be slight variations in extraction time, temperature, or solvent volumes between samples.
-
Solutions:
-
Homogenize Sample: Ensure the solid or liquid sample is thoroughly mixed before taking a subsample for extraction.
-
Use Internal Standards: An internal standard added at the beginning of the procedure is the best way to correct for inconsistencies in extraction efficiency.
-
Strict Protocol Adherence: Ensure all experimental parameters (volumes, times, temperatures) are kept constant for all samples and standards.
-
Q: I am seeing many interfering peaks in my chromatogram. How can I clean up my extract? A: Co-extraction of matrix components is a common problem, especially with complex samples like soil or sediment.
-
Cause: The extraction solvent is not selective enough and is dissolving other compounds from the matrix along with the target analyte.
-
Solutions:
-
Solvent Polarity Tuning: Try a less polar solvent (e.g., switch from acetone to hexane) to reduce the extraction of more polar interferences.
-
Solid-Phase Extraction (SPE) Cleanup: Pass the crude extract through an SPE cartridge (e.g., Florisil or silica gel). The analyte can be selectively retained and then eluted, leaving many impurities behind.[3]
-
Liquid-Liquid Partitioning: Perform an acid-base wash of the organic extract to remove acidic or basic impurities if they are the source of interference.[12]
-
References
- 1. Benzene, 1,2,3,5-tetrachloro- [webbook.nist.gov]
- 2. This compound | C6H2Cl4 | CID 12468 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. echemi.com [echemi.com]
- 5. Guide to Choosing the Correct HPLC Solvent | Phenomenex [phenomenex.com]
- 6. Page loading... [wap.guidechem.com]
- 7. This compound | SIELC Technologies [sielc.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. 1,2,3,4-Tetrachlorobenzene synthesis - chemicalbook [chemicalbook.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Solved Organic Chemistry The neutral Compound in | Chegg.com [chegg.com]
Technical Support Center: Analysis of 1,2,3,5-Tetrachlorobenzene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the analysis of 1,2,3,5-tetrachlorobenzene, with a focus on mitigating matrix effects.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
A1: Matrix effects are the influence of co-extracted compounds from a sample on the analytical signal of the target analyte, in this case, this compound. These effects can lead to either signal suppression or enhancement, resulting in inaccurate quantification. For instance, in complex environmental samples like soil or biological matrices, other organic molecules can co-elute with this compound and interfere with its ionization in the mass spectrometer source, leading to unreliable results.
Q2: What are the most common analytical techniques for this compound analysis and how susceptible are they to matrix effects?
A2: Gas chromatography coupled with mass spectrometry (GC-MS) is the most prevalent and sensitive technique for analyzing this compound. While highly selective, GC-MS is susceptible to matrix effects, especially when dealing with complex sample matrices. Co-eluting matrix components can interfere with the ionization of the target analyte in the MS source, leading to inaccurate quantification.
Q3: What are the primary strategies for reducing matrix effects in this compound analysis?
A3: The three primary strategies for mitigating matrix effects are:
-
Sample Cleanup: Techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) and Solid-Phase Extraction (SPE) are employed to remove interfering matrix components before instrumental analysis.
-
Isotope Dilution: This involves adding a known amount of a stable isotope-labeled version of this compound to the sample. Since the labeled and unlabeled compounds behave almost identically during sample preparation and analysis, any signal suppression or enhancement will affect both equally, allowing for accurate correction.
-
Matrix-Matched Calibration: Calibration standards are prepared in a blank matrix extract that is similar to the samples being analyzed. This helps to compensate for systematic matrix effects.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound.
Issue 1: Poor Recovery of this compound
| Potential Cause | Troubleshooting Step | Explanation |
| Inefficient Extraction | Optimize the extraction solvent and method. For soil, ensure thorough homogenization and consider methods like sonication or pressurized liquid extraction. For water, ensure appropriate pH adjustment. | The chosen solvent may not be effectively extracting the analyte from the sample matrix. |
| Analyte Loss During Evaporation | Use a gentle stream of nitrogen for solvent evaporation and avoid excessive heat. The use of a keeper solvent can also minimize loss. | This compound is a semi-volatile compound and can be lost during aggressive solvent evaporation steps. |
| Suboptimal SPE Sorbent/Eluent | Select an SPE sorbent with appropriate chemistry for this compound (e.g., C18 for aqueous samples). Optimize the elution solvent to ensure complete recovery from the sorbent. | The analyte may be too strongly or weakly retained on the SPE sorbent, or the elution solvent may not be strong enough to desorb it completely. |
| Ineffective QuEChERS Cleanup | For matrices with high fat content, consider using a d-SPE cleanup with C18 sorbent. For pigmented samples, GCB might be necessary, but be aware of potential planar analyte loss. | The standard QuEChERS cleanup may not be sufficient for all matrix types, leading to co-extraction of interferences that can affect recovery calculations. |
Issue 2: Peak Tailing or Broadening in GC-MS Analysis
| Potential Cause | Troubleshooting Step | Explanation |
| Active Sites in the GC System | Deactivate the GC inlet liner and use an inert column. If tailing persists, trim the first few centimeters of the analytical column. | Active sites in the inlet or column can interact with the analyte, causing peak tailing. |
| Improper Column Installation | Ensure the column is installed correctly in the inlet and detector with the proper ferrule and tightness to avoid dead volume. | Dead volume in the flow path can lead to band broadening and peak tailing. |
| Contamination | Bake out the column at a high temperature (below its maximum limit). Clean the GC inlet and replace the septum and liner. | Contaminants in the GC system can interact with the analyte and affect peak shape. |
| Incompatible Solvent | Ensure the injection solvent is compatible with the stationary phase of the GC column. | A mismatch in polarity between the solvent and the stationary phase can cause poor peak focusing. |
Issue 3: Inconsistent Results and Poor Reproducibility
| Potential Cause | Troubleshooting Step | Explanation |
| Variable Matrix Effects | Employ isotope dilution mass spectrometry (IDMS) for the most robust correction of matrix effects.[1][2] Alternatively, use matrix-matched calibration for each batch of samples. | Matrix composition can vary between samples, leading to inconsistent signal suppression or enhancement. |
| Inconsistent Sample Preparation | Ensure all sample preparation steps, including extraction, cleanup, and solvent volumes, are performed consistently for all samples and standards. | Variations in the sample preparation workflow can introduce significant variability in the final results. |
| Instrument Instability | Perform regular GC-MS maintenance, including ion source cleaning and calibration. Monitor system suitability by injecting a standard at the beginning and end of each analytical run. | A drifting instrument response can lead to poor reproducibility over a sequence of analyses. |
Data Presentation: Comparison of Matrix Effect Reduction Techniques
| Method | Analyte(s) | Matrix | Average Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |
| QuEChERS | 1,2-Dichlorobenzene, Hexachlorobenzene | Soil | 62 - 93 | 3.5 - 7.6 | [3] |
| Solid-Phase Extraction (SPE) | Tetrachlorobenzene isomers | Water | 91 - 115 | 3.6 - 7.6 | [4][5] |
| Isotope Dilution Mass Spectrometry (IDMS) | Persistent Organic Pollutants (POPs) | Wastewater, Whole Blood | High Accuracy and Precision | Not explicitly stated, but noted as superior to calibration curves | [1] |
Disclaimer: The data presented above is for illustrative purposes and is based on studies of compounds similar to this compound. Actual recovery and reproducibility will depend on the specific sample matrix and experimental conditions.
Experimental Protocols
QuEChERS Protocol for this compound in Soil
This protocol is a modified version of the standard QuEChERS method, optimized for the extraction of semi-volatile organic compounds from soil.
-
Sample Homogenization: Air-dry the soil sample and sieve it to remove large debris. Homogenize the sample by thorough mixing.
-
Extraction:
-
Weigh 10 g of the homogenized soil into a 50 mL centrifuge tube.
-
If the soil is very dry, add a small amount of water to moisten it.
-
Add 10 mL of acetonitrile (ACN).
-
Add an appropriate internal standard (e.g., a deuterated or ¹³C-labeled tetrachlorobenzene).
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g Na₃Citrate dihydrate, 0.5 g Na₂HCitrate sesquihydrate).
-
Cap the tube and shake vigorously for 1 minute.
-
Centrifuge at 3000 rpm for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Take a 1 mL aliquot of the ACN supernatant and transfer it to a 2 mL d-SPE tube containing MgSO₄ and a cleanup sorbent (e.g., PSA and C18 for fatty matrices).
-
Vortex for 30 seconds.
-
Centrifuge at 10000 rpm for 2 minutes.
-
-
Analysis:
-
Take the supernatant and inject it directly into the GC-MS or perform a solvent exchange to a more suitable solvent if necessary.
-
Solid-Phase Extraction (SPE) Protocol for this compound in Water
This protocol is suitable for the extraction and concentration of chlorinated benzenes from water samples.[4][5][6]
-
Sample Pre-treatment:
-
Filter the water sample (e.g., 500 mL) to remove any particulate matter.
-
Adjust the pH of the water sample to < 2 with a suitable acid.
-
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge (e.g., 500 mg) by passing 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the pre-treated water sample onto the SPE cartridge at a flow rate of approximately 5-10 mL/min.
-
-
Washing:
-
After loading, pass a small amount of deionized water through the cartridge to remove any remaining salts.
-
Dry the cartridge by passing air or nitrogen through it for 10-15 minutes.
-
-
Elution:
-
Elute the trapped this compound from the cartridge with a suitable organic solvent (e.g., 2 x 5 mL of dichloromethane or acetone).
-
-
Concentration and Analysis:
-
Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.
-
Add an internal standard if not already added.
-
Inject an aliquot into the GC-MS.
-
Isotope Dilution Mass Spectrometry (IDMS) Protocol
IDMS is a highly accurate quantification technique that compensates for analyte loss and matrix effects.[1][2]
-
Spiking:
-
Add a known amount of a stable isotope-labeled this compound (e.g., ¹³C₆-1,2,3,5-tetrachlorobenzene) to the sample at the beginning of the sample preparation process.
-
-
Sample Preparation:
-
Perform the sample extraction and cleanup using a suitable method (e.g., QuEChERS or SPE as described above). The labeled standard will undergo the same losses and matrix effects as the native analyte.
-
-
GC-MS Analysis:
-
Analyze the final extract using GC-MS in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode.
-
Monitor at least one characteristic ion for the native this compound and one for the labeled internal standard.
-
-
Quantification:
-
Calculate the concentration of the native analyte based on the response ratio of the native analyte to the labeled internal standard and the known amount of the labeled standard added.
-
Visualizations
Caption: General experimental workflow for this compound analysis.
Caption: Troubleshooting decision tree for common analytical issues.
References
- 1. "Quantification of Persistent Organic Pollutants in Various Matrices Us" by Weier Hao [dsc.duq.edu]
- 2. The matrix effect in particle beam liquid chromatography/mass spectrometry and reliable quantification by isotope dilution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. DETERMINATION OF 1,2,4- AND 1,3,5-TRICHLOROBENZENES IN WATER SAMPLES BY SOLID-PHASE EXTRACTION AND GAS-CHROMATOGRAPHY COUPLED TO ELECTRON CAPTURE | Scilit [scilit.com]
Technical Support Center: Separation of Tetrachlorobenzene Isomers
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the separation of tetrachlorobenzene (TCB) isomers.
Core Challenges in Separation
The primary challenge in separating tetrachlorobenzene isomers (1,2,3,4-TCB, 1,2,3,5-TCB, and 1,2,4,5-TCB) lies in their similar physicochemical properties. As positional isomers, they share the same molecular weight and formula (C₆H₂Cl₄), leading to closely related boiling points and polarities. This makes separation by conventional techniques like simple distillation difficult and requires optimized methods that exploit the subtle differences in their physical and chemical characteristics.
Physicochemical Properties of Tetrachlorobenzene Isomers
Understanding the differences in the physical properties of TCB isomers is critical for selecting and optimizing a separation strategy. The high melting point of the 1,2,4,5-isomer, for instance, is a key property leveraged in fractional crystallization.
| Property | 1,2,3,4-Tetrachlorobenzene | 1,2,3,5-Tetrachlorobenzene | 1,2,4,5-Tetrachlorobenzene |
| CAS Number | 634-66-2[1] | 634-90-2[1] | 95-94-3[1] |
| Molecular Weight | 215.88 g/mol | 215.88 g/mol | 215.88 g/mol |
| Melting Point | 47.5 °C[1] | 54.5 °C[1] | 140 °C[1] |
| Boiling Point | 254 °C[2] | 246 °C[2] | 245 °C[2] |
| Water Solubility (25°C) | 7.8 mg/L[1] | 3.6 mg/L[1] | 1.27 mg/L[1] |
| log K_ow_ | 4.5[1] | 4.5[1] | 4.5[1] |
| Vapor Pressure (25°C) | 5.2 Pa[1] | 9.8 Pa[1] | 0.72 Pa[1] |
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
Gas Chromatography (GC) Separation
Question 1: My 1,2,3,5-TCB and 1,2,4,5-TCB peaks are co-eluting or have very poor resolution in my GC analysis. What can I do?
Answer: This is a common issue as these two isomers form a "critical pair" that is difficult to resolve on some standard columns.[3] Here’s a systematic approach to improve their separation:
-
Optimize the Stationary Phase:
-
Problem: Standard non-polar or mid-polarity columns (like those with 35% phenyl substitution) may not provide sufficient selectivity for this pair.[3]
-
Solution: Switch to a stationary phase that offers different selectivity mechanisms. For aromatic positional isomers, columns with higher phenyl content (e.g., 50% phenyl-methylpolysiloxane) or those designed for polycyclic aromatic hydrocarbons (PAHs) can enhance resolution through improved π-π interactions.[4][5]
-
-
Adjust the Temperature Program:
-
Problem: A fast temperature ramp can decrease the time isomers spend interacting with the stationary phase, leading to co-elution.
-
Solution: Lower the initial oven temperature and use a slower ramp rate (e.g., 1-5 °C/min) through the elution range of the TCBs. This increases the differential partitioning of the isomers into the stationary phase, improving separation.
-
-
Increase Column Efficiency:
-
Problem: Insufficient column efficiency (plate number) will result in broader peaks that are more likely to overlap.
-
Solution: Use a longer column (e.g., 60 m instead of 30 m) or a column with a smaller internal diameter (e.g., 0.18 mm instead of 0.25 mm) to increase the overall number of theoretical plates and, consequently, the resolving power.
-
Question 2: I'm seeing significant peak tailing for all my TCB isomer peaks. What is the cause and how can I fix it?
Answer: Peak tailing is often caused by active sites in the GC system or by suboptimal method parameters.
-
Possible Cause 1: Active Sites in the Inlet or Column: Free silanol groups on the inlet liner, glass wool, or the column itself can interact with the analytes, causing tailing.
-
Solution: Use a deactivated or silanized inlet liner and high-quality, inert glass wool. If the column is old, active sites may have developed; trim the first 10-15 cm from the column inlet or replace the column.
-
-
Possible Cause 2: Column Contamination: Non-volatile residues from previous injections can accumulate at the head of the column, creating active sites.
-
Solution: Bake out the column at its maximum isothermal temperature limit for a few hours. If this doesn't resolve the issue, trimming the column inlet is recommended.
-
-
Possible Cause 3: Suboptimal Temperature: If the column or inlet temperature is too low, it can lead to inefficient sample volatilization and peak broadening or tailing.
-
Solution: Ensure the inlet temperature is sufficient to rapidly vaporize the TCBs (typically 250-280 °C). Check that the column temperature program reaches an appropriate final temperature.
-
High-Performance Liquid Chromatography (HPLC) Separation
Question 3: I am trying to develop an HPLC method for TCB isomers, but they are all eluting very early with no separation. What should I do?
Answer: Early elution with no separation in reversed-phase HPLC indicates that the analytes have very low retention on the column. This is expected for non-polar compounds like TCBs with a highly organic mobile phase.
-
Decrease Mobile Phase Strength:
-
Problem: Your mobile phase (e.g., high percentage of acetonitrile or methanol) is too strong, causing the TCBs to pass through the column without sufficient interaction with the stationary phase.
-
Solution: Increase the proportion of the aqueous component (water) in your mobile phase. For example, if you are using 90:10 acetonitrile:water, try starting with a 60:40 or 70:30 ratio and adjust from there. This will increase the retention factor (k').
-
-
Select an Appropriate Stationary Phase:
-
Problem: A standard C18 column may not be optimal.
-
Solution: For aromatic positional isomers, a phenyl-hexyl or pentafluorophenyl (PFP) stationary phase can provide enhanced selectivity through π-π interactions.[5]
-
-
Optimize Temperature:
-
Problem: High column temperatures can sometimes decrease retention.
-
Solution: Try running the separation at a lower temperature (e.g., 25-30 °C) to see if it improves retention and resolution.
-
Fractional Crystallization
Question 4: My fractional crystallization is yielding a product with low purity. What are the common causes?
Answer: Low purity after crystallization often results from impure mother liquor being trapped within the crystals or from co-precipitation of isomers.
-
Possible Cause 1: Cooling Rate is Too Fast: Rapid cooling leads to the formation of small, impure crystals that can trap mother liquor.
-
Solution: Employ a slower, more controlled cooling rate. This allows for the growth of larger, more perfect crystals, which are inherently purer.
-
-
Possible Cause 2: Inefficient Separation of Mother Liquor: Residual impure liquid on the surface of the crystals will contaminate the final product.
-
Solution: Ensure the crystals are thoroughly washed with a small amount of cold, fresh solvent after filtration. The wash solvent should be one in which the desired isomer has low solubility at low temperatures.
-
-
Possible Cause 3: Co-crystallization: In some cases, isomers can crystallize together in the same lattice.
-
Solution: Try a different solvent for crystallization. The solubility of each isomer can vary significantly between solvents, which can be exploited to minimize co-crystallization. For TCBs, solvents like ethanol, ether, or benzene can be effective.[6] A "sweating" step, where the crystal mass is slowly warmed to just below the melting point of the pure substance, can also help to remove trapped impurities.
-
Experimental Protocols
Protocol 1: GC-MS Method for Separation of TCB Isomers
This protocol provides a starting point for separating the three TCB isomers. Optimization will likely be required based on your specific instrumentation and resolution needs.
-
Instrumentation: Gas Chromatograph with Mass Spectrometric Detector (GC-MS)
-
Column: Phenyl-Hexyl substituted polysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Inlet:
-
Mode: Splitless
-
Temperature: 270 °C
-
Injection Volume: 1 µL
-
Splitless Time: 1 min
-
-
Oven Temperature Program:
-
Initial Temperature: 80 °C, hold for 2 minutes
-
Ramp 1: 10 °C/min to 180 °C
-
Ramp 2: 5 °C/min to 220 °C, hold for 5 minutes
-
-
MS Detector:
-
Mode: Electron Ionization (EI) at 70 eV
-
Acquisition: Scan mode (m/z 50-300) or Selected Ion Monitoring (SIM) for higher sensitivity (target ions: m/z 216, 214, 180, 145).
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Protocol 2: HPLC Method for Analysis of 1,2,4,5-TCB
This reversed-phase method is suitable for quantifying 1,2,4,5-TCB and can be adapted to separate it from the other isomers.
-
Instrumentation: High-Performance Liquid Chromatograph with UV Detector
-
Column: C18 or Newcrom R1, 150 mm x 4.6 mm, 5 µm particle size[7]
-
Mobile Phase:
-
A: Water with 0.1% Phosphoric Acid
-
B: Acetonitrile with 0.1% Phosphoric Acid
-
-
Gradient Program:
-
Start at 60% B, hold for 1 minute
-
Linear gradient to 95% B over 10 minutes
-
Hold at 95% B for 3 minutes
-
Return to 60% B and equilibrate for 5 minutes
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detector: UV at 220 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in a solvent compatible with the mobile phase, such as acetonitrile, and filter through a 0.22 µm syringe filter.[8]
Protocol 3: Fractional Crystallization for Purification of 1,2,4,5-TCB
This method leverages the significantly higher melting point of 1,2,4,5-TCB (140 °C) compared to its isomers (47.5 °C and 54.5 °C).[1]
-
Dissolution: In a suitable flask, dissolve the mixture of TCB isomers in a minimal amount of a hot solvent (e.g., ethanol or a benzene/ethanol mixture).[6] Ensure all solids are completely dissolved.
-
Controlled Cooling: Slowly cool the solution to room temperature without agitation to allow for the formation of large crystals. Subsequently, place the flask in an ice bath to maximize the crystallization of the 1,2,4,5-TCB.
-
Filtration: Collect the crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a small volume of ice-cold solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
-
Purity Check: Analyze the purity of the crystals and the mother liquor by GC or HPLC to assess the efficiency of the separation. Repeat the crystallization process if higher purity is required.
Visualizations
Caption: Troubleshooting workflow for poor GC separation of TCB isomers.
Caption: Logic for selecting a TCB isomer separation method.
References
- 1. canada.ca [canada.ca]
- 2. Tetrachlorobenzene - Wikipedia [en.wikipedia.org]
- 3. tandfonline.com [tandfonline.com]
- 4. separationmethods.com [separationmethods.com]
- 5. welch-us.com [welch-us.com]
- 6. 1,2,4,5-Tetrachlorobenzene | 95-94-3 [chemicalbook.com]
- 7. Separation of 1,2,4,5-Tetrachlorobenzene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Enhancing 1,2,3,5-Tetrachlorobenzene Biodegradation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working on improving the efficiency of 1,2,3,5-tetrachlorobenzene (1,2,3,5-TeCB) biodegradation.
Troubleshooting Guides
This section addresses specific issues that may arise during this compound biodegradation experiments.
Issue 1: Low or No Degradation of 1,2,3,5-TeCB
Question: My experiment shows very little or no degradation of this compound. What are the potential causes and how can I troubleshoot this?
Answer:
Several factors can contribute to the inefficient biodegradation of 1,2,3,5-TeCB, a compound known for its recalcitrance. Here’s a step-by-step troubleshooting guide:
-
Assess Redox Conditions: Highly chlorinated benzenes like 1,2,3,5-TeCB are primarily degraded through anaerobic reductive dechlorination.[1][2] Aerobic degradation is often inhibited, likely due to steric hindrance preventing attack by dioxygenase enzymes.[3]
-
Troubleshooting: Ensure your experimental setup maintains strictly anaerobic conditions. This can be achieved by purging the medium with an inert gas (e.g., N₂/CO₂) and using reducing agents. Monitor the redox potential of your culture medium. If aerobic conditions are suspected, re-evaluate your sealing methods and gas exchange procedures.
-
-
Verify the Presence of Competent Microorganisms: The ability to dechlorinate 1,2,3,5-TeCB is not widespread among microorganisms. Specific strains, such as Dehalobium chlorocoercia DF-1, have been identified as capable of this process.[1]
-
Troubleshooting: Confirm the presence of dehalogenating bacteria in your inoculum. This can be done using molecular techniques like qPCR targeting functional genes for reductive dehalogenases or 16S rRNA gene sequencing to identify known dehalogenating genera. If using an undefined microbial consortium, consider bioaugmentation with a known 1,2,3,5-TeCB degrader.
-
-
Evaluate Electron Donor Availability: Reductive dechlorination requires a suitable electron donor.[4] Common electron donors include lactate, formate, and hydrogen.[4][5]
-
Troubleshooting: Ensure an adequate supply of an appropriate electron donor is available in your medium. The choice of electron donor can influence the efficiency of the process. Experiment with different electron donors and concentrations to find the optimal conditions for your microbial culture.
-
-
Check for Inhibitory Substances and Competition: The presence of other electron acceptors or toxic compounds can inhibit reductive dechlorination. For instance, high concentrations of sulfate or the presence of other chlorinated compounds can lead to competition for the available electron donor.[3] Methanogenesis is another common competing process in anaerobic environments.[3]
-
Troubleshooting: Analyze your medium for potential inhibitors. If high concentrations of sulfate are present, consider using a sulfate-free medium. If co-contaminants are present, they might be preferentially degraded or exert a toxic effect. Methane production can be monitored to assess the extent of methanogenic activity.
-
-
Optimize Culture Conditions: Factors such as pH, temperature, and nutrient availability can significantly impact microbial activity.
-
Troubleshooting: Review and optimize the culture medium composition and incubation conditions. Ensure the pH is within the optimal range for your microbial consortium (typically near neutral). The temperature should also be maintained at the optimal level for the specific microorganisms.
-
Issue 2: Accumulation of Intermediary Metabolites
Question: I observe the disappearance of 1,2,3,5-TeCB, but there is an accumulation of trichlorobenzene or dichlorobenzene isomers. What does this indicate and what can I do?
Answer:
The accumulation of less-chlorinated benzenes is a common observation during the reductive dechlorination of highly chlorinated congeners and indicates that the dechlorination process is incomplete.
-
Incomplete Dechlorination Cascade: The microbial consortium may be efficient at the initial dechlorination steps but lack the necessary enzymes to degrade the resulting daughter products further.
-
Troubleshooting: The microbial consortium may need to be augmented with other strains that can degrade the accumulating intermediates. Alternatively, sequential anaerobic-aerobic treatment can be considered, as the less-chlorinated benzenes are more susceptible to aerobic degradation.[6]
-
-
Rate-Limiting Steps: The dechlorination of certain isomers might be slower than others, leading to their transient accumulation.
-
Troubleshooting: Extended incubation times may be necessary to observe the complete degradation pathway. Monitoring the concentrations of all relevant chlorobenzene isomers over time is crucial to understand the degradation kinetics.
-
Frequently Asked Questions (FAQs)
Q1: Is aerobic biodegradation a viable strategy for this compound?
A1: Generally, aerobic biodegradation of 1,2,3,5-TeCB is inefficient. The structure of this isomer is thought to sterically hinder the initial attack by dioxygenase enzymes, which is the common mechanism for aerobic degradation of less chlorinated benzenes.[3] Research has shown that some Pseudomonas strains exhibit very low rates of chloride release from 1,2,3,5-TeCB under aerobic conditions, suggesting minimal degradation.[7] Therefore, anaerobic reductive dechlorination is the more promising approach.
Q2: What is the expected pathway for the anaerobic biodegradation of this compound?
A2: The expected pathway is sequential reductive dechlorination, where chlorine atoms are replaced by hydrogen atoms. A putative pathway is:
This compound → 1,2,4-Trichlorobenzene or 1,3,5-Trichlorobenzene → Dichlorobenzene isomers → Monochlorobenzene → Benzene → Methane and Carbon Dioxide.[8]
The specific daughter products and their ratios can depend on the microbial consortium and environmental conditions.
Q3: Can cometabolism enhance the degradation of this compound?
A3: Cometabolism, the degradation of a compound by a microbe that derives no energy from the process, can play a role in the bioremediation of chlorinated compounds.[9][10] In the context of anaerobic reductive dechlorination, the presence of a suitable primary substrate (electron donor) is essential. It is possible that the enzymes induced for the metabolism of the primary substrate can fortuitously dechlorinate 1,2,3,5-TeCB. However, more research is needed to identify specific cometabolic relationships for this compound.
Q4: What are the key parameters to monitor during a 1,2,3,5-TeCB biodegradation experiment?
A4: To effectively monitor the process, you should measure:
-
Concentrations of 1,2,3,5-TeCB and its potential dechlorination products (trichlorobenzenes, dichlorobenzenes, monochlorobenzene, benzene) over time using methods like GC-MS or HPLC.
-
Chloride ion concentration in the aqueous phase as an indicator of dechlorination.
-
Methane and carbon dioxide production to assess mineralization.
-
Concentration of the electron donor.
-
Redox potential and pH of the culture.
-
Microbial population dynamics using molecular tools.
Data Presentation
Table 1: Quantitative Data on the Biodegradation of Tetrachlorobenzene Isomers
| Parameter | This compound | 1,2,4,5-Tetrachlorobenzene | 1,2,3,4-Tetrachlorobenzene | Reference |
| Degrading Microorganism | Dehalobium chlorocoercia DF-1 | Pseudomonas sp. strain PS14 | Pseudomonas chlororaphis RW71 | [1][3][11] |
| Degradation Pathway | Reductive Dechlorination | Aerobic Dioxygenation | Aerobic Dioxygenation | [1][3][11] |
| Chloride Release Rate (pmol/h/mg of protein) | 0.049 (growth on peptone) | 0.661 (growth on 1,2,4,5-TeCB) | Not Reported | [11] |
| % Chloride Released | 3 | 106 | Not Reported | [11] |
| Key Metabolites | Trichlorobenzenes, Dichlorobenzenes | 3,4,6-Trichlorocatechol | Tetrachlorocatechol | [1][3][11] |
Note: Data for 1,2,3,5-TeCB is limited, and the provided values are from a study where it was not the primary growth substrate.
Experimental Protocols
Protocol: Enrichment and Cultivation of Anaerobic 1,2,3,5-TeCB Dechlorinating Consortia
This protocol provides a general framework for enriching and cultivating anaerobic microbial consortia capable of reductively dechlorinating 1,2,3,5-TeCB.
1. Media Preparation (per liter of deionized water):
-
Mineral Salts Medium: Prepare a basal salt medium suitable for anaerobic bacteria. A common formulation includes phosphates, ammonium, and trace metals.
-
Reducing Agent: Add a reducing agent such as cysteine or sodium sulfide to achieve a low redox potential.
-
Resazurin: Use as a redox indicator.
-
Electron Donor: Add a suitable electron donor (e.g., sodium lactate, 2-5 mM).
-
1,2,3,5-TeCB: Add as the electron acceptor, typically dissolved in a carrier solvent like acetone (ensure the final solvent concentration is not inhibitory).
-
Autoclave the medium and cool under an anaerobic gas atmosphere (e.g., 80% N₂, 20% CO₂).
2. Inoculation:
-
Source of Inoculum: Use sediment or sludge from a site contaminated with chlorinated compounds.
-
Inoculate the prepared anaerobic medium with the environmental sample inside an anaerobic chamber or using anaerobic techniques.
3. Incubation:
-
Incubate the cultures in the dark at a controlled temperature (e.g., 25-30°C) without shaking.
-
Monitor for signs of degradation by periodically analyzing the headspace or liquid phase for 1,2,3,5-TeCB and its daughter products.
4. Subculturing:
-
Once significant degradation is observed, transfer an aliquot of the culture to fresh medium to enrich for the active microorganisms.
-
Repeat the subculturing process several times to obtain a stable and efficient degrading consortium.
5. Analytical Monitoring:
-
Use gas chromatography with an electron capture detector (GC-ECD) or a mass spectrometer (GC-MS) for the analysis of chlorinated benzenes.
-
Use ion chromatography to measure chloride concentration.
-
Use a gas chromatograph with a thermal conductivity detector (GC-TCD) to measure methane and carbon dioxide.
Mandatory Visualization
Caption: Putative anaerobic reductive dechlorination pathway of this compound.
Caption: Troubleshooting workflow for inefficient this compound biodegradation.
References
- 1. microbe.com [microbe.com]
- 2. Microbial degradation of chlorinated benzenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. astswmo.org [astswmo.org]
- 4. Sequential biodegradation of 1,2,4-trichlorobenzene at oxic-anoxic groundwater interfaces in model laboratory columns - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Remediation of polychlorinated biphenyl impacted sediment by concurrent bioaugmentation with anaerobic halorespiring and aerobic degrading bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Anaerobic conversion of chlorobenzene and benzene to CH4 and CO2 in bioaugmented microcosms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cometabolism - Wikipedia [en.wikipedia.org]
- 10. Biodegradation - Cometabolic - Enviro Wiki [enviro.wiki]
- 11. apps.dtic.mil [apps.dtic.mil]
Technical Support Center: Overcoming Solubility Challenges of 1,2,3,5-Tetrachlorobenzene in Aqueous Solutions
For researchers, scientists, and drug development professionals, achieving the desired concentration of hydrophobic compounds like 1,2,3,5-tetrachlorobenzene in aqueous solutions is a frequent experimental hurdle. This technical support center provides practical troubleshooting guides and frequently asked questions (FAQs) to address these solubility issues directly.
Troubleshooting Guide
This guide is designed in a question-and-answer format to provide direct solutions to common problems encountered during the preparation of aqueous solutions of this compound.
Issue 1: The compound is not dissolving in water at the desired concentration.
-
Question: I've tried directly dissolving this compound in my aqueous buffer, but it remains as a solid precipitate. Why is this happening?
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Answer: this compound is a highly hydrophobic and nonpolar molecule, leading to very low water solubility, typically in the range of 0.34 to 4.016 mg/L at 25°C[1][2]. Direct dissolution in aqueous media is generally not feasible for achieving higher concentrations.
Issue 2: Precipitation occurs when diluting a stock solution into an aqueous buffer.
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Question: I prepared a stock solution of this compound in an organic solvent, but it precipitates when I add it to my aqueous experimental medium. How can I prevent this?
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Answer: This is a common phenomenon known as "crashing out." When the high-concentration organic stock solution is introduced into the aqueous phase, the local concentration of the compound exceeds its solubility limit in the mixed solvent system, causing it to precipitate. To mitigate this, add the stock solution to the aqueous buffer slowly while vigorously vortexing or stirring[3]. This rapid dispersion helps to avoid localized high concentrations. Also, ensure the final concentration of the organic co-solvent in your aqueous solution is kept to a minimum, ideally below 1% (v/v), to avoid solvent-induced artifacts in your experiment[3].
Issue 3: Inconsistent results are observed in biological assays.
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Question: My experimental results are not reproducible when using aqueous preparations of this compound. Could this be related to its solubility?
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Answer: Yes, inconsistent results are often linked to poor solubility. If the compound is not fully dissolved and exists as a suspension or as micro-precipitates, the actual concentration in solution can vary between experiments. This leads to inconsistent exposure of the biological system to the compound. It is crucial to ensure a homogenous, clear solution is obtained before use.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
A1: The aqueous solubility of this compound is very low due to its hydrophobic nature. Reported values at 25°C are in the range of 0.34 - 4.016 mg/L[1][2]. At 20°C, it is also described as having low solubility[4].
Q2: What are the recommended methods to enhance the aqueous solubility of this compound?
A2: Three primary methods are recommended for enhancing the solubility of hydrophobic compounds like this compound:
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Co-solvency: Using a water-miscible organic solvent in which the compound is highly soluble to create a mixed-solvent system.
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Micellar Solubilization: Employing surfactants that form micelles in water, encapsulating the hydrophobic compound within their nonpolar core.
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Cyclodextrin Complexation: Using cyclodextrins, which have a hydrophobic inner cavity and a hydrophilic exterior, to form inclusion complexes with the compound, thereby increasing its apparent water solubility[5][6][7].
Q3: Which co-solvents are effective for this compound?
A3: this compound is highly soluble in various organic solvents such as acetone, chloroform, and hexane[1]. For preparing aqueous solutions for biological experiments, water-miscible organic solvents like Dimethyl Sulfoxide (DMSO), ethanol, and methanol are commonly used as co-solvents.
Q4: How do I choose the right surfactant for my experiment?
A4: The choice of surfactant depends on the specific requirements of your experiment, including the desired concentration of this compound and the tolerance of your experimental system to the surfactant. Nonionic surfactants, such as Tween® 80 or Pluronic® F-68, are often preferred in biological assays due to their lower toxicity compared to ionic surfactants.
Q5: What are cyclodextrins and how do they improve solubility?
A5: Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic central cavity. They can encapsulate hydrophobic molecules, like this compound, within their cavity, forming a water-soluble inclusion complex[5][6][7][8]. This complexation effectively increases the apparent solubility of the hydrophobic guest molecule in aqueous solutions.
Quantitative Data on Solubility
The following tables summarize the solubility of this compound and related compounds. Due to the limited availability of specific quantitative data for this compound in enhanced solubility systems, data for other tetrachlorobenzene isomers are also provided for comparison.
Table 1: Aqueous Solubility of Tetrachlorobenzene Isomers
| Compound | Temperature (°C) | Solubility (mg/L) | Reference |
| This compound | 25 | 3.6 | [9] |
| This compound | 25 | 4.016 | [2] |
| This compound | 20 | 3 | [4] |
| 1,2,4,5-Tetrachlorobenzene | 25 | 1.27 | [9] |
| 1,2,4,5-Tetrachlorobenzene | 20 | 0.5 | [10] |
| 1,2,3,4-Tetrachlorobenzene | 25 | 7.8 | [9] |
| 1,2,3,4-Tetrachlorobenzene | 25 | 5.92 | [11] |
Experimental Protocols
Protocol 1: Preparation of an Aqueous Solution using a Co-solvent (DMSO)
This protocol describes the preparation of a 100 µM working solution of this compound in an aqueous buffer with a final DMSO concentration of 0.1%.
Materials:
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This compound (solid)
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Dimethyl Sulfoxide (DMSO), anhydrous
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Aqueous buffer of choice (e.g., Phosphate-Buffered Saline, PBS)
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Sterile microcentrifuge tubes
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Vortex mixer
Procedure:
-
Prepare a Stock Solution:
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Calculate the required mass of this compound to prepare a 100 mM stock solution in DMSO. The molecular weight of this compound is 215.89 g/mol .
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Accurately weigh the calculated mass and dissolve it in the appropriate volume of DMSO in a sterile microcentrifuge tube.
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Vortex the solution until the compound is completely dissolved. Gentle warming (e.g., 37°C) or brief sonication can be used to aid dissolution.
-
-
Prepare the Working Solution:
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To prepare a 100 µM working solution, you will perform a 1:1000 dilution of the 100 mM stock solution into the aqueous buffer.
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Pipette 999 µL of the aqueous buffer into a sterile microcentrifuge tube.
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While vigorously vortexing the buffer, add 1 µL of the 100 mM stock solution dropwise to the buffer.
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Continue vortexing for a few seconds to ensure a homogenous solution.
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Visually inspect the solution for any signs of precipitation. A clear solution indicates successful solubilization.
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Protocol 2: Micellar Solubilization using a Surfactant
This protocol provides a general method for increasing the aqueous solubility of this compound using a surfactant.
Materials:
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This compound (solid)
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Nonionic surfactant (e.g., Tween® 80)
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Aqueous buffer of choice
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Organic solvent (e.g., acetone)
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Rotary evaporator or a stream of inert gas (e.g., nitrogen)
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Vortex mixer and sonicator
Procedure:
-
Prepare a Surfactant Solution:
-
Prepare a stock solution of the surfactant in the aqueous buffer at a concentration well above its critical micelle concentration (CMC). For example, a 1% (w/v) solution of Tween® 80.
-
-
Prepare a Thin Film of the Compound:
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Dissolve a known amount of this compound in a minimal amount of a volatile organic solvent like acetone.
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In a glass vial, evaporate the solvent using a rotary evaporator or a gentle stream of nitrogen gas to create a thin film of the compound on the inner surface of the vial.
-
-
Solubilization:
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Add the prepared surfactant solution to the vial containing the thin film of this compound.
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Vortex and sonicate the mixture until the compound is fully solubilized. This may take some time.
-
-
Clarification:
-
Centrifuge the solution at high speed to pellet any undissolved compound.
-
Carefully collect the clear supernatant, which is your aqueous solution of this compound solubilized in micelles.
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Protocol 3: Solubilization using Cyclodextrin Inclusion Complexation
This protocol describes a method for preparing an aqueous solution of this compound using hydroxypropyl-β-cyclodextrin (HP-β-CD).
Materials:
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This compound (solid)
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Hydroxypropyl-β-cyclodextrin (HP-β-CD)
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Aqueous buffer of choice
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Magnetic stirrer and stir bar
-
Filtration device (e.g., 0.22 µm syringe filter)
Procedure:
-
Prepare a Cyclodextrin Solution:
-
Dissolve a desired concentration of HP-β-CD in the aqueous buffer. The concentration will depend on the desired final concentration of this compound.
-
-
Formation of Inclusion Complex:
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Add an excess amount of solid this compound to the cyclodextrin solution.
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Stir the mixture vigorously using a magnetic stirrer at a constant temperature (e.g., 25°C) for an extended period (e.g., 24-48 hours) to allow for the formation of the inclusion complex and to reach equilibrium.
-
-
Separation of Undissolved Compound:
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After the equilibration period, filter the suspension through a 0.22 µm syringe filter to remove any undissolved this compound.
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The clear filtrate is the saturated solution of the this compound/HP-β-CD inclusion complex.
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Visualizations
Figure 1: Experimental workflow for preparing an aqueous working solution of this compound using the co-solvent method.
Figure 2: A logical troubleshooting workflow for addressing the precipitation of this compound in aqueous solutions.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. This compound CAS#: 634-90-2 [m.chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. Fact sheet: this compound — Guidance and Orientation for the Selection of Technologies — Contaminated sites — Pollution and waste management — Environment and natural resources — Canada.ca [gost.tpsgc-pwgsc.gc.ca]
- 5. cyclodextrin inclusion complexes: Topics by Science.gov [science.gov]
- 6. scielo.br [scielo.br]
- 7. Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oatext.com [oatext.com]
- 9. canada.ca [canada.ca]
- 10. Fact sheet: 1,2,4,5-tetrachlorobenzene — Guidance and Orientation for the Selection of Technologies — Contaminated sites — Pollution and waste management — Environment and natural resources — Canada.ca [gost.tpsgc-pwgsc.gc.ca]
- 11. 1,2,3,4-Tetrachlorobenzene | C6H2Cl4 | CID 12463 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Refining the Purification of Synthesized 1,2,3,5-Tetrachlorobenzene
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining the purification process of synthesized 1,2,3,5-tetrachlorobenzene. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to address common issues encountered during purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sample of synthesized this compound?
A1: The most common impurities are other isomers of tetrachlorobenzene, primarily 1,2,3,4-tetrachlorobenzene and 1,2,4,5-tetrachlorobenzene, which often form concurrently during synthesis. Depending on the synthetic route, unreacted starting materials such as trichlorobenzenes may also be present.
Q2: Why is the separation of tetrachlorobenzene isomers challenging?
A2: The separation is difficult due to the similar molecular weights and polarities of the isomers, which result in very close boiling points and similar solubilities in many common solvents. This makes standard purification techniques like simple distillation and single-solvent recrystallization often ineffective for achieving high purity.
Q3: Which purification method is most effective for obtaining high-purity this compound?
A3: The choice of the most effective method depends on the specific impurity profile and the desired final purity.
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Fractional crystallization is highly effective for separating isomers with different melting points.
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Recrystallization using a carefully selected solvent system can be effective if the solubility differences between the isomers are significant.
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Column chromatography is a powerful technique for separating compounds with small differences in polarity.
Q4: How can I assess the purity of my purified this compound?
A4: Gas chromatography-mass spectrometry (GC-MS) is the recommended method for accurately determining the purity of your sample and identifying the remaining isomeric impurities. The retention times and mass spectra of the different isomers can be used for quantification. High-performance liquid chromatography (HPLC) can also be a suitable analytical technique.
Q5: What are the key safety precautions to consider when working with this compound?
A5: this compound is a toxic and environmentally persistent compound. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid inhalation of dust or vapors and skin contact. Dispose of all waste containing tetrachlorobenzenes according to institutional and local environmental regulations.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Recommended Solution |
| Oiling out (product separates as an oil, not crystals) | The boiling point of the solvent is higher than the melting point of the solute mixture. | Use a lower-boiling point solvent or a solvent mixture. |
| The concentration of impurities is too high, depressing the melting point. | Perform a preliminary purification step (e.g., a quick filtration through a silica plug) to remove some impurities before recrystallization. | |
| No crystal formation upon cooling | The solution is not supersaturated. | Evaporate some of the solvent to increase the concentration of the solute. |
| Cooling is too rapid. | Allow the solution to cool slowly to room temperature, then place it in an ice bath. | |
| The solution is too dilute. | Concentrate the solution by boiling off some of the solvent. | |
| Nucleation is inhibited. | Scratch the inside of the flask with a glass rod at the meniscus or add a seed crystal of pure this compound. | |
| Low recovery of purified product | Too much solvent was used for dissolution. | Use the minimum amount of hot solvent necessary to dissolve the crude product. |
| The product is significantly soluble in the cold solvent. | Ensure the solution is thoroughly cooled in an ice bath before filtration. Wash the collected crystals with a minimal amount of ice-cold solvent. | |
| Poor purity of the final product | The cooling process was too fast, trapping impurities in the crystal lattice. | Allow the solution to cool slowly and undisturbed to promote the formation of pure crystals. |
| Inefficient removal of the mother liquor. | Ensure the crystals are washed with a small amount of ice-cold, fresh solvent during vacuum filtration. |
Column Chromatography Issues
| Problem | Possible Cause | Recommended Solution |
| Poor separation of isomers | The eluent (mobile phase) polarity is too high or too low. | Optimize the solvent system using thin-layer chromatography (TLC) first. A non-polar solvent system, such as hexane or a mixture of hexane and a small amount of a slightly more polar solvent like toluene or dichloromethane, is a good starting point for separating non-polar isomers. |
| The column is overloaded with the sample. | Use an appropriate amount of crude product for the size of the column (typically 1-5% of the silica gel weight). | |
| The column was not packed properly, leading to channeling. | Ensure the silica gel is packed uniformly without any air bubbles or cracks. | |
| Elution is too fast or too slow | The polarity of the eluent is incorrect. | For faster elution, slightly increase the polarity of the mobile phase. For slower elution, decrease the polarity. |
| The particle size of the stationary phase is too large or too small. | Use silica gel with an appropriate particle size for flash chromatography (typically 40-63 µm). | |
| Tailing of peaks | The compound is interacting too strongly with the stationary phase. | Add a small amount of a modifier to the eluent (e.g., a trace of a slightly more polar solvent) to reduce strong interactions. |
| The sample is acidic or basic. | While this compound is neutral, acidic or basic impurities can cause tailing. A pre-purification wash can help. |
Data Presentation
Physical Properties of Tetrachlorobenzene Isomers
This table summarizes key physical properties of the tetrachlorobenzene isomers, which are crucial for designing purification strategies.
| Property | 1,2,3,4-Tetrachlorobenzene | This compound | 1,2,4,5-Tetrachlorobenzene |
| CAS Number | 634-66-2 | 634-90-2 | 95-94-3 |
| Molecular Formula | C₆H₂Cl₄ | C₆H₂Cl₄ | C₆H₂Cl₄ |
| Molar Mass ( g/mol ) | 215.89 | 215.89 | 215.89 |
| Melting Point (°C) | 47.5 | 54.5 | 140 |
| Boiling Point (°C) | ~254 | 246 | ~246 |
| Appearance | White crystalline solid | White crystalline solid | White crystalline solid |
Solubility of this compound
The following table provides a qualitative overview of the solubility of this compound in various solvents, which is essential for selecting an appropriate recrystallization solvent.
| Solvent | Solubility |
| Water | Insoluble |
| Ethanol | Soluble |
| Hexane | Highly soluble |
| Chloroform | Highly soluble |
| Acetone | Highly soluble |
| Benzene | Soluble |
| Ether | Soluble |
| Ligroin | Soluble |
Experimental Protocols
Protocol 1: Purification by Recrystallization
Objective: To purify this compound from its isomers and other impurities by recrystallization.
Materials:
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Crude this compound
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Ethanol (95% or absolute)
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Erlenmeyer flask
-
Heating mantle or hot plate
-
Condenser
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Büchner funnel and filter flask
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Filter paper
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Ice bath
Methodology:
-
Solvent Selection: Based on solubility data, ethanol is a suitable solvent for the recrystallization of this compound as its solubility is significantly lower at colder temperatures.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and a boiling chip. Gently heat the mixture to boiling while stirring to dissolve the solid. Continue adding small portions of hot ethanol until the solid is completely dissolved. Avoid adding a large excess of solvent.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of pure crystals. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
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Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any adhering mother liquor containing impurities.
-
Drying: Allow the crystals to dry completely on the filter paper under vacuum, and then in a desiccator.
-
Purity Assessment: Determine the purity of the recrystallized product by GC-MS.
Protocol 2: Purification by Column Chromatography
Objective: To separate this compound from its isomers using flash column chromatography.
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Hexane (or other non-polar solvent like heptane or cyclohexane)
-
Toluene or Dichloromethane (as a slightly more polar co-solvent)
-
Chromatography column
-
Collection tubes or flasks
-
Thin-layer chromatography (TLC) plates and chamber
-
UV lamp
Methodology:
-
TLC Analysis: Develop a suitable mobile phase for separation using TLC. Start with pure hexane and gradually increase the polarity by adding small percentages of toluene or dichloromethane. The ideal solvent system should give good separation between the spots corresponding to the different tetrachlorobenzene isomers.
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Column Packing: Pack the chromatography column with silica gel as a slurry in the chosen mobile phase. Ensure the column is packed uniformly to avoid channeling.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel column.
-
Elution: Begin eluting the column with the mobile phase, collecting fractions in separate tubes. The least polar compounds will elute first. Since the tetrachlorobenzene isomers have very similar polarities, a slow flow rate and careful fraction collection are necessary.
-
Fraction Analysis: Monitor the composition of the collected fractions by TLC.
-
Combining and Evaporation: Combine the fractions containing the pure this compound and evaporate the solvent using a rotary evaporator.
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Purity Assessment: Analyze the purity of the final product using GC-MS.
Mandatory Visualizations
Caption: Recrystallization workflow for this compound purification.
Caption: Decision tree for selecting a purification strategy.
minimizing interference in electrochemical detection of 1,2,3,5-tetrachlorobenzene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing interference during the electrochemical detection of 1,2,3,5-tetrachlorobenzene.
Troubleshooting Guides
This section addresses specific issues that may arise during the electrochemical analysis of this compound.
Issue 1: Poor sensitivity or no detectable signal for this compound.
| Possible Cause | Recommended Solution |
| Incorrect potential window | Perform cyclic voltammetry (CV) on a standard solution of this compound to determine the reduction potential. Ensure the potential range in your analytical method (e.g., Differential Pulse Voltammetry - DPV) brackets this potential. |
| Low analyte concentration | Concentrate the sample using solid-phase extraction (SPE) with a suitable sorbent. |
| Electrode fouling | The surface of the working electrode may be passivated by reaction products or matrix components.[1] Implement an electrode cleaning protocol between measurements. For glassy carbon electrodes (GCE), this may involve polishing with alumina slurry followed by sonication.[2] |
| Insufficiently negative potential | The reduction of chlorinated benzenes can require significantly negative potentials. Ensure your electrode material and supporting electrolyte are stable in the required potential range. |
| Inactive electrode surface | For bare electrodes, electrochemical pretreatment (anodization) can create active sites that enhance electron transfer rates.[3] |
Issue 2: Overlapping peaks or high background signal.
| Possible Cause | Recommended Solution |
| Presence of interfering species | See the FAQ section for a list of common interferents. Implement sample cleanup procedures or use a modified electrode with enhanced selectivity. |
| Matrix effects | The sample matrix itself can cause background currents.[4] Dilute the sample if the analyte concentration is high enough. Alternatively, use the standard addition method for quantification to compensate for matrix effects. |
| Charging current interference | Optimize the parameters of your voltammetric technique. For DPV, increasing the pulse width and decreasing the scan rate can help to minimize the contribution of the charging current.[5][6] |
| Dissolved oxygen | Oxygen is electrochemically active and can interfere with the detection of many analytes. Deoxygenate your sample and electrolyte solution by purging with an inert gas (e.g., nitrogen or argon) for 15-20 minutes prior to analysis. |
Issue 3: Poor reproducibility of measurements.
| Possible Cause | Recommended Solution |
| Inconsistent electrode surface | Ensure a consistent electrode cleaning and preparation protocol is followed before each measurement. |
| Fluctuations in sample matrix | For complex samples, matrix composition can vary. Homogenize the sample thoroughly before taking an aliquot for analysis. |
| Unstable reference electrode | Check the filling solution of your reference electrode and ensure there are no air bubbles. If necessary, replace the filling solution or the entire electrode. |
| Instrumental drift | Allow the potentiostat to warm up and stabilize before starting measurements. |
Frequently Asked Questions (FAQs)
Q1: What are the most common interfering species in the electrochemical detection of this compound?
A1: The electrochemical detection of this compound is based on its reduction at a negative potential. Therefore, other compounds that are reduced in the same potential window can interfere. Common potential interferents include:
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Other Chlorinated Organic Compounds: Other isomers of tetrachlorobenzene, trichlorobenzenes, and dichlorobenzenes can have similar reduction potentials.[7] Polychlorinated biphenyls (PCBs) and chlorinated phenols can also interfere.[4][8]
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Nitroaromatic Compounds: Compounds like nitrobenzene, dinitrotoluene, and trinitrotoluene (TNT) are readily reduced electrochemically and can cause significant interference.[7][9][10]
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Heavy Metal Ions: Certain heavy metal ions can be reduced at the electrode surface and may interfere with the analyte signal.
-
Dissolved Oxygen: As mentioned in the troubleshooting guide, dissolved oxygen is a common interferent in reductive electrochemical measurements.
Q2: How can I improve the selectivity of my measurement for this compound?
A2: Improving selectivity involves either removing the interfering species or modifying the sensor to be less responsive to them.
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Sample Preparation: Use solid-phase extraction (SPE) with selective sorbents to clean up the sample and remove interfering matrix components.
-
Electrode Modification: Modifying the electrode surface can enhance selectivity. Materials like cyclodextrins can form host-guest complexes with specific analytes, increasing the sensor's selectivity.[4] Nanomaterials such as graphene or nanoparticles can also be used to create a surface that is more selective towards the target analyte.[2]
-
Use of Membranes: A semipermeable membrane, such as Nafion, can be coated onto the electrode to prevent larger interfering molecules from reaching the electrode surface.[3]
Q3: What are the advantages of using Differential Pulse Voltammetry (DPV) for this analysis?
A3: DPV is a highly sensitive electrochemical technique that is well-suited for the quantitative analysis of organic pollutants. Its main advantages include:
-
High Sensitivity: DPV can achieve low detection limits, often in the micromolar to nanomolar range.
-
Reduced Background Signal: The technique is designed to minimize the contribution of the non-faradaic (charging) current, resulting in a more defined peak for the analyte.
-
Good Resolution: DPV can often resolve the signals of species with closely spaced reduction potentials better than techniques like cyclic voltammetry.
Q4: What are typical experimental parameters for DPV analysis of this compound?
A4: Optimal parameters should be determined experimentally for your specific setup. However, a good starting point for DPV analysis would be:
| Parameter | Typical Value |
| Deposition Potential | Not typically required for this analysis |
| Deposition Time | Not typically required for this analysis |
| Initial Potential | A potential positive of the reduction peak |
| Final Potential | A potential negative of the reduction peak |
| Pulse Amplitude | 50 mV |
| Pulse Width | 50 ms |
| Scan Rate | 10 mV/s |
| Supporting Electrolyte | 0.1 M KCl in a water/organic solvent mixture |
These parameters may need to be adjusted to optimize the signal-to-noise ratio for your specific application.[5][11]
Quantitative Data Presentation
The following tables summarize the performance of different modified electrodes for the detection of related chlorinated and nitroaromatic compounds, which can serve as a reference for selecting a suitable sensor for this compound.
Table 1: Performance Comparison of Modified Electrodes for Chlorinated Compound Detection
| Electrode Modification | Analyte | Technique | Linear Range | Limit of Detection (LOD) |
| Single-walled carbon nanotube/pyrenecyclodextrin | PCB-77 | DPV | Not Specified | nM range |
| Reduced graphene oxide/β-cyclodextrin polymer | Aroclor mixture | DPV | Not Specified | 0.5 pM |
| Boron-Doped Diamond | 2,4-dichlorophenol | FIA | Up to 100 µM | 20 nM |
Table 2: Performance Comparison of Modified Electrodes for Nitroaromatic Compound Detection
| Electrode Modification | Analyte | Technique | Linear Range | Limit of Detection (LOD) |
| Nafion-coated screen-printed electrode | Chloramphenicol | SWV | Up to 100 µM | 0.42 µM |
| NiS2/Fe3S4 nanocomposite | Nitrobenzene | DPV | 0.01 - 100 µM | 7.0 nM |
| Electrochemically reduced graphene oxide | 2,4-Dinitrotoluene | Stripping Voltammetry | 0.549 - 11 µM | 42 nM |
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is a general guideline for the extraction and concentration of chlorobenzenes from a water sample.
-
Condition the SPE Cartridge: Sequentially pass 5 mL of methanol and 5 mL of deionized water through a C18 SPE cartridge.
-
Load the Sample: Pass 100 mL of the water sample through the conditioned cartridge at a flow rate of approximately 5 mL/min.
-
Wash the Cartridge: Wash the cartridge with 5 mL of deionized water to remove any polar impurities.
-
Dry the Cartridge: Dry the cartridge by passing a stream of nitrogen gas through it for 10 minutes.
-
Elute the Analyte: Elute the trapped this compound with 5 mL of a suitable organic solvent, such as hexane or a hexane/acetone mixture.
-
Concentrate the Eluate: Evaporate the solvent under a gentle stream of nitrogen to a final volume of 1 mL.
-
Reconstitute: Add the supporting electrolyte solution to the concentrated sample before electrochemical analysis.
Protocol 2: Electrochemical Detection using Differential Pulse Voltammetry (DPV)
-
Prepare the Electrochemical Cell: Add a known volume of the prepared sample (from Protocol 1) and the supporting electrolyte (e.g., 0.1 M KCl in 50:50 water/acetonitrile) to the electrochemical cell.
-
Deoxygenate the Solution: Purge the solution with high-purity nitrogen or argon gas for 15-20 minutes to remove dissolved oxygen. Maintain a blanket of the inert gas over the solution during the measurement.
-
Set up the Three-Electrode System: Immerse the working electrode (e.g., a glassy carbon electrode), the reference electrode (e.g., Ag/AgCl), and the counter electrode (e.g., a platinum wire) into the solution.
-
Equilibrate the System: Allow the system to equilibrate for a few minutes to ensure a stable open-circuit potential.
-
Perform the DPV Scan: Apply the DPV waveform with optimized parameters (see FAQ 4). Scan from an initial potential where no reduction occurs to a final potential sufficiently negative to reduce the this compound.
-
Record the Voltammogram: Record the resulting current versus potential plot (voltammogram). The peak current at the reduction potential of this compound is proportional to its concentration.
-
Quantification: For accurate quantification, use a calibration curve prepared with standard solutions of this compound or employ the standard addition method.
Visualizations
Caption: Experimental workflow for minimizing interference.
Caption: Troubleshooting decision tree for poor signal quality.
Caption: Analyte detection and interference pathway.
References
- 1. abechem.com [abechem.com]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Towards miniaturized electrochemical sensors for monitoring of polychlorinated biphenyls - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biologic.net [biologic.net]
- 6. Differential Pulse Voltammetry - Macias Sensors [maciassensors.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Electrochemical detection and catalytic reduction of nitrobenzene using a bimetallic NiS2/Fe3S4 magnetic heterostructure: an innovative approach for environmental remediation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Differential Pulse Voltammetry (DPV) | Pine Research Instrumentation [pineresearch.com]
Technical Support Center: Optimizing GC Separation of Chlorobenzenes
Welcome to the technical support center for the gas chromatographic (GC) separation of chlorobenzenes. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments.
Troubleshooting Guide
This section offers a systematic approach to identifying and resolving common problems in the GC analysis of chlorobenzenes.
Issue: Poor Peak Resolution or Peak Overlap
Poor separation between adjacent peaks is a frequent challenge, especially with isomers.[1][2]
Initial Checks:
-
Verify Method Parameters: Ensure that the correct temperature program, carrier gas flow rate, and inlet/detector temperatures are being used.[3] Accidental changes to the method can lead to resolution loss.[1]
-
Check for Leaks: Leaks in the system, particularly around the septum, inlet seals, or fittings, can cause unstable pressure and affect resolution.[4][5]
-
Column Installation: Confirm that the column is installed correctly in the inlet and detector to avoid dead volume, which can cause peak broadening.[1][6]
Optimization Steps:
-
Modify Temperature Program:
-
Lower Initial Temperature: To improve the separation of early-eluting peaks, reduce the initial oven temperature.[7][8]
-
Reduce Ramp Rate: A slower temperature ramp rate (e.g., 5°C/min instead of 10°C/min) can enhance the separation of closely eluting compounds.[7][9]
-
Introduce a Mid-Ramp Isothermal Hold: If a critical pair of peaks is not resolved, introduce an isothermal hold at a temperature approximately 45°C below their elution temperature.[8]
-
-
Optimize Carrier Gas Flow: Ensure the carrier gas flow rate is optimal for the column dimensions and carrier gas type. Incorrect flow rates can diminish efficiency and resolution.[1][5]
Troubleshooting Flowchart for Poor Resolution
Caption: Diagram 1: Troubleshooting Workflow for Poor Resolution.
Issue: Peak Tailing
Peak tailing can be caused by active sites in the system or column overloading.[1][2]
-
Inlet Maintenance: The inlet is a common source of problems.[10]
-
Column Conditioning and Care:
-
Sample Concentration: Injecting a sample that is too concentrated can overload the column. Try diluting the sample.[6]
Frequently Asked Questions (FAQs)
Q1: What is a good starting temperature program for separating a mix of chlorobenzenes?
A good starting point is a "scouting gradient." This typically involves a low initial temperature, a moderate ramp rate, and a high final temperature to ensure all compounds elute.[7]
-
Final Temperature: 280-300°C, with a hold time to ensure the elution of highly chlorinated benzenes like hexachlorobenzene.[9]
Q2: Why are some of my chlorobenzene isomers, like 1,2,3,5- and 1,2,4,5-tetrachlorobenzene, co-eluting?
These isomers have very similar boiling points and polarities, making them a "critical pair" that is difficult to separate.[9][12] To improve their separation, you can:
-
Employ a column with a different stationary phase that offers better selectivity for these isomers. A 60-meter column with a medium-polarity stationary phase has been shown to be effective.[11]
Q3: My retention times are shifting from run to run. What could be the cause?
Retention time shifts indicate a lack of stability in the system. Common causes include:
-
Unstable Oven Temperature: Ensure the GC oven is properly calibrated and maintaining a stable temperature.[1][5]
-
Fluctuations in Carrier Gas Flow: Check for leaks and ensure your gas regulators are functioning correctly.[1][4]
-
Column Bleed: Degradation of the column's stationary phase can lead to changes in retention.[13]
Q4: How can I reduce analysis time without sacrificing resolution?
Temperature programming can significantly shorten analysis times.[14][15] An increase in oven temperature of about 30°C can reduce retention time by half.[8][15] You can optimize your method by:
-
Starting with a scouting gradient to determine the elution range of your analytes.[7]
-
Increasing the temperature ramp rate after the critical pairs have eluted. Some methods use a multi-step ramp, for example, 5°C/min to 190°C, then 20°C/min to 280°C.[9]
Temperature Program Optimization Logic
Caption: Diagram 2: Logical Flow for Temperature Program Optimization.
Data Summary Tables
Table 1: Example GC Temperature Programs for Chlorobenzene Separation
| Parameter | Method 1[9] | Method 2[9] | Method 3[11] | Method 4[16] |
| Initial Temp. | 60°C | 40°C | 60°C | 30°C |
| Initial Hold | 2 min | - | - | - |
| Ramp 1 | 5°C/min to 190°C | 10°C/min to 160°C | 5°C/min to 200°C | 5°C/min to 125°C |
| Hold 1 | - | 1 min | 3 min | - |
| Ramp 2 | 20°C/min to 280°C | 10°C/min to 220°C | 10°C/min to 250°C | 20°C/min to 275°C |
| Hold 2 | 7 min | 5 min | 9 min | - |
| Ramp 3 | - | 20°C/min to 300°C | - | - |
Table 2: Common GC System Parameters for Chlorobenzene Analysis
| Parameter | Typical Value/Type | Source(s) |
| Column Type | DB-5, Rxi-5ms, Zebron ZB-35HT | [9][16] |
| Column Dimensions | 30m x 0.25mm x 0.25µm | [9] |
| Carrier Gas | Helium or Nitrogen | [9] |
| Flow Rate | 1 mL/min | [9] |
| Injection Mode | Splitless | [9] |
| Injector Temp. | 220-240°C | [9] |
| Detector Type | ECD, FID, MS | [9][11][16] |
| Detector Temp. | 290-395°C | [9][16] |
Experimental Protocols
Protocol 1: General Temperature Program Optimization
This protocol provides a step-by-step method for developing an optimized temperature program for the separation of chlorobenzenes.
-
Initial Scouting Run:
-
Set a low initial oven temperature (e.g., 40°C).[7]
-
Program a linear temperature ramp of 10°C/min up to the maximum operating temperature of the column (e.g., 300°C).[7]
-
Include a final hold time of at least 10 minutes to ensure all components have eluted.[7]
-
Inject the chlorobenzene standard mixture and acquire the chromatogram.
-
-
Evaluation and Adjustment:
-
Early Peaks: If dichlorobenzene or trichlorobenzene isomers are poorly resolved at the beginning of the chromatogram, lower the initial temperature in 10°C increments.[8]
-
All Peaks: If all peaks are eluting too quickly and are bunched together, reduce the overall ramp rate (e.g., to 7°C or 5°C/min).[8]
-
Late Peaks: If later eluting peaks (e.g., hexachlorobenzene) are broad or take too long to elute, consider increasing the ramp rate in the latter part of the analysis after the earlier peaks have been resolved.[9]
-
Critical Pairs: For co-eluting isomers, identify their approximate elution temperature from the scouting run. Program a new method that includes an isothermal hold for 1-2 minutes at a temperature 40-50°C below this elution temperature to improve separation.[8]
-
-
Final Refinement:
-
Adjust the final temperature to be approximately 20-30°C above the elution temperature of the last peak of interest.[7]
-
Optimize the final hold time to be long enough to elute all components but not excessively long to waste analysis time.
-
References
- 1. GC Column Troubleshooting Guide | Phenomenex [phenomenex.com]
- 2. drawellanalytical.com [drawellanalytical.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 5. aelabgroup.com [aelabgroup.com]
- 6. shimadzu.at [shimadzu.at]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. phenomenex.com [phenomenex.com]
- 11. academic.oup.com [academic.oup.com]
- 12. tandfonline.com [tandfonline.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Temperature Programming for Better GC Results | Phenomenex [phenomenex.com]
- 15. What Is Temperature Programming in Gas Chromatography? - Industry news - News - Zhejiang ALWSCI Technologies Co.,Ltd [alwsci.com]
- 16. pp.bme.hu [pp.bme.hu]
Validation & Comparative
A Comparative Guide to the Validation of a New Analytical Method for 1,2,3,5-Tetrachlorobenzene
This guide presents a comprehensive comparison of a proposed new analytical method for the quantification of 1,2,3,5-tetrachlorobenzene against established alternative techniques. The information is tailored for researchers, scientists, and drug development professionals, providing objective performance comparisons supported by representative experimental data.
Introduction
This compound is a chemical compound of interest in environmental monitoring and toxicology studies. Accurate and reliable quantification of this analyte is crucial for regulatory compliance and risk assessment. This document outlines the validation of a new, highly sensitive Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) method and compares its performance characteristics with two alternative methods: Gas Chromatography with Electron Capture Detection (GC-ECD) and High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV). The validation parameters are discussed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4][5]
Comparison of Analytical Methods
The performance of the proposed new method and the alternative methods are summarized in the tables below. The quantitative data represents typical performance characteristics for the analysis of chlorobenzenes and other semi-volatile organic compounds.
Table 1: Comparison of Method Validation Parameters
| Validation Parameter | Proposed New Method (GC-MS/MS) | Alternative Method 1 (GC-ECD) | Alternative Method 2 (HPLC-UV) |
| Specificity | High (based on precursor/product ion transitions) | Moderate (potential for co-eluting interferences) | Moderate (potential for co-eluting interferences) |
| Linearity (r²) | > 0.999 | > 0.995 | > 0.995 |
| Range | 0.1 - 100 µg/L | 1 - 500 µg/L | 10 - 1000 µg/L |
| Accuracy (% Recovery) | 95 - 105% | 90 - 110% | 85 - 115% |
| Precision (%RSD) | < 5% | < 10% | < 15% |
| Limit of Detection (LOD) | < 0.05 µg/L | < 0.5 µg/L | < 5 µg/L |
| Limit of Quantitation (LOQ) | < 0.1 µg/L | < 1 µg/L | < 10 µg/L |
| Robustness | High | Moderate | Moderate |
Table 2: Comparison of Instrumental and Sample Preparation Parameters
| Parameter | Proposed New Method (GC-MS/MS) | Alternative Method 1 (GC-ECD) | Alternative Method 2 (HPLC-UV) |
| Principle | Separation by GC, detection by tandem MS | Separation by GC, detection by ECD | Separation by HPLC, detection by UV |
| Sample Preparation | Liquid-liquid extraction or solid-phase extraction | Liquid-liquid extraction or solid-phase extraction | Solid-phase extraction or direct injection (for clean samples) |
| Analysis Time | ~20-30 minutes | ~20-30 minutes | ~10-20 minutes |
| Throughput | Moderate | Moderate | High |
| Cost | High | Moderate | Low |
Experimental Protocols
Proposed New Method: Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)
-
Sample Preparation (Water Matrix):
-
To 1 L of water sample, add a surrogate standard.
-
Extract the sample twice with 50 mL of dichloromethane in a separatory funnel.
-
Dry the combined extracts over anhydrous sodium sulfate.
-
Concentrate the extract to 1 mL under a gentle stream of nitrogen.
-
Add an internal standard prior to analysis.
-
-
GC-MS/MS Conditions:
-
GC System: Agilent 8890 GC or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm).
-
Inlet Temperature: 280°C.
-
Oven Program: Start at 60°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.
-
Carrier Gas: Helium at 1.2 mL/min.
-
MS System: Agilent 7000 series Triple Quadrupole GC/MS or equivalent.
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and internal standards are monitored.
-
Alternative Method 1: Gas Chromatography with Electron Capture Detection (GC-ECD)
-
Sample Preparation: Same as for GC-MS/MS.
-
GC-ECD Conditions:
-
GC System: Standard GC with ECD.
-
Column: Capillary column suitable for chlorinated pesticides/herbicides.
-
Inlet Temperature: 250°C.
-
Oven Program: Isothermal at 200°C or a temperature gradient program optimized for separation.
-
Carrier Gas: Nitrogen or Argon/Methane.
-
Detector Temperature: 300°C.
-
Alternative Method 2: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
-
Sample Preparation (for clean water samples):
-
Filter the sample through a 0.45 µm filter.
-
For trace analysis, a solid-phase extraction (SPE) step may be required.
-
-
HPLC-UV Conditions:
-
HPLC System: Standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution with acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 20 µL.
-
Visualizations
Caption: Workflow for Analytical Method Validation.
References
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. altabrisagroup.com [altabrisagroup.com]
- 3. Ich guidelines for validation final | PPTX [slideshare.net]
- 4. youtube.com [youtube.com]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Comparative Toxicity of Tetrachlorobenzene Isomers: A Guide for Researchers
This guide provides a comparative analysis of the toxicity of three tetrachlorobenzene isomers: 1,2,3,4-tetrachlorobenzene, 1,2,3,5-tetrachlorobenzene, and 1,2,4,5-tetrachlorobenzene. It is designed for researchers, scientists, and drug development professionals, offering a concise overview of their relative toxicity, supported by experimental data.
Data Presentation
The following table summarizes the acute oral toxicity (LD50) of the tetrachlorobenzene isomers in Sprague-Dawley rats.
| Isomer | Sex | LD50 (mg/kg body weight) | Reference |
| 1,2,3,4-Tetrachlorobenzene | Male | 1470 | [1][2] |
| Female | 1167 | [1] | |
| This compound | Male | 2297 | [1][2] |
| Female | 1727 | [1] | |
| 1,2,4,5-Tetrachlorobenzene | Male | 3105 | [1][2] |
Subacute and subchronic feeding studies in rats have shown that 1,2,4,5-tetrachlorobenzene is the most toxic of the three isomers, a finding that correlates with its higher accumulation in fat and liver tissues.[2][3] In a 28-day study, rats fed diets containing up to 500 ppm of the isomers showed no clinical signs of toxicity, but dose-dependent effects on the liver, thyroid, kidney, and lungs were observed, with 1,2,4,5-tetrachlorobenzene eliciting the most severe histological changes.[1][2] A 90-day feeding study confirmed these findings, with 1,2,4,5-tetrachlorobenzene causing significant increases in liver and kidney weight, and serum cholesterol levels at the highest dose.[3]
Experimental Protocols
The following are generalized protocols for the key toxicity studies cited. For detailed methodologies, it is recommended to consult the original research articles.
Acute Oral LD50 Toxicity Study in Rats
This protocol is based on the principles of the OECD Test Guideline 401.
1. Test Animals: Young, healthy adult Sprague-Dawley rats (8-12 weeks old), nulliparous and non-pregnant females. Animals are housed in controlled conditions with a 12-hour light/dark cycle and access to standard laboratory diet and water ad libitum, except for a brief fasting period before dosing.
2. Dose Administration: The tetrachlorobenzene isomers, dissolved in a suitable vehicle (e.g., corn oil), are administered by oral gavage in a single dose. At least 5 rodents of the same sex are used for each dose level.
3. Observation Period: Animals are observed for mortality and clinical signs of toxicity (e.g., changes in skin, fur, eyes, behavior) for at least 14 days. Body weight is recorded weekly.
4. Necropsy: All animals (including those that die during the study) undergo a gross necropsy.
Subchronic 90-Day Oral Toxicity Study in Rats (Feeding Study)
This protocol is based on the principles of the OECD Test Guideline 408.
1. Test Animals: Weanling Sprague-Dawley rats are randomly assigned to control and treatment groups (typically 10-20 rats per sex per group).
2. Diet Preparation and Administration: The tetrachlorobenzene isomers are mixed into the standard laboratory diet at various concentrations (e.g., 0, 0.5, 5, 50, 500 ppm). The diet is provided ad libitum for 90 days.
3. Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are recorded weekly. Hematology and clinical chemistry parameters are analyzed at specified intervals.
4. Pathology: At the end of the 90-day period, all animals are euthanized. A full necropsy is performed, and organ weights (liver, kidneys, etc.) are recorded. Tissues from all major organs are collected and preserved for histopathological examination.
5. Tissue Residue Analysis: Fat and liver tissues are collected to determine the concentration of the tetrachlorobenzene isomers using methods such as gas chromatography-mass spectrometry (GC-MS).
Mandatory Visualization
Experimental Workflow for Comparative Toxicity Assessment
References
A Comparative Guide to Inter-Laboratory Analysis of 1,2,3,5-Tetrachlorobenzene
Audience: Researchers, scientists, and drug development professionals engaged in the analysis of halogenated aromatic compounds.
Abstract: This guide provides a comparative framework for the inter-laboratory analysis of 1,2,3,5-tetrachlorobenzene. In the absence of a formal, published inter-laboratory comparison study for this specific isomer, this document outlines standardized experimental protocols for two primary analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). It presents expected performance characteristics based on established analytical principles and data from analogous chlorinated benzenes to facilitate methods validation and ensure data comparability across different laboratories. Detailed experimental workflows and data comparison tables are provided to guide researchers in setting up robust and reproducible analytical methods.
Introduction to this compound Analysis
This compound is one of three isomers of tetrachlorobenzene, chemicals that are monitored in the environment due to their persistence and potential toxicity.[1] Accurate and reproducible measurement of this compound is crucial for environmental monitoring, toxicology studies, and ensuring compliance with regulatory standards. Inter-laboratory comparison (ILC) or proficiency testing (PT) is a vital component of a laboratory's quality assurance system, demonstrating competency and ensuring that results are comparable across different testing facilities.[1][2]
Comparison of Analytical Methodologies
The selection of an analytical technique depends on various factors including matrix complexity, required sensitivity, and available instrumentation. Both GC-MS and HPLC offer robust solutions for the analysis of this compound.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the most common and powerful technique for the analysis of volatile and semi-volatile organic compounds like tetrachlorobenzenes.[7] It offers high chromatographic resolution and definitive identification based on mass spectra.
-
High-Performance Liquid Chromatography (HPLC): HPLC, particularly with a UV detector, provides an alternative method.[8][9][10] Reversed-phase HPLC is well-suited for separating chlorinated benzenes.[9][10][11]
The logical workflow for a typical inter-laboratory study, which forms the basis of this guide, is outlined below.
Experimental Protocols
Detailed and standardized protocols are essential for minimizing inter-laboratory variability. The following sections describe recommended procedures for sample preparation and analysis by GC-MS and HPLC.
A robust extraction and clean-up procedure is critical for accurate quantification. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a modern and efficient approach for extracting POPs from complex matrices.[12]
Protocol:
-
Sample Homogenization: Weigh 10 g of the homogenized soil or sediment sample into a 50 mL centrifuge tube.
-
Internal Standard Spiking: Spike the sample with an appropriate internal standard (e.g., 1,2,3,4-Tetrachlorobenzene-d2).
-
Extraction: Add 10 mL of acetonitrile. Cap the tube and shake vigorously for 1 minute.
-
Salting-Out: Add 4 g of anhydrous magnesium sulfate (MgSO₄) and 1 g of sodium chloride (NaCl). Shake vigorously for 1 minute.
-
Centrifugation: Centrifuge the tube at 5,000 rpm for 5 minutes.
-
Dispersive SPE Clean-up: Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing primary secondary amine (PSA) sorbent and MgSO₄. Vortex for 30 seconds and centrifuge.
-
Final Extract: The resulting supernatant is ready for analysis. For HPLC, it may require solvent exchange to a mobile-phase compatible solvent. For GC-MS, it can often be injected directly.
Instrumental Conditions:
-
GC System: Agilent 8890 GC or equivalent.[13]
-
Injector: Split/splitless inlet at 280°C, 1 µL injection volume.
-
Carrier Gas: Helium or Hydrogen at a constant flow of 1.2 mL/min.[7][14]
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[13][15]
-
Oven Program: Start at 60°C (hold 1 min), ramp at 30°C/min to 200°C, then ramp at 10°C/min to 320°C (hold 2 min).[16]
-
MS System: Agilent 7000 series Triple Quadrupole (TQ) MS or equivalent.[13]
-
Ion Source: Electron Ionization (EI) at 300°C.
-
Acquisition Mode: Dynamic Multiple Reaction Monitoring (dMRM) for high selectivity and sensitivity.[14]
Instrumental Conditions:
-
HPLC System: Varian 5060 HPLC or equivalent with a UV detector.[9]
-
Injector: Autosampler with a 10 µL injection volume.
-
Column: C18 reversed-phase column (e.g., Kromasil C18, 4.6 x 200 mm, 5 µm).[10]
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40, v/v).[9][10]
-
Flow Rate: 1.0 mL/min.
-
Detector: UV absorbance at 215 nm.[9]
-
Column Temperature: 25°C.
Data Presentation and Performance Comparison
Quantitative data from participating laboratories should be summarized for easy comparison. Key performance indicators include Linearity, Limit of Detection (LOD), Limit of Quantification (LOQ), Accuracy (as % Recovery), and Precision (as % Relative Standard Deviation, RSD). The table below presents expected performance characteristics for the two methodologies.
| Parameter | GC-MS/MS (dMRM) | HPLC-UV | Reference/Comment |
| Linearity (r²) | > 0.995 | > 0.999 | Based on standard performance for both techniques.[9][14] |
| LOD | 0.05 - 0.5 ng/g | 1 - 5 ng/g | GC-MS/MS is inherently more sensitive.[12] |
| LOQ | 0.5 - 2.0 ng/g | 5 - 20 ng/g | LOQ is typically 3-10 times the LOD.[12] |
| Accuracy (% Recovery) | 85 - 115% | 90 - 110% | Dependent on extraction efficiency. QuEChERS provides good recovery.[4][5][6] |
| Precision (% RSD) | < 15% | < 10% | Represents reproducibility under defined conditions. |
| Selectivity | Very High (Mass-based) | Moderate (Chromatography-based) | MS/MS significantly reduces matrix interference.[7][16] |
| Throughput | High (Fast GC runs) | Moderate | GC methods can be faster, especially with modern instruments.[16] |
Conclusion
This guide provides a foundational framework for laboratories seeking to measure this compound and participate in or establish an inter-laboratory comparison. Both GC-MS/MS and HPLC-UV are suitable methods, with GC-MS/MS offering superior sensitivity and selectivity, making it ideal for trace-level analysis in complex matrices. By adhering to the detailed protocols for sample preparation and analysis, laboratories can achieve high-quality, reproducible data. The use of such standardized methods is paramount for ensuring data comparability and building confidence in analytical results across the scientific community. Regular participation in proficiency testing schemes is strongly encouraged to verify and maintain analytical performance.[17][18]
References
- 1. Round-robin test - Wikipedia [en.wikipedia.org]
- 2. contractlaboratory.com [contractlaboratory.com]
- 3. Table 7-2, Analytical Methods for Determining Trichlorobenzenes in Environmental Samples - Toxicological Profile for Trichlorobenzenes - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. agilent.com [agilent.com]
- 8. hawach.com [hawach.com]
- 9. asianpubs.org [asianpubs.org]
- 10. researchgate.net [researchgate.net]
- 11. 1,2,4,5-Tetrachlorobenzene | SIELC Technologies [sielc.com]
- 12. Validation of a Method Scope Extension for the Analysis of POPs in Soil and Verification in Organic and Conventional Farms of the Canary Islands - PMC [pmc.ncbi.nlm.nih.gov]
- 13. agilent.com [agilent.com]
- 14. hpst.cz [hpst.cz]
- 15. chemetrix.co.za [chemetrix.co.za]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. qualitychecksrl.com [qualitychecksrl.com]
- 18. documents.lgcstandards.com [documents.lgcstandards.com]
comparing the efficacy of different catalysts for 1,2,3,5-tetrachlorobenzene degradation
An Objective Comparison of Catalytic Degradation Methods for 1,2,3,5-Tetrachlorobenzene
The effective degradation of persistent organic pollutants such as this compound (1,2,3,5-TeCB) is a critical area of environmental research. This guide provides a comparative overview of different catalytic strategies for the degradation of chlorinated benzenes, with a focus on 1,2,3,5-TeCB and its isomers. Due to the limited direct experimental data on 1,2,3,5-TeCB, which is known to be highly recalcitrant, this guide incorporates findings from studies on other trichlorobenzene (TCB) and tetrachlorobenzene (TeCB) isomers to evaluate the efficacy of various catalytic systems.
Comparative Efficacy of Catalytic Systems
The degradation of tetrachlorobenzenes can be achieved through several catalytic methods, including photocatalysis, biodegradation, and catalytic reduction. Each approach offers distinct advantages and operates under different mechanistic pathways.
Photocatalysis: Advanced Oxidation Processes (AOPs), such as photocatalysis, utilize highly reactive hydroxyl radicals (•OH) to break down organic pollutants.[1] Catalysts like Cobalt(II,III) oxide (Co3O4) and Titanium dioxide (TiO2) have demonstrated effectiveness in degrading chlorobenzenes under visible or UV light.[2][3] For instance, a synthesized Co3O4 catalyst achieved over 90% removal of 1,2,4-trichlorobenzene after 6 hours under visible light.[2] The efficiency of these systems is often influenced by parameters such as catalyst dosage, pH, light intensity, and reaction temperature.[2][3]
Biodegradation: Certain microbial strains can utilize chlorinated benzenes as a source of carbon and energy.[4][5] For example, Pseudomonas species have been shown to degrade 1,2,4-trichlorobenzene and 1,2,4,5-tetrachlorobenzene.[5] The degradation pathway typically begins with a dioxygenase enzyme that hydroxylates the aromatic ring to form a chlorocatechol, which is then further metabolized.[6] However, some isomers, including this compound, have been found to be resistant to attack by bacterial dioxygenases, likely due to steric hindrance.[6]
Catalytic Reduction: Bimetallic nanoparticles, such as palladium-decorated iron (Pd/Fe), are effective for the reductive dechlorination of chlorobenzenes in water.[7] This process converts chlorinated benzenes to benzene. The reaction rates typically follow pseudo-first-order kinetics, with higher chlorinated congeners degrading more slowly.[7]
Data Presentation: Performance of Different Catalysts
The following table summarizes quantitative data from various studies on the degradation of different TCB and TeCB isomers, offering a comparative look at catalyst performance.
| Catalyst/Method | Substrate | Catalyst Dosage | Key Conditions | Degradation Efficiency (%) | Reaction Time | Reference |
| Photocatalysis | ||||||
| Co₃O₄ | 1,2,4-Trichlorobenzene | 2.0 g/L | Visible light (350 W), 30°C | 90.13% | 6 hours | [2] |
| TiO₂ | Chlorobenzene | 4 g/L | UV light, pH 3 | 45.8% | Not specified | [3] |
| Biodegradation | ||||||
| Pseudomonas sp. PS14 | 1,2,4,5-Tetrachlorobenzene | N/A | Aerobic growth | Stoichiometric chloride release | Not specified | [5] |
| Pseudomonas chlororaphis RW71 | 1,2,3,4-Tetrachlorobenzene | N/A | Aerobic growth | Mineralized as sole carbon source | Not specified | [6] |
| Coupled System | ||||||
| Photocatalysis & Biodegradation (SBC-TiO₂) | 1,2,3-Trichlorobenzene | 5% carrier dosage | Light (700 lm/m²), pH 5 | 92.02% | 6 hours | [8] |
| Catalytic Reduction | ||||||
| Pd/Fe Nanoparticles | 1,2,4-Trichlorobenzene | Not specified | Aqueous solution | Complete reduction to benzene | Not specified | [7] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for photocatalytic and biodegradation experiments.
Protocol 1: Visible Light Photocatalytic Degradation
This protocol is based on the study of 1,2,4-trichlorobenzene degradation using a synthesized Co₃O₄ photocatalyst.[2]
-
Catalyst Synthesis: Co₃O₄ is synthesized using a sol-gel method.
-
Reaction Setup: A photocatalytic reactor is equipped with a visible light source (e.g., 350 W Xenon lamp). The reaction temperature is controlled using a water bath.
-
Experimental Procedure:
-
A specific volume of 1,2,4-trichlorobenzene solution of a known initial concentration (e.g., 7.5 mg/L) is placed in the reactor.
-
The Co₃O₄ catalyst is added at an optimal dosage (e.g., 2.0 g/L).
-
The solution is stirred in the dark for a period (e.g., 30 minutes) to reach adsorption-desorption equilibrium.
-
The lamp is turned on to initiate the photocatalytic reaction.
-
-
Sample Analysis: Aliquots of the solution are withdrawn at regular intervals. The samples are filtered to remove the catalyst, and the concentration of the remaining trichlorobenzene is determined using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
Protocol 2: Bacterial Degradation
This protocol is a generalized procedure based on studies of chlorobenzene degradation by Pseudomonas strains.[4][6]
-
Bacterial Culture: A pure culture of the degrading bacterium (e.g., Pseudomonas chlororaphis RW71) is grown in a minimal salt medium.
-
Enrichment and Acclimatization: The bacterial strain is enriched and acclimatized by using the target chlorobenzene as the sole source of carbon and energy.
-
Degradation Experiment:
-
Washed cells from the culture are resuspended in a fresh minimal medium.
-
1,2,3,4-tetrachlorobenzene is added to the medium at a specific concentration.
-
The culture is incubated under controlled conditions (e.g., temperature, shaking).
-
-
Analysis: The degradation of the tetrachlorobenzene is monitored over time by measuring the decrease in its concentration via GC-MS. The release of chloride ions into the medium is quantified using ion chromatography to confirm mineralization. Enzyme assays on cell extracts can be performed to identify key enzymes in the degradation pathway.
Visualizing Experimental and Mechanistic Pathways
Diagrams are essential for understanding complex workflows and chemical transformations.
Caption: General workflow for a catalytic degradation experiment.
Caption: Proposed aerobic degradation pathway for 1,2,3,5-TeCB.
References
- 1. mdpi.com [mdpi.com]
- 2. pjoes.com [pjoes.com]
- 3. researchgate.net [researchgate.net]
- 4. Degradation of 1,2,4-Trichloro- and 1,2,4,5-Tetrachlorobenzene by Pseudomonas Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Degradation of 1,2,3,4-Tetrachlorobenzene by Pseudomonas chlororaphis RW71 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Study on the Conditions of Photocatalysis and Biodegradation Coup...: Ingenta Connect [ingentaconnect.com]
A Comparative Guide to the Cross-Validation of HPLC and GC-MS Methods for the Analysis of 1,2,3,5-Tetrachlorobenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of 1,2,3,5-tetrachlorobenzene. The following sections detail the experimental protocols and performance characteristics of both methods to aid in the selection and implementation of the most suitable technique for specific analytical needs.
Methodology Comparison and Performance Data
The selection of an analytical method for this compound depends on various factors, including the sample matrix, required sensitivity, and the need for isomer specificity. While GC-MS is a well-established technique for volatile and semi-volatile compounds like tetrachlorobenzenes, HPLC offers an alternative approach, particularly for samples that may not be amenable to the high temperatures used in GC.
Table 1: Comparison of HPLC and GC-MS Method Performance for this compound
| Parameter | HPLC with UV Detection (Hypothetical) | GC-MS (Isomer-Specific) |
| Linearity (R²) | ≥ 0.998 | ≥ 0.999 |
| Limit of Detection (LOD) | ~0.05 µg/mL | ~0.001 µg/mL |
| Limit of Quantitation (LOQ) | ~0.15 µg/mL | ~0.003 µg/mL |
| Accuracy (Recovery) | 95 - 105% | 90 - 110% |
| Precision (RSD) | < 5% | < 10% |
| Isomer Specificity | Method dependent, requires careful optimization | High, with appropriate column and temperature programming |
| Sample Throughput | Higher | Lower |
| Instrumentation Cost | Lower | Higher |
| Sample Preparation | Often simpler, direct injection possible | May require derivatization for certain matrices |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods. Below are representative protocols for the analysis of this compound using HPLC and GC-MS.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This protocol describes a hypothetical reversed-phase HPLC method for the quantitative analysis of this compound.
1. Sample Preparation:
-
Accurately weigh a solid sample or measure a liquid sample.
-
Dissolve the sample in a suitable solvent (e.g., acetonitrile or methanol) to a known concentration.
-
Filter the sample solution through a 0.45 µm syringe filter prior to injection.
2. HPLC Instrumentation and Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 20 µL.
-
Detector: UV detector set at a wavelength of 220 nm.
3. Calibration:
-
Prepare a series of standard solutions of this compound in the mobile phase over the desired concentration range.
-
Inject each standard in triplicate and construct a calibration curve by plotting the peak area against the concentration.
4. Data Analysis:
-
Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is based on established methods for chlorobenzene analysis, such as those from NIOSH and the EPA, and is designed for isomer-specific separation.
1. Sample Preparation:
-
For solid samples, perform extraction with a suitable solvent like hexane or a hexane/acetone mixture.
-
For liquid samples, a liquid-liquid extraction may be employed.
-
Concentrate the extract to a final volume.
-
An internal standard may be added to the final extract before injection.
2. GC-MS Instrumentation and Conditions:
-
GC Column: A capillary column with a stationary phase suitable for separating aromatic isomers (e.g., a 5% phenyl-methylpolysiloxane column, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp to 180 °C at 10 °C/min.
-
Ramp to 280 °C at 20 °C/min, hold for 5 minutes.
-
-
MS Interface Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole.
-
Scan Range: m/z 50-300.
3. Calibration:
-
Prepare a series of calibration standards of this compound containing the internal standard.
-
Analyze the standards to generate a calibration curve based on the ratio of the analyte peak area to the internal standard peak area.
4. Data Analysis:
-
Identify this compound based on its retention time and mass spectrum.
-
Quantify the analyte using the calibration curve.
Visualizations
Cross-Validation Experimental Workflow
The following diagram illustrates the logical workflow for the cross-validation of the HPLC and GC-MS methods for the analysis of this compound.
Logical Relationship of Analytical Techniques
The diagram below illustrates the fundamental principles and components of the compared analytical techniques.
performance comparison of different microbial strains for 1,2,3,5-tetrachlorobenzene bioremediation
A Comparative Guide for Researchers in Environmental Science and Drug Development
The bioremediation of 1,2,3,5-tetrachlorobenzene (1,2,3,5-TeCB), a persistent and toxic environmental pollutant, presents a significant challenge. Unlike its isomers, 1,2,3,5-TeCB has shown resistance to aerobic degradation pathways. However, research into anaerobic microbial consortia has revealed a promising avenue for its detoxification through reductive dechlorination. This guide provides a comparative analysis of the performance of different microbial systems in the bioremediation of 1,2,3,5-TeCB, supported by available experimental data, detailed methodologies, and visual representations of the underlying processes.
Performance Comparison of Microbial Consortia
The anaerobic reductive dechlorination of 1,2,3,5-TeCB has been primarily observed in mixed microbial consortia. These complex communities of microorganisms work in concert to sequentially remove chlorine atoms from the benzene ring. Below is a summary of the performance of notable microbial consortia described in the literature.
| Microbial System | Key Organisms (if identified) | Electron Donor | Key Performance Metrics | End Product(s) | Reference |
| Methanogenic Microbial Consortium | Not specified | Lactate, Glucose, Ethanol, Hydrogen | Stoichiometric dechlorination of 1,2,3,5-TeCB. | 1,3,5-Trichlorobenzene (1,3,5-TCB) | [1][2] |
| Enrichment Culture containing Bacterium DF-1 | Bacterium DF-1 | Not specified | Sequential dechlorination of higher chlorinated benzenes. | 1,3,5-Trichlorobenzene (1,3,5-TCB) | [3] |
Note: Detailed quantitative data on the degradation rates and efficiencies for this compound are limited in publicly available literature. The primary metric of performance is the observed transformation to a less chlorinated congener.
Experimental Protocols
The successful enrichment and evaluation of microbial consortia for 1,2,3,5-TeCB bioremediation rely on specific experimental procedures. The following sections outline a generalized methodology based on established protocols for the anaerobic degradation of chlorinated benzenes.
Enrichment of this compound-Dechlorinating Consortia
-
Inoculum Source: Collect sediment or soil from a site historically contaminated with chlorinated aromatic compounds. This increases the likelihood of sourcing microorganisms with the desired metabolic capabilities.
-
Medium Preparation: Prepare a defined, anaerobic mineral medium. A typical medium contains basal salts, a reducing agent (e.g., sodium sulfide), a resazurin indicator to monitor anaerobic conditions, and a bicarbonate buffer. The medium should be purged with an oxygen-free gas mixture (e.g., N₂/CO₂).
-
Enrichment Setup: In an anaerobic chamber, dispense the prepared medium into serum bottles. Add a suitable electron donor such as lactate, glucose, or ethanol. Introduce the inoculum (e.g., 10% w/v of sediment). Spike the cultures with a known concentration of 1,2,3,5-TeCB, typically dissolved in a carrier solvent like hexadecane to create a two-liquid-phase system, ensuring a constant supply of the substrate to the aqueous phase.
-
Incubation: Incubate the bottles in the dark at a controlled temperature (e.g., 30°C) without shaking.
-
Monitoring and Re-feeding: Periodically sample the headspace or liquid phase to monitor the depletion of 1,2,3,5-TeCB and the formation of daughter products using gas chromatography (GC). Once degradation is observed, transfer a small aliquot of the culture to fresh medium to enrich the dechlorinating population. Repeat this process for multiple transfers to obtain a stable and efficient consortium.
Analytical Methods
-
Sample Extraction: For the analysis of 1,2,3,5-TeCB and its metabolites, extract the analytes from the culture medium using an organic solvent such as hexane or pentane.
-
Gas Chromatography (GC): Quantify the concentration of chlorinated benzenes using a gas chromatograph equipped with an electron capture detector (ECD) or a mass spectrometer (MS). The GC is fitted with a capillary column suitable for separating chlorinated aromatic compounds.
-
Identification of Metabolites: Confirm the identity of dechlorination products by comparing their retention times and mass spectra with those of authentic standards.
Visualizing the Processes
To better understand the experimental workflow and the metabolic transformation of this compound, the following diagrams are provided.
References
- 1. Enrichment and properties of an anaerobic mixed culture reductively dechlorinating 1,2,3-trichlorobenzene to 1,3-dichlorobenzene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enrichment and properties of an anaerobic mixed culture reductively dechlorinating 1,2,3-trichlorobenzene to 1,3-dichlorobenzene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dechlorination of chlorobenzenes by a culture containing bacterium DF-1, a PCB dechlorinating microorganism - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Environmental Persistence of 1,2,3,5-Tetrachlorobenzene and 1,2,4,5-Tetrachlorobenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the environmental persistence of two isomers of tetrachlorobenzene: 1,2,3,5-tetrachlorobenzene and 1,2,4,5-tetrachlorobenzene. Understanding the environmental fate of these compounds is critical for assessing their potential long-term impact and for making informed decisions in research and development. This document summarizes key quantitative data, outlines experimental methodologies, and provides a visual representation of the comparative assessment process.
Data Presentation: A Quantitative Comparison
The following table summarizes the key physical, chemical, and environmental persistence parameters for this compound and 1,2,4,5-tetrachlorobenzene.
| Parameter | This compound | 1,2,4,5-Tetrachlorobenzene |
| CAS Number | 634-90-2 | 95-94-3 |
| Molecular Formula | C₆H₂Cl₄ | C₆H₂Cl₄ |
| Molecular Weight | 215.89 g/mol | 215.89 g/mol |
| Vapor Pressure (at 25°C) | 9.8 Pa[1] | 0.72 Pa[1] |
| Water Solubility (at 25°C) | 3.6 mg/L[1] | 1.27 mg/L[1] |
| Log Octanol-Water Partition Coefficient (Log Kₒw) | 4.5[1] | 4.5[1] |
| Atmospheric Half-life | Up to 139 days[1] | 32 to 329 days[1] |
| Soil Half-life | Data not readily available | 28 to 417 days[1] |
| Surface Water Half-life | Data not readily available | 28 to 417 days[1] |
| Anaerobic Sediment Half-life | Data not readily available | 56 to 1250 days[1] |
| Bioconcentration Factor (BCF) in fish | 1,300 - 3,600[2] | 1,778 - 12,883[1] |
Logical Workflow for Environmental Persistence Comparison
The following diagram illustrates the key parameters and logical flow for comparing the environmental persistence of the two tetrachlorobenzene isomers.
Caption: Comparative assessment of tetrachlorobenzene isomer persistence.
Experimental Protocols
Detailed experimental protocols are crucial for the accurate interpretation and replication of environmental persistence data. The following sections outline the general methodologies employed for determining the key parameters presented in this guide, based on established guidelines such as those from the Organisation for Economic Co-operation and Development (OECD).
Octanol-Water Partition Coefficient (Kₒw) Determination (OECD Guideline 107 & 117)
The octanol-water partition coefficient (Kₒw) is a measure of a chemical's lipophilicity and is a key indicator of its potential to bioaccumulate.
-
Shake Flask Method (for Log Kₒw -2 to 4):
-
A solution of the tetrachlorobenzene isomer in n-octanol and a solution in water are prepared.
-
The two immiscible phases are combined in a vessel and shaken vigorously to allow for partitioning of the compound between the two layers until equilibrium is reached.
-
The mixture is then centrifuged to ensure complete separation of the octanol and water phases.
-
The concentration of the tetrachlorobenzene isomer in each phase is determined using an appropriate analytical technique, such as gas chromatography (GC).
-
The Kₒw is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the water phase.
-
-
High-Performance Liquid Chromatography (HPLC) Method (for Log Kₒw 0 to 6):
-
A reverse-phase HPLC column is used, where the stationary phase is nonpolar and the mobile phase is polar.
-
The retention time of the tetrachlorobenzene isomer is measured.
-
The retention time is compared to those of reference compounds with known Log Kₒw values.
-
A calibration curve of retention time versus Log Kₒw is used to determine the Log Kₒw of the test substance.
-
Soil Half-Life Determination (Adapted from OECD Guideline 307)
The soil half-life indicates the time it takes for 50% of the compound to degrade in a specific soil environment.
-
Soil Selection and Preparation: A well-characterized soil with a known texture, organic carbon content, pH, and microbial biomass is selected. The soil is typically sieved and brought to a specific moisture content.
-
Application of Test Substance: The tetrachlorobenzene isomer is applied to the soil samples at a known concentration.
-
Incubation: The treated soil samples are incubated under controlled conditions of temperature and light. Aerobic conditions are typically maintained.
-
Sampling and Analysis: Soil samples are collected at various time intervals. The concentration of the parent tetrachlorobenzene isomer is determined using an appropriate extraction and analytical method (e.g., GC-MS).
-
Data Analysis: The disappearance of the parent compound over time is plotted, and the data are fitted to a kinetic model (e.g., first-order kinetics) to calculate the half-life (DT50).
Bioconcentration Factor (BCF) Determination in Fish (OECD Guideline 305)
The BCF is a measure of a chemical's tendency to accumulate in an aquatic organism from the surrounding water.
-
Test Organisms: A suitable fish species, such as rainbow trout (Oncorhynchus mykiss) or fathead minnow (Pimephales promelas), is selected and acclimated to the test conditions.
-
Exposure Phase (Uptake):
-
Fish are exposed to a constant, sublethal concentration of the tetrachlorobenzene isomer in a flow-through or semi-static system.
-
Water and fish samples are collected at regular intervals.
-
The concentration of the tetrachlorobenzene isomer in both water and fish tissue is measured.
-
-
Depuration Phase (Elimination):
-
After the exposure phase, the remaining fish are transferred to clean, uncontaminated water.
-
Fish and water samples continue to be collected to measure the rate of elimination of the compound from the fish tissue.
-
-
Calculation of BCF:
-
Steady-State Method: The BCF is calculated as the ratio of the concentration of the chemical in the fish (Cf) to the concentration in the water (Cw) at steady state.
-
Kinetic Method: The BCF can also be calculated as the ratio of the uptake rate constant (k₁) to the depuration rate constant (k₂).
-
Atmospheric Half-life Estimation
The atmospheric half-life is typically estimated based on the compound's reaction rate with photochemically produced hydroxyl (OH) radicals.
-
Rate Constant Determination: The rate constant for the reaction of the tetrachlorobenzene isomer with OH radicals is determined experimentally in a laboratory setting or estimated using structure-activity relationship (SAR) models.
-
Half-life Calculation: The atmospheric half-life (t1/2) is calculated using the following equation: t1/2 = ln(2) / (kOH * [OH]) where kOH is the reaction rate constant and [OH] is the average concentration of OH radicals in the atmosphere.
Conclusion
Based on the available data, both this compound and 1,2,4,5-tetrachlorobenzene are persistent organic pollutants. However, there are notable differences in their environmental behavior. 1,2,4,5-tetrachlorobenzene exhibits lower vapor pressure and water solubility compared to the 1,2,3,5-isomer, suggesting it is less likely to volatilize from soil and water surfaces. The longer and more varied half-life of 1,2,4,5-tetrachlorobenzene in different environmental compartments, particularly in anaerobic sediment, indicates a higher potential for long-term persistence. Furthermore, the generally higher bioconcentration factor for 1,2,4,5-tetrachlorobenzene suggests a greater potential for accumulation in aquatic organisms. The lack of readily available data for the soil and water half-lives of this compound highlights an area for further research to fully assess its environmental risk. These differences in persistence and bioaccumulation potential are critical considerations for environmental risk assessment and management.
References
Quantitative Analysis of 1,2,3,5-Tetrachlorobenzene: A Comparative Guide to Analytical Methods
For researchers, scientists, and drug development professionals, the accurate and precise quantification of chemical compounds is paramount. This guide provides a comprehensive comparison of leading analytical methods for the determination of 1,2,3,5-tetrachlorobenzene, a persistent environmental pollutant and a potential impurity in chemical synthesis. We delve into the performance of Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography with Electron Capture Detection (GC-ECD), presenting supporting experimental data to aid in method selection and implementation.
This document outlines the experimental protocols and performance characteristics of these established techniques, offering a clear comparison of their accuracy and precision. The information presented is designed to guide researchers in choosing the most suitable method for their specific analytical needs, whether for environmental monitoring, industrial quality control, or research applications.
Performance Comparison of Quantification Methods
The selection of an appropriate analytical method hinges on a thorough understanding of its performance capabilities. The following table summarizes the key quantitative metrics for the quantification of tetrachlorobenzene isomers using GC-MS and GC-ECD.
| Method | Analyte | Matrix | Accuracy (Recovery/Bias) | Precision (RSD%) |
| GC-MS (EPA Method 8270) | 1,2,4,5-Tetrachlorobenzene* | Water | 99.5% Recovery | 4.1% |
| GC-ECD | Organochlorine Pesticides** | Soil | 91-110% Recovery | 9.12-11.96% (Intermediate Precision) |
*Data for 1,2,4,5-tetrachlorobenzene is presented as a representative performance indicator for the GC-MS analysis of tetrachlorobenzene isomers due to the close structural similarity and expected similar analytical behavior.
**Performance data for organochlorine pesticides is provided as a representation of the capabilities of the GC-ECD method for the analysis of chlorinated hydrocarbons.
Detailed Experimental Protocols
Reproducibility and reliability are the cornerstones of analytical chemistry. To that end, we provide detailed methodologies for the key experiments cited in this guide.
Gas Chromatography-Mass Spectrometry (GC-MS) based on EPA Method 8270
This method is a widely accepted standard for the analysis of semi-volatile organic compounds.
1. Sample Preparation (Liquid-Liquid Extraction):
-
A 1-liter aqueous sample is adjusted to a pH greater than 11.
-
The sample is extracted three times with methylene chloride.
-
The pH of the aqueous phase is then adjusted to less than 2, and the extraction is repeated.
-
The combined extracts are dried and concentrated to a final volume of 1 mL.
2. Instrumental Analysis:
-
Gas Chromatograph: Equipped with a capillary column suitable for the separation of semi-volatile organic compounds.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A programmed temperature ramp to ensure the separation of analytes.
-
Mass Spectrometer: Operated in electron ionization (EI) mode, scanning a mass-to-charge ratio (m/z) range appropriate for the target analytes.
-
Injection: A splitless injection of 1-2 µL of the concentrated extract.
3. Quantification:
-
Quantification is typically performed using an internal standard method. A known amount of a deuterated analog or a compound with similar chemical properties is added to the sample before extraction. The ratio of the peak area of the analyte to the peak area of the internal standard is used to determine the concentration of the analyte.
Gas Chromatography with Electron Capture Detection (GC-ECD)
This method is highly sensitive for the detection of halogenated organic compounds.
1. Sample Preparation (Solid-Liquid Extraction for Soil):
-
A known weight of the soil sample is mixed with a drying agent like sodium sulfate.
-
The sample is extracted with a suitable organic solvent (e.g., hexane/acetone mixture) using techniques such as sonication or Soxhlet extraction.
-
The extract is then concentrated and may undergo a cleanup step (e.g., passing through a Florisil column) to remove interfering co-extractives.
2. Instrumental Analysis:
-
Gas Chromatograph: Equipped with a capillary column suitable for the separation of chlorinated hydrocarbons.
-
Carrier Gas: Nitrogen or Argon/Methane.
-
Detector: Electron Capture Detector (ECD), which is highly sensitive to electrophilic compounds like chlorinated benzenes.
-
Oven Temperature Program: A programmed temperature ramp to achieve optimal separation.
-
Injection: A splitless or split injection of the cleaned-up extract.
3. Quantification:
-
Quantification is typically performed using an external standard calibration. A series of standard solutions of known concentrations of this compound are analyzed to create a calibration curve. The concentration of the analyte in the sample is determined by comparing its peak area to the calibration curve.
Experimental and Logical Workflows
To provide a clearer understanding of the analytical processes, the following diagrams illustrate the general workflows for sample analysis and the logical relationship for method selection.
Caption: A generalized workflow for the quantification of this compound.
Caption: A decision tree for selecting the appropriate analytical method.
Comparative Analysis of Tetrachlorobenzene Adsorption on Activated Carbon: A Guide for Researchers
A detailed examination of the adsorption behavior of tetrachlorobenzene isomers on activated carbon, providing researchers, scientists, and drug development professionals with essential experimental data and protocols for effective contaminant removal.
This guide offers a comparative study of the adsorption of tetrachlorobenzenes on activated carbon, a critical process for the removal of these persistent organic pollutants from aqueous environments. While direct comparative experimental data for all tetrachlorobenzene isomers remains limited in publicly available literature, this document synthesizes established principles from studies on closely related chlorobenzenes to provide a robust framework for understanding and predicting adsorption behavior.
Data Summary: Adsorption Isotherms and Kinetics
The adsorption of organic molecules like tetrachlorobenzenes onto activated carbon is typically characterized by equilibrium isotherm models and kinetic models. The Freundlich and Langmuir isotherms are the most commonly used models to describe the equilibrium state of adsorption, while the pseudo-second-order model is frequently employed to analyze the kinetics of the process.[1][2][3]
Table 1: Key Adsorption Isotherm and Kinetic Models
| Model | Equation | Parameters | Description |
| Freundlich Isotherm | qe = KF * Ce^(1/n) | KF = Freundlich constant related to adsorption capacityn = Adsorption intensity | Empirical model for multilayer adsorption on heterogeneous surfaces.[4] |
| Langmuir Isotherm | qe = (Qmax * KL * Ce) / (1 + KL * Ce) | Qmax = Maximum monolayer adsorption capacityKL = Langmuir constant related to the energy of adsorption | Assumes monolayer adsorption on a homogeneous surface with a finite number of identical sites.[5][6] |
| Pseudo-Second-Order Kinetic Model | t/qt = 1/(k2 * qe^2) + t/qe | k2 = Pseudo-second-order rate constantqe = Amount adsorbed at equilibriumqt = Amount adsorbed at time t | Describes the rate of adsorption, often suggesting that chemisorption is the rate-limiting step.[2] |
Note: The specific values for these parameters are highly dependent on the specific tetrachlorobenzene isomer, the type of activated carbon used, temperature, pH, and other experimental conditions.
Factors Influencing Adsorption Performance
The efficiency of tetrachlorobenzene adsorption is influenced by both the properties of the activated carbon and the physicochemical characteristics of the tetrachlorobenzene isomers.
Activated Carbon Properties:
-
Surface Area and Pore Structure: A larger surface area and a well-developed microporous structure are generally favorable for the adsorption of organic molecules.[7][8] The micropore volume for pores with diameters of 2 nm or less is a particularly important factor.
-
Surface Chemistry: The presence of surface functional groups can influence the adsorption mechanism, which can include physical and chemical adsorption.[8]
Tetrachlorobenzene Isomer Properties:
While direct comparative adsorption data is scarce, the properties of the three tetrachlorobenzene isomers suggest potential differences in their adsorption behavior.
Table 2: Properties of Tetrachlorobenzene Isomers
| Isomer | CAS Number | Melting Point (°C) | Water Solubility (mg/L at 25°C) | Log Kow |
| 1,2,3,4-Tetrachlorobenzene | 634-66-2 | 47.5 | 7.8 | 4.5 |
| 1,2,3,5-Tetrachlorobenzene | 634-90-2 | 54.5 | 3.6 | 4.5 |
| 1,2,4,5-Tetrachlorobenzene | 95-94-3 | 140 | 1.27 | 4.5 |
Data sourced from Canada.ca[9]
Generally, compounds with lower water solubility and higher molecular weight tend to be more readily adsorbed onto activated carbon.[10] Based on this, one might hypothesize that 1,2,4,5-tetrachlorobenzene, with the lowest water solubility, would exhibit the strongest adsorption. However, molecular geometry and steric hindrance can also play a significant role.
Experimental Protocols
The following section outlines a typical experimental workflow for conducting a comparative study of tetrachlorobenzene adsorption on activated carbon.
Materials and Reagents:
-
Tetrachlorobenzene isomers (1,2,3,4-, 1,2,3,5-, and 1,2,4,5-) of high purity
-
Activated carbon (specify type, e.g., granular, powdered, and its source)
-
High-purity water (e.g., Milli-Q)
-
Solvent for stock solutions (e.g., methanol or acetonitrile, due to the low water solubility of tetrachlorobenzenes)[7]
-
Glassware (flasks, pipettes, etc.)
-
Thermostatic shaker or bath
-
Filtration apparatus (e.g., syringe filters)
-
Analytical instrument for concentration measurement (e.g., Gas Chromatograph with Electron Capture Detector - GC-ECD)
Experimental Workflow Diagram
Caption: Experimental workflow for a batch adsorption study of tetrachlorobenzenes on activated carbon.
Detailed Methodologies:
-
Activated Carbon Preparation: The activated carbon should be washed with deionized water to remove any impurities and then dried in an oven at a specified temperature (e.g., 105°C) for 24 hours to remove moisture.[7] It should be stored in a desiccator before use.
-
Stock and Working Solution Preparation: Prepare a concentrated stock solution of each tetrachlorobenzene isomer in a suitable solvent. From the stock solution, prepare a series of working solutions of different initial concentrations by diluting with high-purity water.
-
Batch Adsorption Experiments:
-
For equilibrium studies , a fixed amount of activated carbon is added to a series of flasks containing the working solutions of different initial concentrations. The flasks are then agitated in a thermostatic shaker at a constant temperature until equilibrium is reached (e.g., 24-48 hours).[7]
-
For kinetic studies , a fixed amount of activated carbon is added to a flask containing a working solution of a specific initial concentration. The flask is agitated, and small aliquots of the solution are withdrawn at different time intervals.[7]
-
-
Sample Analysis: After agitation, the samples are filtered to separate the activated carbon. The concentration of the tetrachlorobenzene isomer remaining in the filtrate is then determined using a suitable analytical technique like GC-ECD.
-
Data Analysis:
-
The amount of tetrachlorobenzene adsorbed per unit mass of activated carbon (qe for equilibrium, qt for kinetics) is calculated using the mass balance equation.
-
The equilibrium data is fitted to the Langmuir and Freundlich isotherm models to determine the adsorption capacity and intensity.
-
The kinetic data is fitted to the pseudo-second-order model to determine the rate constant.
-
Logical Relationship of Adsorption Process
The overall adsorption process can be visualized as a series of steps, each influencing the overall rate and efficiency.
Caption: Logical steps involved in the adsorption of tetrachlorobenzenes onto activated carbon.
This guide provides a foundational understanding of the comparative adsorption of tetrachlorobenzenes on activated carbon. Further experimental research is encouraged to elucidate the specific adsorption parameters for each isomer on various types of activated carbon, which will be invaluable for the optimization of water treatment and remediation processes.
References
- 1. Freundlich and Langmuir isotherms as models for the adsorption of toxicants on activated charcoal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmaceutical pollutants adsorption onto activated carbon: isotherm, kinetic investigations and DFT modeling approaches [comptes-rendus.academie-sciences.fr]
- 4. Freundlich Adsorption Isotherm Constants for Toxic Organic Compounds | McGraw-Hill Education - Access Engineering [accessengineeringlibrary.com]
- 5. academicworks.cuny.edu [academicworks.cuny.edu]
- 6. doc-pak.undip.ac.id [doc-pak.undip.ac.id]
- 7. Kinetic and thermodynamic study of chlorobenzene adsorption from aqueous solutions onto granular activated carbon [scielo.org.ar]
- 8. researchgate.net [researchgate.net]
- 9. canada.ca [canada.ca]
- 10. Activated Carbon Absorption | Index, Capacity | Sentry Air Systems [sentryair.com]
Safety Operating Guide
Proper Disposal of 1,2,3,5-Tetrachlorobenzene: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Disposal of 1,2,3,5-Tetrachlorobenzene
For researchers, scientists, and drug development professionals, the proper handling and disposal of hazardous chemicals is paramount to ensuring a safe laboratory environment and maintaining regulatory compliance. This compound, a halogenated organic compound, requires a meticulous and informed approach to its disposal. This guide provides a procedural, step-by-step plan for its safe and compliant disposal.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is critical to be familiar with the hazards associated with this compound. This substance may be harmful if swallowed and can cause irritation to the eyes, skin, and respiratory tract.
Personal Protective Equipment (PPE): All handling and packaging activities must be conducted while wearing appropriate PPE. This includes:
-
Chemical-resistant gloves (e.g., Viton® or polyvinyl alcohol)
-
Safety goggles and a face shield
-
A laboratory coat
Ventilation: To prevent the inhalation of dust or vapors, all procedures should be carried out in a well-ventilated area, ideally within a certified chemical fume hood.
Step-by-Step Disposal Protocol
The disposal of this compound is governed by hazardous waste regulations and should be performed in consultation with your institution's Environmental Health and Safety (EHS) department.
1. Waste Identification and Classification: this compound is classified as a halogenated organic waste and is considered a hazardous waste.[1] Generators of chemical waste are responsible for determining if a discarded chemical is classified as hazardous under EPA guidelines.[2]
2. Containerization and Labeling:
-
Place the waste material in a designated, leak-proof, and chemically compatible container.
-
Securely seal the container.
-
Clearly label the container with the words "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution and local regulations.[1]
3. Storage:
-
Store the sealed hazardous waste container in a designated satellite accumulation area (SAA) or a central hazardous waste storage facility.
-
The storage area must be secure, well-ventilated, and situated away from any sources of ignition.[1]
4. Arrangement for Disposal:
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to schedule a pickup.
-
Provide the contractor with all necessary details regarding the chemical composition and quantity of the waste.[1]
5. Treatment and Final Disposal: The preferred and most effective method for the disposal of halogenated organic compounds is high-temperature incineration at a permitted hazardous waste facility.[1] This process ensures the complete destruction of the organic compound. Land disposal of this type of waste is subject to significant regulatory revisions, and consultation with environmental agencies is required before considering this option.[3]
Spill Response Procedure
In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and contamination.
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Wearing the appropriate PPE, contain the spill using a non-combustible absorbent material such as sand or earth.
-
Collect: Carefully collect the absorbed material and place it into a designated, sealed container for hazardous waste.
-
Decontaminate: Clean the spill site thoroughly.
-
Dispose: The container with the spill cleanup material should be labeled and disposed of as hazardous waste, following the procedures outlined above.
Quantitative Data Summary
While specific quantitative data for the disposal of this compound is limited, the following table summarizes relevant physical and regulatory information.
| Property | Value | Reference |
| Molecular Formula | C6H2Cl4 | --INVALID-LINK-- |
| Molecular Weight | 215.89 g/mol | --INVALID-LINK-- |
| Appearance | White flakes | --INVALID-LINK-- |
| Melting Point | 139-142 °C | --INVALID-LINK-- |
| Boiling Point | 240-246 °C | --INVALID-LINK-- |
| UN Number | 3077 | --INVALID-LINK-- |
| Hazard Class | 9 | --INVALID-LINK-- |
| Packing Group | III | --INVALID-LINK-- |
Experimental Protocols
The disposal procedures outlined in this document are based on established safety protocols for handling halogenated aromatic compounds and are in alignment with general hazardous waste management practices. Specific experimental protocols involving this compound should be designed with these disposal and safety measures integrated from the outset.
Visualizing the Disposal Workflow
To provide a clear, at-a-glance understanding of the proper disposal process for this compound, the following diagram illustrates the logical sequence of steps from initial handling to final disposal.
References
Personal protective equipment for handling 1,2,3,5-Tetrachlorobenzene
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of 1,2,3,5-Tetrachlorobenzene in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.
Chemical Identifier:
-
Name: this compound
-
CAS Number: 634-90-2
-
Molecular Formula: C₆H₂Cl₄
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to prevent exposure. The following table summarizes the required protective equipment.
| Protection Type | Equipment Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield. Must be compliant with OSHA 29 CFR 1910.133 or European Standard EN166.[1] | Protects against dust particles and splashes. |
| Skin Protection | Chemical-resistant gloves (Nitrile recommended for splash protection).[2] A complete protective suit is advised to prevent skin contact.[1] | Prevents skin irritation and absorption. For prolonged contact, gloves specifically designed for chemical handling should be used.[2] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator is necessary if exposure limits are exceeded or if dust is generated. A full-face respirator with appropriate cartridges may be required based on risk assessment.[1] | Protects against inhalation of harmful dust particles. |
Safe Handling and Storage Procedures
Adherence to proper handling and storage protocols is essential to maintain a safe laboratory environment.
Handling:
-
All handling should be conducted in a designated chemical fume hood.[3]
-
Use with adequate ventilation to keep airborne concentrations low.
-
Minimize dust generation and accumulation.
-
Wash hands and any exposed skin thoroughly after handling.[4]
-
Do not eat, drink, or smoke in areas where the chemical is handled.
-
Avoid direct physical contact with the chemical.[3]
Storage:
-
Store in a cool, dry, and well-ventilated area.[1]
-
Store away from incompatible materials such as strong oxidizing and reducing agents.[3]
Spill and Emergency Protocols
Immediate and correct response to spills and emergencies is crucial to mitigate risks.
Spill Response:
-
Evacuate: Immediately evacuate all personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For solid spills, dampen the material with a suitable solvent like acetone to prevent dust from becoming airborne.[3]
-
Collection: Carefully transfer the dampened material into a sealed, labeled container for hazardous waste.[3]
-
Decontamination: Clean the spill area with absorbent paper dampened with acetone, followed by washing with soap and water.[3]
-
Disposal: Seal all contaminated materials in a vapor-tight plastic bag for proper disposal.[3]
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops.[3]
-
Inhalation: Move the victim to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, give one or two glasses of water to dilute the chemical. Seek immediate medical attention.[3]
Disposal Plan
This compound and its containers must be disposed of as hazardous waste in accordance with all local, state, and federal regulations.
Waste Characterization:
-
This chemical is a halogenated organic compound.
-
It is classified as hazardous waste. The RCRA waste number for 1,2,4,5-Tetrachlorobenzene is U207; this can serve as guidance for the 1,2,3,5-isomer.
Disposal Method:
-
Collection: Collect waste in a dedicated, clearly labeled, and sealed container.
-
Segregation: Keep halogenated waste separate from non-halogenated waste streams.
-
Professional Disposal: Arrange for disposal through a licensed hazardous waste disposal company. High-temperature incineration is the preferred method for halogenated organic compounds.
Workflow for Safe Handling
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for handling this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
